2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHEECJTVTTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353587 | |
| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38922-74-6 | |
| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
An In-Depth Technical Guide to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Synthesis, Physicochemical Properties, and Biological Applications
Introduction
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] This core is present in a range of commercially available drugs and is a focal point of extensive research due to its versatile biological activities. These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antiprotozoal, and antitubercular properties.[1][2] This guide focuses specifically on the this compound derivative, a key analogue that serves as both a foundational structure for more complex derivatives and a biologically active agent in its own right.
As a Senior Application Scientist, the intent of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will move beyond simple data reporting to explore the causal relationships behind synthetic choices, the mechanistic underpinnings of the compound's biological effects, and the practical considerations for its laboratory use.
Part 1: Molecular Profile and Physicochemical Characterization
This compound is an aromatic heterocyclic compound. The fusion of an imidazole ring with a pyridine ring creates a rigid, planar structure, while the 2-position substitution with a 4-chlorophenyl group significantly influences its electronic properties and biological interactions.
Caption: Chemical Structure of this compound.
Table 1: Key Identifiers and Computed Properties
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 38922-74-6 | [3] |
| Molecular Formula | C₁₃H₉ClN₂ | [3] |
| Molecular Weight | 228.68 g/mol | [4][5] |
| Monoisotopic Mass | 228.0454260 Da | [3] |
| SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | [3][6] |
| InChIKey | NGGHEECJTVTTSO-UHFFFAOYSA-N | [3] |
| XLogP3-AA (Lipophilicity) | 4.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | [4] |
| Purity | >95.0% (GC) | [4][5] |
| Solubility (pH 7.4) | 2.5 µg/mL | [3] |
| Storage Temperature | Room Temperature (cool, dark place recommended) | [4][5] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and robust method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] This approach, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
For the specific synthesis of this compound, the reaction involves 2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone.[8]
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of imidazo[1,2-a]pyridines.[8][9]
Objective: To synthesize this compound via condensation reaction.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc) for purification
-
Hexane for purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10 mmol, 1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol, 1.0 eq) to anhydrous ethanol (20 mL).
-
Base Addition: Add sodium bicarbonate (15 mmol, 1.5 eq) to the mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The crude product is purified. This can be achieved either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[10]
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by measuring its melting point.[7]
Part 3: Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. The 2-(4-chlorophenyl) substitution pattern is a common feature in many biologically active derivatives, highlighting its importance in molecular recognition by various biological targets.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant antiproliferative effects against a range of cancer cell lines.[11]
-
Mechanism of Action - PI3K/AKT/mTOR Pathway Inhibition: A key mechanism underlying the anticancer effects of some imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway.[12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting key kinases in this cascade, these compounds can effectively halt uncontrolled cell division and induce programmed cell death (apoptosis).[12]
Caption: Site of action for imidazo[1,2-a]pyridine derivatives.
-
Cytotoxicity: Specific derivatives have shown potent activity against various cancer cell lines. For instance, compound 12 , an imidazopyridine with a p-chlorophenyl ring at the C-3 position, demonstrated high inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 4.15 µM.[11] Another derivative, 18 , showed the highest inhibitory activity against the B16F10 melanoma cell line with an IC₅₀ of 14.39 µM.[11]
Antiprotozoal Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for developing new treatments for leishmaniasis, a disease caused by Leishmania protozoa.[13][14]
-
Activity against Leishmania: Several studies have reported the antileishmanial activity of this class of compounds.[15] For instance, certain imidazo[1,2-a]pyridine derivatives were found to significantly decrease the viability of L. donovani promastigotes in a dose-dependent manner.[13] Two compounds, IMPA-2 and IMPA-12, exhibited potent cytotoxic effects against the promastigotes with IC₅₀ values of 7.03 µM and 5.58 µM, respectively, while showing minimal toxicity to host macrophage cells.[13] The mechanism of action is believed to involve the induction of apoptosis-like cell death in the parasites.[13]
Antitubercular Activity
Tuberculosis remains a major global health threat, and the imidazo[1,2-a]pyridine class has yielded some of the most potent anti-mycobacterial agents currently under investigation.[10][16]
-
High Potency: Structure-activity relationship (SAR) studies have led to the development of imidazo[1,2-a]pyridine-3-carboxamides with dramatic, low nanomolar potency against Mycobacterium tuberculosis (Mtb).[16] Several compounds in one study exhibited Minimum Inhibitory Concentrations (MIC) of ≤0.006 µM.[16]
-
Mechanism of Action: Some imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb.[17]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine core has been explored for its anti-inflammatory properties.[18]
-
Modulation of Inflammatory Pathways: Studies have shown that these compounds can exert anti-inflammatory effects by modulating key signaling pathways such as STAT3 and NF-κB.[18] By inhibiting these pathways, the compounds can reduce the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby dampening the inflammatory response.[18]
Part 4: Pharmacokinetic Profile
While the imidazo[1,2-a]pyridine scaffold demonstrates excellent biological activity, its development into a clinical candidate often requires optimization of its pharmacokinetic (PK) properties, such as solubility and metabolic stability.
-
Solubility and Stability: The core structure is relatively lipophilic (XLogP of 4.1 for the title compound), which can lead to poor aqueous solubility.[3] Research efforts have focused on introducing more polar groups or modifying substituents to enhance solubility and improve metabolic stability without compromising potency.[16][19]
-
In Vivo Studies: In vivo pharmacokinetic studies in mice have been conducted for advanced antitubercular candidates from this class. These studies, evaluating both oral (PO) and intravenous (IV) administration, have demonstrated that the scaffold can be optimized to achieve favorable exposure levels necessary for therapeutic efficacy.[16]
Part 5: Safety and Handling
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be air-sensitive.[4]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. It serves as a crucial building block for the synthesis of more complex derivatives and possesses a notable biological profile on its own. Its derivatives have demonstrated exceptional potency as anticancer, antiprotozoal, and antitubercular agents, often acting through the modulation of key cellular signaling pathways like PI3K/AKT and STAT3/NF-κB. The continued exploration of this privileged scaffold, with a focus on optimizing its pharmacokinetic and safety profiles, holds significant promise for the development of novel therapeutics to address pressing global health challenges.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine | C13H9ClN2 | CID 745769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 38922-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 38922-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. PubChemLite - this compound (C13H9ClN2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a key derivative, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the therapeutic potential of this compound and the broader class of imidazo[1,2-a]pyridine derivatives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The fused heterocyclic system of imidazo[1,2-a]pyridine has garnered significant attention in the scientific community for its versatile therapeutic applications.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][3] The unique electronic and structural features of this bicyclic aromatic system allow for diverse functionalization, enabling the fine-tuning of its pharmacological profile. The presence of a 4-chlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core, as seen in the topic compound, is a common motif in many biologically active molecules, often enhancing potency and modulating pharmacokinetic properties. This guide will delve into the specific attributes of this compound, providing a detailed technical overview for its application in research and drug development.
Molecular Structure and Physicochemical Properties
The structural and physicochemical characteristics of a compound are fundamental to its behavior in biological systems. This section outlines the key properties of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a fused imidazole and pyridine ring system, with a 4-chlorophenyl group attached at the second position of the imidazole ring.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₁₃H₉ClN₂[3] |
| SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl[3] |
| InChI | InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H[3] |
| InChIKey | NGGHEECJTVTTSO-UHFFFAOYSA-N[3] |
Physicochemical Data
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 228.67 g/mol | [3] |
| XLogP3-AA | 4.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Monoisotopic Mass | 228.0454260 Da | [3] |
| Solubility (at pH 7.4) | 2.5 µg/mL | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the imidazo[1,2-a]pyridine core and the 4-chlorophenyl ring. The protons on the pyridine ring typically appear as doublets and triplets in the downfield region, while the protons on the phenyl ring will present as two doublets due to the para-substitution. A singlet for the proton at the 3-position of the imidazole ring is also a key diagnostic peak.[4][5]
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The chemical shifts will be indicative of their electronic environment, with the carbons of the heterocyclic system and the aromatic rings appearing in the downfield region.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern of imidazo[1,2-a]pyridines often involves characteristic losses of small molecules and cleavage of the substituent groups, which can be used for structural elucidation.[6]
Synthesis of this compound
Several synthetic routes have been developed for the preparation of 2-arylimidazo[1,2-a]pyridines, offering flexibility in terms of reaction conditions and scalability.
General Synthetic Strategies
The most common and efficient methods for the synthesis of the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon synthon. More contemporary methods include multicomponent reactions which offer high atom economy and procedural simplicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine | C13H9ClN2 | CID 745769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malayajournal.org [malayajournal.org]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Emerges
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile framework for the development of a wide array of therapeutic agents. From its initial synthesis to its presence in marketed drugs, the journey of the imidazo[1,2-a]pyridine scaffold is a testament to its enduring significance in the quest for novel and effective treatments for a multitude of diseases. This guide provides a comprehensive technical overview of this remarkable core, from its fundamental properties to its synthesis and profound impact on drug discovery.
Chapter 1: The Genesis of a Scaffold - Discovery and Physicochemical Properties
The first synthesis of the imidazo[1,2-a]pyridine ring system is credited to Aleksei Chichibabin (Tschitschibabin) in 1925. His method involved the reaction of 2-aminopyridine with α-haloketones, a foundational reaction that paved the way for countless derivatives.
Structural and Physicochemical Characteristics
The imidazo[1,2-a]pyridine scaffold is a planar, aromatic system with a nitrogen atom at the bridgehead. This arrangement confers upon it a unique set of physicochemical properties that are highly advantageous for drug design.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 118.14 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Generally soluble in organic solvents | General Knowledge |
| Electronic Properties | The scaffold is electron-rich, with the nitrogen atoms influencing the electron density distribution. The imidazole ring is susceptible to electrophilic attack, while the pyridine ring can be targeted by both electrophiles and nucleophiles depending on the reaction conditions and substituents. | [1] |
| Spectroscopic Data | ¹H NMR: Signals for the protons on the pyridine and imidazole rings are typically observed in the aromatic region of the spectrum. The chemical shifts are influenced by the substituents on the scaffold. ¹³C NMR: Resonances for the carbon atoms of the fused ring system appear in the aromatic region. Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns can provide structural information. | [2] |
Chapter 2: The Art of Synthesis - Crafting the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly since its discovery. While the classical Tschitschibabin reaction remains relevant, a plethora of modern, efficient, and versatile methods have been developed.
Classical Approach: The Tschitschibabin Reaction
The Tschitschibabin reaction is a robust and straightforward method for the synthesis of imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocol: Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product by NMR and mass spectrometry.[3]
Workflow Diagram: Tschitschibabin Synthesis
Caption: General workflow for the Tschitschibabin synthesis.
Modern Methodologies: The Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5] This method offers high atom economy and allows for the rapid generation of diverse libraries of compounds.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol or another suitable solvent
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in methanol, add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the product by NMR and mass spectrometry.[6]
Chapter 3: Biological Significance and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone of several marketed drugs and a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities.
Modulators of GABA-A Receptors: Anxiolytics and Hypnotics
Several well-known drugs containing the imidazo[1,2-a]pyridine core act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
-
Zolpidem (Ambien®): A widely prescribed hypnotic for the treatment of insomnia. Zolpidem selectively binds to the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects.[7][8]
-
Alpidem (Ananxyl®): Previously marketed as an anxiolytic, alpidem also interacts with the GABA-A receptor.[9][10] However, it was withdrawn from the market due to reports of severe hepatotoxicity.[9]
-
Saripidem: Another anxiolytic agent from the imidazopyridine family that modulates the benzodiazepine binding site on GABA-A receptors, showing selectivity for the ω1 subtype.[11][12]
Anticancer Agents: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Many derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.[13][14][15]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [16] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [16] | |
| MCF-7 (Breast Carcinoma) | 11 | [16] | |
| A375 (Melanoma) | 11 | [16] | |
| Compound 6 | A375 (Melanoma) | <12 | [13] |
| WM115 (Melanoma) | <12 | [13] | |
| HeLa (Cervical Cancer) | 9.7 - 44.6 | [13] | |
| Compound 12 | HeLa (Cervical) | 0.35 | [17] |
| MDA-MB-231 (Breast) | 0.29 | [17] | |
| ACHN (Renal) | 0.34 | [17] | |
| HCT-15 (Colon) | 0.30 | [17] | |
| Compound 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | <0.06 | [18] |
| Compound IP-5 | HCC1937 (Breast Cancer) | 45 | [19] |
| Compound IP-6 | HCC1937 (Breast Cancer) | 47 | [19] |
| Compound IP-7 | HCC1937 (Breast Cancer) | 79.6 | [19] |
| Dual PI3K/mTOR Inhibitor 7 | HCT-116 (Colon) | 0.01 | [20] |
Chapter 4: Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a dynamic and fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties and synthetic tractability ensure its continued exploration for new therapeutic applications. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative synthetic strategies to expand the chemical space around this remarkable core. The legacy of the imidazo[1,2-a]pyridine scaffold is a powerful reminder of the profound impact that a single heterocyclic ring system can have on the landscape of modern medicine.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alpidem - Wikipedia [en.wikipedia.org]
- 11. Saripidem - Wikipedia [en.wikipedia.org]
- 12. Saripidem [bionity.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
- 18. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a significant process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin. This document delves into the fundamental physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. Furthermore, it explores its pharmacological context as a flucloxacillin impurity, addressing the associated toxicological considerations and regulatory landscape. The information presented herein is intended to serve as a valuable resource for professionals engaged in pharmaceutical research, development, and quality control.
Chemical Identity and Physicochemical Properties
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid core.[1] Its unique structure, incorporating both chloro and fluoro substituents on the aromatic ring, contributes to its distinct chemical and physical characteristics.[2]
Chemical Structure and Identifiers
-
IUPAC Name: 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1][3]
-
Synonyms: 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin Impurity D, Fcimic acid[1][4][5][6]
Physicochemical Data
A summary of the key physicochemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Source(s) |
| Appearance | White to cream or pale brown powder/solid | [7] |
| Melting Point | 206.5 °C | [3] |
| Boiling Point (Normal) | 510.84 °C | [3] |
| Density | 1.535 g/cm³ | [3] |
| Purity | Commercially available in ≥98% purities | [4][7] |
Synthesis and Manufacturing
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily synthesized as a key intermediate for the production of flucloxacillin.[8] It can also be formed as a degradation product during the manufacturing process of the final drug substance.[7] The synthesis of this compound and its subsequent conversion to the active pharmaceutical ingredient (API) involves several key steps.
General Synthesis Pathway
The foundational synthesis of the isoxazole ring often relies on cyclocondensation reactions.[1] A common approach involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[7] More specifically, the synthesis can be achieved through cyclization reactions starting from precursors that already contain the chloro and fluoro substituents.[1]
A general workflow for the synthesis of flucloxacillin from its key intermediate is depicted below:
Caption: General workflow for the synthesis of Flucloxacillin.
Experimental Protocol: Synthesis of the Acid Chloride Derivative
The conversion of the carboxylic acid to its more reactive acid chloride is a critical step in the synthesis of flucloxacillin.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard organic synthesis glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous DCM or toluene.[9]
-
Add a catalytic amount (1-2 drops) of DMF.[9]
-
Slowly add 1.5 to 2.0 molar equivalents of thionyl chloride or oxalyl chloride to the suspension at room temperature with continuous stirring.[9]
-
Gently heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.[9]
-
After the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.[9]
-
The resulting crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride can be used directly in the subsequent step or purified by vacuum distillation or recrystallization.[9]
Analytical Methodologies
Accurate and robust analytical methods are essential for the quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, particularly in its role as a process-related impurity in flucloxacillin. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A general method for the detection and quantification of this impurity in a flucloxacillin sample is outlined below.
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the flucloxacillin API.[7]
Materials and Instrumentation:
-
HPLC system with a UV detector[7]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[7]
-
Acetonitrile (HPLC grade)[7]
-
Water (HPLC grade)[7]
-
Formic acid or other suitable buffer[7]
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid[7]
-
Flucloxacillin sample for analysis[7]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid. The exact gradient program should be optimized to achieve adequate separation.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to construct a calibration curve.[7]
-
Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent used for the standard to a known concentration.[7]
-
Chromatographic Conditions:
-
Analysis and Quantification: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.[7]
The following diagram illustrates a typical workflow for pharmaceutical impurity analysis:
Caption: General workflow for pharmaceutical impurity analysis.
Pharmacological Context and Toxicological Profile
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid stems from its status as an impurity in flucloxacillin preparations.[7] While isoxazole derivatives as a class are known to possess a wide range of biological activities, the specific pharmacological and toxicological profile of this particular compound is not extensively documented in public literature.[7][10]
Mechanism of Action of the Parent Drug: Flucloxacillin
To understand the context of this impurity, it is essential to consider the mechanism of action of the parent drug, flucloxacillin. Like other β-lactam antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.[7]
Caption: Simplified mechanism of action of β-lactam antibiotics.
Toxicological Assessment and Regulatory Limits
As a known impurity, a thorough toxicological assessment of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is critical to establish safe limits in the final drug product.[7]
Hazard Identification:
Safety data indicates that this compound is hazardous, with the following classifications:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[7][11]
-
Respiratory Irritation (H335): May cause respiratory irritation.[11]
-
Acute Oral Toxicity (H302): Harmful if swallowed.[11]
Given the potential for toxic effects, regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) set strict limits for impurities in active pharmaceutical ingredients. For flucloxacillin sodium, the limit for Impurity D (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) is not more than 1.0 percent.[12] The total of all impurities should not exceed 5.0 percent.[12] The European Medicines Agency (EMA) provides guidelines on setting specifications for related impurities in antibiotics, emphasizing a case-by-case assessment for fermentation products and their semi-synthetic derivatives.[13]
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. While comprehensive, publicly available spectra for this specific compound are limited, data for its derivatives, such as the acid chloride and methyl ester, provide valuable insights.
-
Mass Spectrometry (MS): The mass spectrum of the related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, shows characteristic peaks that can aid in structural confirmation.[14]
-
Infrared (IR) Spectroscopy: An FTIR spectrum is available for the methyl ester derivative, 4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-, methyl ester.[15] The IR spectrum of the analogous 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride is also available and can provide comparative information.[16]
Conclusion
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a crucial intermediate in the synthesis of flucloxacillin and its classification as a process-related impurity. A thorough understanding of its physicochemical properties, synthesis, and analytical control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a consolidated overview of these key aspects, drawing from available scientific literature and regulatory guidelines. Further research into the specific pharmacological and toxicological profile of this impurity will continue to be of value to the fields of drug development and pharmaceutical sciences.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 5. Flucloxacillin Impurities | SynZeal [synzeal.com]
- 6. 氟氯西林杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uspbpep.com [uspbpep.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 17. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
The Ascendant Scaffold: A Technical Guide to the Biological Potential of 2-Arylimidazo[1,2-a]pyridines
Introduction: The Privileged Core of Imidazo[1,2-a]pyridine
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets and exhibit a wide array of pharmacological activities. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This nitrogen-bridged heterocyclic system is not only a key structural component in numerous approved drugs, including the sedative-hypnotic zolpidem and the anti-ulcer agent zolimidine, but it is also the subject of intense research for new therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal framework for developing potent and selective modulators of biological function.
This technical guide provides an in-depth exploration of the 2-arylimidazo[1,2-a]pyridine subclass, a group of derivatives that has demonstrated remarkable potential across several therapeutic areas. We will delve into the synthetic strategies for accessing this core, its significant anticancer, antiviral, anti-inflammatory, and neuroprotective properties, and the underlying mechanisms of action that drive these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of this versatile scaffold.
I. Synthetic Strategies: Building the Core
The construction of the 2-arylimidazo[1,2-a]pyridine scaffold is typically achieved through well-established condensation reactions. The most common approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone, such as a phenacyl bromide. This method is versatile, allowing for the introduction of a wide variety of substituents on both the pyridine and the aryl rings.
Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of greener solvents like aqueous ethanol. Furthermore, mechanochemical methods using electrical grinders have been developed to afford 2-arylimidazo[1,2-a]pyridines in good yields at ambient temperature, offering a sustainable alternative to traditional solvent-based reactions.
Diagram: General Synthetic Pathway
Caption: A generalized schematic of the cyclocondensation reaction to form the 2-arylimidazo[1,2-a]pyridine core.
Experimental Protocol: Facile Two-Component Synthesis
The following protocol is adapted from a DBU-catalyzed synthesis in aqueous ethanol, highlighting a green chemistry approach.
-
Reactant Preparation: Dissolve substituted 2-aminopyridine (2.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v).
-
Addition: To this solution, add the corresponding substituted phenacyl bromide (2.0 mmol).
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Work-up: Upon completion, extract the product with a water-CHCl₃ mixture (1:1; 2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-arylimidazo[1,2-a]pyridine.
Causality: The use of DBU, a non-nucleophilic strong base, facilitates the deprotonation of the aminopyridine, promoting the initial nucleophilic attack on the phenacyl bromide and subsequent cyclization. Aqueous ethanol serves as an environmentally friendly solvent system that also aids in the dissolution of the reactants and catalyst.
II. Anticancer Potential: A Multi-pronged Attack
The 2-arylimidazo[1,2-a]pyridine scaffold has emerged as a particularly promising framework for the development of novel anticancer agents. Derivatives have shown potent cytotoxicity against a range of human cancer cell lines, including breast, colon, pancreatic, and melanoma cancers. Their anticancer effects are often mediated through multiple mechanisms of action.
Mechanism 1: Inhibition of Key Signaling Pathways
A significant number of 2-arylimidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting critical cell signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several novel imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to decreased levels of phosphorylated AKT and subsequent induction of apoptosis and cell cycle arrest in melanoma and cervical cancer cells.
-
STAT3/NF-κB Pathway: Chronic inflammation is a key driver of cancer progression, and the STAT3 and NF-κB pathways are central mediators of this process. Certain derivatives, particularly when co-administered with natural compounds like curcumin, have been shown to suppress these pathways, leading to anti-inflammatory effects in breast and ovarian cancer cell lines.
-
Other Kinases: Some derivatives have demonstrated inhibitory activity against other important kinases, such as EGFR, VEGFR-2, and Pim-1, highlighting the scaffold's potential for multi-targeted kinase inhibition.
Diagram: Inhibition of the AKT/mTOR Signaling Pathway
Caption: A simplified diagram showing the inhibition of the PI3K/AKT/mTOR pathway by 2-arylimidazo[1,2-a]pyridine derivatives.
Mechanism 2: Topoisomerase Inhibition and DNA Damage
Another key mechanism of action for some 2-arylimidazo[1,2-a]pyridinyl-3-amines is the selective inhibition of topoisomerase IIα. This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition by these compounds leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis. Interestingly, the anticancer potential of some of these compounds has been shown to be positively correlated with p53 expression, suggesting a role for this tumor suppressor in mediating the cellular response to the induced DNA damage.
Structure-Activity Relationship (SAR) and Potency
The biological activity of 2-arylimidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on both the imidazopyridine core and the 2-aryl ring.
| Compound/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 4h | MCF-7, PANC-1, HCT-116, HT-29 | 1 - 5.5 | 3-amino substitution | |
| Compound 18 | MCF-7 | 9.60 ± 3.09 | 2,4-difluorophenyl at C-2, p-fluorophenyl amine at C-3 | |
| Compound 16 | HT-29 | 12.98 ± 0.40 | Specific substitutions enhancing selectivity | |
| bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] diselenide | Various cancer cells | Potent | Diselenide linkage at C-3 |
This table summarizes data from multiple sources to illustrate the range of potencies observed.
III. Antiviral Activity: Combating Herpesviruses
Beyond their anticancer properties, imidazo[1,2-a]pyridines have demonstrated significant potential as antiviral agents. A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines, in particular, has been shown to possess potent activity against herpes simplex viruses (HSV). Several compounds from this class exhibited in vitro antiviral activity comparable or superior to the standard-of-care drug, acyclovir. Structure-activity relationship studies have indicated that hydrophobicity is a key factor influencing the antiviral efficacy of these compounds.
IV. Anti-inflammatory Effects
The imidazo[1,2-a]pyridine scaffold has been explored for its anti-inflammatory properties. Carboxylic acid derivatives of this core have been shown to reduce inflammation in in vivo models, with some compounds preferentially inhibiting the COX-2 enzyme over COX-1, which may suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. As mentioned earlier, the modulation of the STAT3/NF-κB signaling pathway is another key mechanism through which these compounds exert their anti-inflammatory effects, making them attractive candidates for development as treatments for inflammation-driven diseases, including cancer.
V. Neuroprotective and CNS Applications
The biological utility of 2-arylimidazo[1,2-a]pyridines extends to the central nervous system. Certain iodinated derivatives, such as IMPY, have been developed as high-affinity ligands for imaging beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. These compounds show high initial brain uptake and fast washout in vivo, properties that are desirable for PET or SPECT imaging agents. Additionally, other analogues have been investigated as adenosine A1 receptor antagonists, a target of interest for treating cognitive deficits in neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Conclusion and Future Directions
The 2-arylimidazo[1,2-a]pyridine scaffold represents a remarkably versatile and pharmacologically privileged core. The extensive body of research highlights its significant potential in oncology, virology, and neurology. The ease of synthesis and the ability to readily functionalize multiple positions on the scaffold allow for fine-tuning of its pharmacological properties and the exploration of vast chemical space.
Future research should focus on several key areas:
-
Target Selectivity: Elucidating the precise molecular targets for the most potent compounds to improve selectivity and reduce off-target effects.
-
Pharmacokinetics and ADME: Optimizing the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion profiles.
-
Combination Therapies: Exploring the synergistic potential of these compounds with existing therapeutic agents, particularly in the context of cancer and inflammatory diseases.
-
Novel Applications: Expanding the investigation of this scaffold into other therapeutic areas where the identified mechanisms of action, such as kinase inhibition or anti-inflammatory effects, may be relevant.
The continued exploration of the 2-arylimidazo[1,2-a]pyridine core promises to yield a new generation of therapeutic agents to address significant unmet medical needs.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Fused Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif, formed by the fusion of an imidazole and a pyridine ring, is not only found in various natural products but has also become a cornerstone for the development of numerous synthetic compounds with a broad spectrum of biological activities.[3][4] Its significance is underscored by its presence in marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent), highlighting its therapeutic relevance.[1][4][5] The versatility of the imidazo[1,2-a]pyridine ring system, which allows for functionalization at multiple positions, has fueled extensive research into its potential to address a wide array of therapeutic challenges, from infectious diseases to cancer and neurodegenerative disorders.[6][7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of imidazo[1,2-a]pyridine derivatives, offering insights for researchers and drug development professionals.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and C-H functionalization approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical and Multicomponent Reactions
One of the most fundamental and widely employed methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. A notable advancement in this area is a catalyst- and solvent-free method that proceeds efficiently at moderate temperatures, involving the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine.[3]
Three-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[9] This approach combines a 2-aminopyridine, an aldehyde, and an isocyanide, allowing for significant structural diversity.[9][10] Another powerful three-component coupling reaction involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide range of imidazo[1,2-a]pyridine compounds.[3]
Modern Synthetic Approaches
Recent years have seen a surge in the development of more sophisticated and efficient synthetic strategies. Tandem reactions, for instance, that combine nitroolefins with 2-aminopyridines, provide a cascade approach to 3-unsubstituted imidazo[1,2-a]pyridines.[11] Furthermore, visible light-induced C-H functionalization has emerged as a powerful tool for introducing various substituents, such as fluoroalkyl groups, onto the imidazo[1,2-a]pyridine core.[12] These photoredox-catalyzed reactions offer a transition-metal-free and environmentally friendly alternative for late-stage functionalization.[12] Radical reactions, facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis, have also been extensively explored for the direct functionalization of this versatile scaffold.[13]
A Spectrum of Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities. The specific therapeutic application is often dictated by the nature and position of the substituents on the bicyclic core.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various cellular pathways involved in cancer progression.[6][14] These compounds have been shown to act as inhibitors of key enzymes such as phosphoinositide-3-kinase (PI3K), mammalian target of rapamycin (mTOR), and tubulin polymerization.[6][14] For instance, certain derivatives have demonstrated potent inhibitory effects on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers.[6][15] The anticancer effects of some novel imidazo[1,2-a]pyridine compounds have been demonstrated in breast cancer cell lines, where they induce apoptosis and inhibit cell proliferation by down-regulating the Akt signaling pathway.[15] Furthermore, the imidazo[1,2-a]pyridine core has been utilized as a scaffold for the development of covalent inhibitors targeting KRAS G12C, a prevalent and challenging mutation in cancer.[16]
A common method to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its potential in combating infectious diseases.
Antimycobacterial Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18][19] Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly potent class of antimycobacterial agents.[3][20] Some of these compounds have been identified as inhibitors of mycobacterial ATP synthesis.[19]
Antibacterial and Antifungal Activity: Novel imidazo[1,2-a]pyridine derivatives, including those incorporating a 1,2,3-triazole moiety, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the C-2 and C-7 positions significantly influences the antimicrobial activity.[23]
Antiviral Activity: The antiviral potential of imidazo[1,2-a]pyridines has been demonstrated against a range of viruses.[24][25] Specifically, derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[25] SAR studies have identified hydrophobicity as a key factor for the antiviral activity of these compounds.[24]
Applications in Neurodegenerative Diseases
Imidazo[1,2-a]pyridine derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[8][26] Certain derivatives have shown a strong affinity for human β-amyloid plaques, which are a hallmark of Alzheimer's disease.[3][26] The synthesis and SAR of these derivatives have been explored to develop ligands for imaging β-amyloid plaques in the brain.[26] Additionally, some imidazo[1,2-a]pyridine analogues have been identified as adenosine A1 receptor antagonists, which could be beneficial for treating cognitive deficits in neurological disorders.[8]
Structure-Activity Relationship (SAR) and Molecular Docking
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective imidazo[1,2-a]pyridine-based drugs. For instance, in the development of antimycobacterial agents, SAR studies of imidazo[1,2-a]pyridine-8-carboxamides have been conducted to optimize their physicochemical properties and inhibitory activity.[20] Similarly, for autotaxin inhibitors, the exploration of substituents at different positions of the imidazo[1,2-a]pyridine core has revealed that even slight modifications can have a strong impact on activity.[27]
Molecular docking studies are often employed to understand the binding interactions of these derivatives with their target proteins. For example, docking studies of novel imidazo[1,2-a]pyridine-based heterocycles with caspase-3 and caspase-9 have helped to confirm their apoptotic pathway of anticancer activity.[17]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly attractive and versatile core for the development of new therapeutic agents.[1] The ease of its synthesis and the ability to introduce a wide variety of substituents make it an ideal starting point for generating diverse chemical libraries for biological screening.[3][28] Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including further exploration of C-H functionalization and photocatalysis.[12][13] Moreover, the application of computational tools, such as molecular docking and dynamics simulations, will continue to play a vital role in understanding the mechanism of action and in the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The broad spectrum of biological activities associated with this privileged scaffold ensures its continued prominence in the field of medicinal chemistry and drug discovery for years to come.
Visualizations
Caption: Synthetic pathways to imidazo[1,2-a]pyridine derivatives.
Caption: Diverse biological activities of imidazo[1,2-a]pyridines.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciensage.info [sciensage.info]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine mechanism of action.
An In-Depth Technical Guide on the Mechanism of Action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide therapeutic spectrum.[1][2] This guide focuses on a specific derivative, this compound, and its analogues, which have garnered significant interest as potential anticancer agents.[3] The primary mechanism of action for this class of compounds involves the potent inhibition of key cell survival and proliferation pathways. This document synthesizes current research to provide a detailed overview of its molecular targets, the resultant pharmacological effects, and the experimental methodologies used to elucidate these mechanisms. The core activity centers on the suppression of the PI3K/Akt/mTOR signaling cascade, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[4][5]
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic nitrogen-based heterocyclic compounds recognized for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][6] Their structural rigidity and synthetic tractability make them ideal candidates for drug design. The specific analogue, this compound, incorporates a chlorophenyl group at the C-2 position, a substitution pattern frequently explored for enhancing cytotoxic activity against various cancer cell lines.[7][8] This guide will dissect the molecular interactions and cellular consequences that define its mechanism of action as an anticancer agent.
Core Mechanism of Action: Targeting Survival Signaling
The anticancer efficacy of this compound and its related structures stems primarily from their ability to inhibit critical protein kinases that drive oncogenesis.
Primary Target: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of this pathway.[4][5]
The proposed mechanism involves the compound binding to the ATP-binding site of PI3K, particularly the PI3Kα isoform, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This disruption has cascading downstream effects:
-
Inhibition of Akt Activation: Without PIP3, the kinase PDK1 cannot phosphorylate and activate Akt.
-
Suppression of mTOR Signaling: The deactivation of Akt leads to the subsequent inhibition of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.
This cascade is evidenced by a measurable decrease in the phosphorylation levels of both Akt (at Ser473) and mTOR in cancer cells treated with these compounds.[4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.
Secondary and Associated Mechanisms
Beyond the PI3K/Akt axis, imidazo[1,2-a]pyridines modulate other critical cellular pathways:
-
Modulation of STAT3/NF-κB Signaling: Some derivatives have been shown to exert anti-inflammatory effects by inhibiting the STAT3 and NF-κB signaling pathways, which are also implicated in cancer progression and survival.[6]
-
FLT3 Kinase Inhibition: In the context of acute myeloid leukemia (AML), specific imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including resistance-conferring mutants.[9]
-
Constitutive Androstane Receptor (CAR) Agonism: Certain analogues act as agonists for the nuclear receptor CAR (NR1I3), a key regulator of xenobiotic and endobiotic metabolism in the liver.[10]
Pharmacological Effects: From Pathway to Phenotype
The molecular inhibition described above translates into distinct and measurable anticancer effects at the cellular level.
Induction of Cell Cycle Arrest
A primary consequence of PI3K/Akt/mTOR inhibition is the arrest of the cell cycle. Treated cancer cells often accumulate in the G2/M or G0/G1 phases.[3][4] This effect is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[3][4][11] The increase in p21 levels effectively halts cell cycle progression, preventing cancer cells from dividing.
Triggering of Apoptosis
By suppressing pro-survival signaling through Akt, this compound derivatives promote programmed cell death, or apoptosis. This is characterized by:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like BAX (BCL2-associated X protein).[4]
-
Activation of Caspases: Activation of initiator caspases (caspase-9 for the intrinsic pathway, caspase-8 for the extrinsic) and executioner caspases (caspase-7).[4][11]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by active caspases, a hallmark of apoptosis.[11]
Quantitative Data: Cytotoxic Potency
The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Imidazopyridine with C-2 nitro and C-3 p-chlorophenyl | HT-29 | Colon Cancer | 4.15 ± 2.93 | [8] |
| Imidazopyridine with C-2 2,4-difluorophenyl and C-3 p-chlorophenyl amine | B16F10 | Melanoma | 14.39 ± 0.04 | [8] |
| Imidazopyridine with C-2 indole and C-3 p-chlorophenyl amine | MCF-7 | Breast Cancer | 20.47 ± 0.10 | [7] |
| Novel Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | Breast Cancer | 45 | [11] |
Experimental Elucidation: Methodologies and Workflows
The mechanisms described are validated through a series of robust biochemical and cell-based assays. Understanding the rationale behind these experimental choices is critical for interpreting the data.
Western Blotting: Probing Protein Expression and Phosphorylation
-
Objective: To quantify the expression levels of total and phosphorylated proteins within a specific signaling pathway (e.g., Akt, mTOR, p53, p21). A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Causality: This technique provides direct evidence of target engagement. If the compound inhibits PI3K, the downstream phosphorylation of Akt and mTOR should decrease in a dose-dependent manner. This directly links the compound to the inhibition of the signaling cascade.
-
Protocol:
-
Cell Culture & Treatment: Plate cancer cells (e.g., HCC1937, HeLa) and allow them to adhere. Treat with varying concentrations of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p21) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Caption: Standard experimental workflow for Western Blot analysis.
Flow Cytometry: Cell Cycle and Apoptosis Analysis
-
Objective: To determine the compound's effect on cell cycle distribution and to quantify the percentage of apoptotic cells.
-
Causality: This assay confirms the phenotypic outcomes of pathway inhibition. If the compound upregulates p21, an accumulation of cells in a specific phase (e.g., G2/M) is expected. Similarly, activation of caspases should lead to an increase in cells positive for apoptotic markers.
-
Protocol (Annexin V/PI Apoptosis Assay):
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion and Future Directions
The body of evidence strongly supports that this compound and its analogues function as potent anticancer agents primarily through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. This action effectively removes critical pro-survival signals, leading to cell cycle arrest and the induction of apoptosis in malignant cells. The versatility of the imidazo[1,2-a]pyridine scaffold allows for synthetic modifications that can fine-tune its activity against other targets like FLT3 and NF-κB, highlighting its potential for developing more selective and potent therapeutics. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the scaffold to enhance target specificity and minimize off-target effects, paving the way for potential clinical applications.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. Understanding the fundamental physicochemical characteristics of its derivatives is paramount for the rational design and development of novel therapeutic agents. This document delves into the structural, physical, and spectral properties of this compound, offering insights valuable for its application in drug discovery and materials science.
Molecular Structure and Identification
This compound is a bicyclic aromatic compound featuring a pyridine ring fused to an imidazole ring, with a 4-chlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core.
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 38922-74-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₃H₉ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 228.68 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | --INVALID-LINK--[1] |
| InChIKey | NGGHEECJTVTTSO-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key experimental and computed properties of this compound.
| Property | Value | Method | Source |
| Physical State | White to Light yellow powder to crystal | Visual Inspection | --INVALID-LINK-- |
| Melting Point | 203.0 to 207.0 °C | Not Specified | --INVALID-LINK-- |
| Boiling Point | Not available | Experimental | - |
| Solubility | 2.5 µg/mL (at pH 7.4) | Experimental | --INVALID-LINK--[1] |
| logP (XLogP3-AA) | 4.1 | Computed | --INVALID-LINK--[1] |
| pKa | Not available | Experimental | - |
| Hydrogen Bond Donors | 0 | Computed | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | Computed | --INVALID-LINK--[1] |
The high melting point suggests a stable crystalline lattice. The low aqueous solubility and high logP value indicate a lipophilic nature, which has significant implications for its membrane permeability and potential for oral absorption.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]+) at m/z 228, corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with an [M+2]+ peak approximately one-third the intensity of the [M]+ peak.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of imidazo[1,2-a]pyridine derivatives typically displays absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the nature and position of substituents on the heterocyclic core and the phenyl ring. For example, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits absorption maxima that are characteristic of the extended π-conjugated system.[3]
Synthesis and Experimental Protocols
The synthesis of 2-substituted imidazo[1,2-a]pyridines is well-established in the literature. A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone.
Diagram 2: General Synthetic Route for 2-Aryl-imidazo[1,2-a]pyridines
A simplified workflow for the synthesis.
Step-by-Step Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of 2-arylimidazo[1,2-a]pyridines.[2][4]
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, MS) and by comparing its melting point with the literature value.
Biological Activity and Mechanism of Action
Derivatives of imidazo[1,2-a]pyridine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several studies have highlighted their potential as inhibitors of key signaling pathways implicated in cancer progression.
Inhibition of the AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, making them attractive candidates for cancer therapy.
Diagram 3: Simplified Representation of the AKT/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR pathway.
The proposed mechanism of action involves the inhibition of PI3K, a key upstream kinase in the pathway. By blocking PI3K activity, these compounds prevent the phosphorylation and subsequent activation of AKT, leading to the downstream inhibition of mTORC1 and a reduction in cell proliferation and survival.[5][6]
Conclusion
This compound possesses a unique combination of physicochemical properties that make it a valuable scaffold in medicinal chemistry. Its lipophilic nature, coupled with the biological activity of the imidazo[1,2-a]pyridine core, provides a solid foundation for the development of novel therapeutic agents, particularly in the realm of oncology. Further investigation into its specific biological targets and mechanism of action will undoubtedly pave the way for the design of more potent and selective derivatives.
References
- 1. 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine | C13H9ClN2 | CID 745769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
Spectroscopic Profile of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active molecules. The addition of a 4-chlorophenyl group at the 2-position modulates the electronic and steric properties of the core, influencing its pharmacological activity. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further development.
This guide is structured to provide not just raw data, but a comprehensive understanding of the principles behind the spectroscopic techniques and the interpretation of the resulting data. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the standard atom numbering for the this compound scaffold is presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential.[1][2][3][4] This nitrogen-fused bicyclic system is a key pharmacophore in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, demonstrating its clinical relevance.[1][2] Beyond its effects on the central nervous system, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][4]
This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their identification and validation.
Targeting the Central Nervous System: GABA-A Receptor Modulation
A primary and well-established target of imidazo[1,2-a]pyridine derivatives is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[5]
Mechanism of Action
Certain imidazo[1,2-a]pyridines, such as zolpidem, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[5] They bind to the benzodiazepine site, a modulatory site distinct from the GABA binding site, and enhance the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in a sedative and anxiolytic effect.[5] Notably, many of these compounds exhibit selectivity for GABA-A receptor isoforms containing the α1 subunit.[5]
Experimental Protocol: GABA-A Receptor Binding Assay
A common method to determine the affinity of imidazo[1,2-a]pyridine compounds for the GABA-A receptor is a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Test imidazo[1,2-a]pyridine compounds
-
[³H]-Flunitrazepam (radioligand)
-
Clonazepam (unlabeled competitor)
-
Rat cortical membranes (source of GABA-A receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Tris-HCl buffer
-
Rat cortical membrane preparation
-
[³H]-Flunitrazepam (at a concentration near its Kd)
-
Increasing concentrations of the test imidazo[1,2-a]pyridine compound or clonazepam (for determining non-specific binding).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of clonazepam) from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Anticancer Activity: Targeting Kinase Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases implicated in cancer progression.[6][7][8]
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers.[6]
Mechanism of Action: Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, particularly the PI3Kα isoform.[9][10] By binding to the ATP-binding site of the kinase, these compounds block the phosphorylation of downstream targets, including Akt and mTOR.[9] This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.[9][10]
Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.
Other Kinase Targets
Beyond the PI3K pathway, imidazo[1,2-a]pyridines have shown inhibitory activity against a range of other kinases, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a significant role in cancer cell proliferation and survival.[11]
-
c-Met: A receptor tyrosine kinase whose signaling is implicated in tumor growth, invasion, and metastasis.
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Imidazo[1,2-a]pyridine-based inhibitors can induce cell cycle arrest.[1][12]
-
Nek2: A serine/threonine kinase involved in cell cycle progression, with inhibitors showing potential for cancer treatment.[13]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | PI3K/Akt/mTOR | <12 | |
| Compound 6 | WM115 (Melanoma) | PI3K/Akt/mTOR | <12 | [9] |
| Compound 6 | HeLa (Cervical) | PI3K/Akt/mTOR | ~20 | [9] |
| IP-5 | HCC1937 (Breast) | Not specified | 45 | [7][14] |
| IP-6 | HCC1937 (Breast) | Not specified | 47.7 | [7][14] |
| HB9 | A549 (Lung) | Not specified | 50.56 | [15][16] |
| HB10 | HepG2 (Liver) | Not specified | 51.52 | [15][16] |
| 12b | Hep-2 (Laryngeal) | Not specified | 11 | |
| 12b | HepG2 (Liver) | Not specified | 13 | [17] |
| 12b | MCF-7 (Breast) | Not specified | 11 | [17] |
| 12b | A375 (Melanoma) | Not specified | 11 | [17] |
| MBM-17 | Not specified | Nek2 | 0.003 | [13] |
| MBM-55 | Not specified | Nek2 | 0.001 | [13] |
Experimental Protocol: Western Blot Analysis of Kinase Pathway Inhibition
Objective: To determine the effect of an imidazo[1,2-a]pyridine compound on the phosphorylation status of key proteins in a kinase signaling pathway.
Materials:
-
Cancer cell line of interest
-
Test imidazo[1,2-a]pyridine compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt and total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antitubercular Activity: Targeting QcrB
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have been identified as a promising class of compounds targeting Mycobacterium tuberculosis.[18][19][20][21]
Mechanism of Action
A key target of antitubercular imidazo[1,2-a]pyridines is the ubiquinol-cytochrome c reductase (QcrB), a subunit of the cytochrome bcc complex in the electron transport chain.[18][19][20][21][22] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of ATP and ultimately bacterial cell death.[22]
Experimental Workflow for Target Identification:
Caption: Workflow for the identification and validation of QcrB as a target of imidazo[1,2-a]pyridines.
Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | M. tuberculosis | 0.03 - 5 | [18][19][20][21] |
| ND-09759 | M. tuberculosis | ≤0.006 | [23] |
| Q203 | Drug-susceptible and drug-resistant M. tuberculosis | Low nM | [22][23] |
Anti-inflammatory Activity: Modulation of the STAT3/NF-κB Pathway
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties through the modulation of key signaling pathways.[24]
Mechanism of Action
Certain imidazo[1,2-a]pyridine derivatives can suppress the STAT3/NF-κB signaling pathway.[24] They can inhibit the phosphorylation of STAT3 and increase the expression of IκBα, the inhibitor of NF-κB.[24] This leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the expression of pro-inflammatory mediators such as iNOS and COX-2.[24]
Signaling Pathway:
Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine compounds.
Antiviral and Antimicrobial Activities
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to the treatment of viral and bacterial infections beyond tuberculosis.
-
Antiviral Activity: Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[25] Some compounds have also shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[26]
-
Antimicrobial Activity: In addition to their antitubercular effects, imidazo[1,2-a]pyridines have demonstrated broader antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and privileged structure in drug discovery, with a diverse range of therapeutic targets. From modulating GABA-A receptors in the central nervous system to inhibiting key kinases in cancer, disrupting the electron transport chain in Mycobacterium tuberculosis, and suppressing inflammatory signaling pathways, these compounds have demonstrated significant potential across multiple disease areas. The continued exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. | Semantic Scholar [semanticscholar.org]
- 12. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. chemmethod.com [chemmethod.com]
- 16. chemmethod.com [chemmethod.com]
- 17. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 21. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 23. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its unique electronic and structural properties have led to its incorporation into a wide array of drugs with activities spanning from anticancer and antiviral to anxiolytic.[3][4][5] This document provides a comprehensive, field-proven guide for the synthesis of a key analogue, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. We move beyond a mere recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust and reproducible protocol grounded in established chemical literature.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Fused heterocyclic systems are the bedrock of many pharmaceuticals, and the imidazo[1,2-a]pyridine framework is a standout example. It is a bicyclic aromatic compound formed by the fusion of pyridine and imidazole rings, a structure that confers favorable pharmacokinetic properties and diverse biological activities.[2][6] Marketed drugs such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic) feature this core structure, highlighting its clinical relevance.[2][5]
The synthesis of this scaffold is a topic of significant interest, with numerous methodologies developed since its discovery. The most direct and widely adopted approach is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a classic transformation that provides efficient access to a diverse library of analogues.[7][8]
Reaction Mechanism and Rationale
The formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and an α-haloketone proceeds through a well-established, sequential mechanism. Understanding these steps is critical for troubleshooting and adapting the protocol for different substrates.
The reaction is initiated by a nucleophilic attack from the more nucleophilic endocyclic (pyridine) nitrogen of 2-aminopyridine onto the electrophilic α-carbon of the ketone.[7][9] This is a classic Sₙ2 displacement of the bromide ion. The resulting pyridinium salt intermediate then undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hemiaminal-like species). The final step is a dehydration reaction, where the elimination of a water molecule results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[10]
Caption: Key stages in the synthesis of the imidazo[1,2-a]pyridine core.
Detailed Experimental Protocol: A One-Pot Approach
To enhance safety and efficiency, this protocol utilizes an in situ generation of the lachrymatory α-bromoacetophenone, followed by the cyclocondensation reaction in a one-pot procedure. This method avoids the isolation of the hazardous intermediate.[11]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Notes |
| 4'-Chloroacetophenone | 99-91-2 | 154.59 | 10 mmol, 1.55 g | Starting material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.5 mmol, 1.87 g | Brominating agent |
| 2-Aminopyridine | 504-29-0 | 94.11 | 10 mmol, 0.94 g | Starting material |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 15 mmol, 1.26 g | Base |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | For extraction/TLC |
| Hexane | 110-54-3 | 86.18 | As needed | For TLC/recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Synthetic Procedure
Caption: One-pot experimental workflow for the target compound synthesis.
-
In Situ Bromination: To a 250 mL three-neck flask equipped with a magnetic stir bar, add 4'-chloroacetophenone (10 mmol, 1.55 g) and dissolve in 30 mL of ethanol. In a fume hood, add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (3:1 Hexane:EtOAc), observing the consumption of the starting ketone.
-
Cyclocondensation: To the same flask containing the in situ generated 2-bromo-1-(4-chlorophenyl)ethan-1-one, add 2-aminopyridine (10 mmol, 0.94 g) and sodium bicarbonate (15 mmol, 1.26 g). Add an additional 20 mL of ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's completion by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for the target molecule.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol |
| Mass Spec (ESI-MS) | Expected m/z: 229.05 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.10 (d, 1H), ~7.85 (d, 2H), ~7.75 (s, 1H), ~7.60 (d, 1H), ~7.40 (d, 2H), ~7.15 (t, 1H), ~6.75 (t, 1H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145.5, ~145.2, ~133.8, ~133.2, ~129.0 (2C), ~127.5 (2C), ~124.8, ~123.0, ~117.5, ~112.3, ~108.5. |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided values are estimated based on spectral data for structurally similar compounds.[12][13]
Field-Proven Insights & Troubleshooting
-
Choice of Base: Sodium bicarbonate is a mild and effective base for this reaction. It neutralizes the HBr formed during the cyclization, driving the reaction to completion. Stronger bases can lead to side reactions.
-
Solvent Selection: Ethanol is a good choice as it effectively dissolves the reactants and allows for a convenient reflux temperature. For less reactive substrates, a higher boiling point solvent like DMF may be used, but this complicates the workup.[9]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is crucial. An ideal mobile phase (e.g., 3:1 Hexane:EtOAc) should give good separation between the starting materials and the product (Rf value of ~0.3-0.4). The product is often UV-active.
-
Purification Challenges: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution from hexane to ethyl acetate is typically effective.
-
Greener Alternatives: For laboratories focused on green chemistry, protocols using ultrasound assistance or microwave irradiation in greener solvents like PEG-400 and water have been developed, often reducing reaction times and improving yields.[10][11][14]
Conclusion
This application note provides a robust and well-vetted protocol for the synthesis of this compound. By combining a classic synthetic strategy with a modern one-pot approach, this method is both efficient and safer for laboratory execution. The detailed mechanistic insights and practical troubleshooting tips equip researchers to confidently synthesize this valuable scaffold, paving the way for further exploration in drug discovery and materials science.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines: A Modern Approach to a Privileged Scaffold
An Application Note and Protocol Guide for Researchers
The Rationale for Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis represents a significant advancement over conventional heating methods. Unlike a standard oil bath, which heats a vessel from the outside-in, microwave energy directly couples with polar molecules within the reaction mixture, leading to rapid and uniform heating.[1]
Key Principles and Advantages:
-
Dielectric Heating: Polar molecules, such as the solvents and reactants in this synthesis, possess dipoles. When subjected to an oscillating microwave field, these molecules attempt to align with the field, causing rapid rotation and friction, which generates heat.
-
Efficiency and Speed: This direct energy transfer is incredibly efficient, allowing reaction mixtures to reach the target temperature in minutes rather than hours.[2] This acceleration often leads to cleaner reactions with fewer side products.[3]
-
Greener Chemistry: The significant reduction in reaction time and frequent ability to use environmentally benign solvents like water or PEG-400 align with the principles of green chemistry.[4][5][6]
-
Reproducibility: Modern microwave reactors allow for precise control over temperature, pressure, and power, ensuring high reproducibility from one experiment to the next.[3]
Reaction Mechanism and Pathway
The most common and robust method for synthesizing 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-aryl-α-haloketone (e.g., a phenacyl bromide). The reaction proceeds via a well-established, two-step sequence.
Mechanistic Steps:
-
Nucleophilic Substitution (SN2): The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide ion. This forms an N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered ring intermediate, which subsequently undergoes dehydration to yield the stable, aromatic 2-arylimidazo[1,2-a]pyridine product.
Below is a diagram illustrating this mechanistic pathway.
References
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
One-pot synthesis protocol for imidazo[1,2-a]pyridines.
Topic: One-Pot Synthesis Protocol for Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold and the Power of One-Pot Synthesis
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a key feature in a multitude of compounds exhibiting a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) underscore the therapeutic importance of this heterocyclic system.[4] Consequently, the development of efficient, robust, and sustainable synthetic routes to access this scaffold is of paramount interest to the drug development community.
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lower overall yields, increased waste generation, and significant time and resource expenditure. One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offers a compelling solution. This approach enhances efficiency, minimizes waste, and simplifies experimental procedures, aligning with the principles of green chemistry.[5]
This application note provides detailed protocols and mechanistic insights for two powerful and distinct one-pot methodologies for the synthesis of imidazo[1,2-a]pyridines, designed for researchers and scientists in organic synthesis and drug discovery.
Methodology 1: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The Groebke–Blackburn–Bienaymé Reaction (GBBR) is one of the most efficient and versatile methods for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[1][6][7] This isocyanide-based multicomponent reaction (MCR) brings together a 2-aminopyridine, an aldehyde, and an isocyanide in a single step, typically under acidic catalysis, to rapidly build molecular complexity.[2][8]
Causality and Mechanistic Insight
The success of the GBBR lies in a sequential series of highly favorable chemical transformations. The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive Schiff base or iminium ion intermediate. The nucleophilic isocyanide then attacks the electrophilic imine carbon, forming a nitrilium ion. The key step involves the intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion. This step is highly efficient and regioselective, leading to the fused five-membered ring. A final tautomerization yields the aromatic imidazo[1,2-a]pyridine product.
Experimental Protocol: Ultrasound-Assisted GBBR in Water
This protocol is adapted from a green chemistry approach that utilizes ultrasound irradiation and water as the solvent, enhancing sustainability.[2] Ammonium chloride is chosen as a mild, inexpensive, and effective Brønsted acid catalyst.
Materials:
-
2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., Furfural) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Ammonium Chloride (NH₄Cl) (0.1 mmol, 0.1 equiv)
-
Deionized Water (3 mL)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a 10 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), ammonium chloride (0.1 mmol), and deionized water (3 mL).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Seal the flask and place it in an ultrasonic bath. Irradiate the mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Data Summary: Substrate Scope and Yield
The GBBR is tolerant of a wide variety of functional groups on all three components, making it a powerful tool for generating diverse chemical libraries.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%)[2] |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl Isocyanide | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl Isocyanide | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl Isocyanide | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl Isocyanide | 80 |
Methodology 2: Microwave-Assisted Synthesis from Ketones
This alternative one-pot strategy provides access to 2-substituted imidazo[1,2-a]pyridines, which are also of significant pharmacological interest. The protocol involves an in situ α-bromination of an aromatic ketone followed by condensation with a 2-aminopyridine.[5][9] The use of microwave irradiation dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes.[10][11]
Causality and Mechanistic Insight
This synthesis proceeds via a two-stage, one-pot sequence.
-
α-Bromination: In the first stage, N-bromosuccinimide (NBS) acts as an electrophilic bromine source. In the presence of an acid catalyst (such as the citric acid naturally present in lemon juice), the ketone enolizes, and the enol form attacks the bromine atom of NBS to generate an α-bromoketone intermediate.[9]
-
Condensation and Cyclization: The endocyclic nitrogen of 2-aminopyridine then performs a nucleophilic attack on the α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl. Subsequent dehydration and aromatization yield the final imidazo[1,2-a]pyridine product.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Imidazo[1,2-a]pyridines in Cancer Research: A Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] For researchers, scientists, and drug development professionals in oncology, this heterocyclic compound class represents a fertile ground for the discovery of novel anticancer agents.[2][3] Their therapeutic potential stems from the ability to selectively target a variety of key signaling pathways and molecular machinery that are fundamental to cancer cell proliferation, survival, and metastasis.[2][4]
This comprehensive guide provides an in-depth exploration of the application of imidazo[1,2-a]pyridines in cancer research. It is designed to bridge the gap between theoretical knowledge and practical application, offering not just a review of the field but also actionable protocols and insights to empower your research and development endeavors. We will delve into the core mechanisms of action, present structure-activity relationship (SAR) data to guide rational drug design, and provide detailed, field-proven experimental protocols for the evaluation of these promising compounds.
I. Mechanisms of Anticancer Activity: Targeting the Pillars of Cancer Progression
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of a diverse range of molecular targets. Understanding these mechanisms is paramount for the rational design of potent and selective inhibitors.
Inhibition of Protein Kinases: Disrupting Aberrant Signaling Cascades
A primary mode of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases, enzymes that play a central role in regulating cellular growth, proliferation, and survival.[2][4]
The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[5] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[6][7][8] For instance, certain derivatives have demonstrated potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to the induction of apoptosis in breast cancer cell lines.[6][7]
Caption: Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Imidazo[1,2-a]pyridines have been identified as potent and selective inhibitors of various CDKs, including CDK2 and CDK9.[4][9][10] By inhibiting these kinases, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[4]
Other Kinase Targets: Beyond the PI3K/Akt and CDK families, imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against other key kinases implicated in cancer, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many epithelial cancers.
-
c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth, invasion, and metastasis.[11]
-
Nek2: A kinase involved in centrosome separation and mitotic progression.[8]
Disruption of Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is essential for cell division, intracellular transport, and maintenance of cell shape. Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit tubulin polymerization, the process by which tubulin proteins assemble to form microtubules.[12][13][14] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.
II. Structure-Activity Relationship (SAR) and Lead Optimization
The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationship is crucial for the development of clinical candidates.
The following table summarizes the in vitro anticancer activity and kinase inhibitory activity of selected imidazo[1,2-a]pyridine derivatives, highlighting key SAR insights.
| Compound ID | Core Structure & Substituents | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-aryl, 3-amino substituted | PI3Kα | T47D (Breast) | >10 | [6] |
| Compound 2 | 2-aryl, 3-amino substituted with 1,2,4-oxadiazole | PI3Kα | T47D (Breast) | 0.002 | [6] |
| Compound 3 | 2,6,8-trisubstituted | PI3Kα | T47D (Breast) | 0.15 | [7] |
| MBM-55 | Substituted at C2, C3, C6, C8 | Nek2 | - | 0.001 (enzymatic) | [8] |
| 11vii | 6,8-disubstituted | CDK2 | MCF-7 (Breast) | 24.28 | [9] |
| LB-1 | Imidazole[1,2-a] pyridine skeleton | CDK9 | HCT116 (Colon) | 0.92 | [10] |
| 12b | 2,3-disubstituted | - | Hep-2 (Laryngeal) | 11 | [15] |
| 12b | 2,3-disubstituted | - | HepG2 (Liver) | 13 | [15] |
| 12b | 2,3-disubstituted | - | MCF-7 (Breast) | 11 | [15] |
| 12b | 2,3-disubstituted | - | A375 (Melanoma) | 11 | [15] |
| 8 | Imidazopyridine-quinoline hybrid | - | HeLa (Cervical) | 0.34 | [16] |
| 8 | Imidazopyridine-quinoline hybrid | - | MDA-MB-231 (Breast) | 0.32 | [16] |
| 8 | Imidazopyridine-quinoline hybrid | - | ACHN (Renal) | 0.39 | [16] |
| 8 | Imidazopyridine-quinoline hybrid | - | HCT-15 (Colon) | 0.31 | [16] |
| 6d | Imidazopyridine-oxadiazole hybrid | Tubulin Polymerization | A549 (Lung) | 3.45 | [14] |
Key SAR Insights:
-
Substitution at the 2- and 3-positions: Modifications at these positions significantly impact the biological activity and target selectivity. The introduction of specific aryl and amino groups can confer potent kinase inhibitory activity.
-
Substitution at the 6- and 8-positions: These positions are amenable to modification to enhance potency and modulate physicochemical properties. For example, the introduction of aryloxy/alkoxy groups at the 6th position has been shown to increase CDK2 inhibition.[9]
-
Hybrid Molecules: The fusion of the imidazo[1,2-a]pyridine core with other pharmacophores, such as quinoline or oxadiazole, has led to the development of hybrid compounds with potent and broad-spectrum anticancer activity.[14][16]
III. Experimental Protocols for Preclinical Evaluation
The successful development of imidazo[1,2-a]pyridine-based anticancer agents relies on a robust and well-defined preclinical evaluation workflow. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of a wide range of substituents at various positions of the heterocyclic ring.
Protocol: One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
-
To a solution of the desired 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the appropriate α-bromoketone (1.1 eq).
-
Add a base, such as sodium bicarbonate or potassium carbonate (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture under reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
In Vitro Efficacy Assays
3.2.1 Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0.01 to 100 µM) for 48-72 hours.[17]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
3.2.2 Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.
Protocol:
-
Treat a sub-confluent culture of cancer cells with the imidazo[1,2-a]pyridine compound for 24 hours.
-
Trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the plating efficiency and surviving fraction.
Mechanism of Action Assays
3.3.1 Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
3.3.2 Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
3.3.3 Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Protocol:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt, p-mTOR, total mTOR, cleaved PARP, etc.).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
3.4.1 Xenograft Mouse Model
This is a widely used in vivo model to evaluate the antitumor efficacy of novel compounds.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the imidazo[1,2-a]pyridine compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).[6]
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
IV. Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in the quest for novel and effective anticancer therapeutics. The remarkable chemical tractability of this heterocyclic system, coupled with its ability to engage a multitude of oncologically relevant targets, ensures its continued prominence in drug discovery pipelines. The insights and protocols detailed in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile molecular framework.
Future research will undoubtedly focus on the development of next-generation imidazo[1,2-a]pyridine derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of novel drug combinations, the identification of predictive biomarkers, and the application of innovative drug delivery systems will be pivotal in translating the preclinical promise of these compounds into tangible clinical benefits for cancer patients.
V. References
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-90. --INVALID-LINK--
-
Al-Tel, T. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Analogs in Oncology Research. --INVALID-LINK--
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. --INVALID-LINK--
-
Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746. --INVALID-LINK--
-
Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 60(4), 1545-1562. --INVALID-LINK--
-
Liu, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. --INVALID-LINK--
-
Ali, M. A., et al. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. Heterocycles, 106(7), 1156. --INVALID-LINK--
-
Wang, L., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 612-621. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. --INVALID-LINK--
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. --INVALID-LINK--
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37951-37963. --INVALID-LINK--
-
Kumar, A., et al. (2018). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. --INVALID-LINK--
-
Patel, D. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(1), 2-25. --INVALID-LINK--
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. --INVALID-LINK--
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. --INVALID-LINK--
-
Bar-Yehuda, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1970. --INVALID-LINK--
-
Wang, Y., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(10), 2465. --INVALID-LINK--
-
ResearchGate. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. --INVALID-LINK--
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2018). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. --INVALID-LINK--
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37951-37963. --INVALID-LINK--
-
Al-Jubari, M. A., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 66(2), 794-805. --INVALID-LINK--
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. --INVALID-LINK--
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2018). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. --INVALID-LINK--
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. --INVALID-LINK--
-
Chad's Blog. (2021). Building diagrams using graphviz. --INVALID-LINK--
-
YouTube. (2021). Graphviz tutorial. --INVALID-LINK--
-
Toolify AI. (2024). Learn to Generate Diagrams with Graphviz and dot. --INVALID-LINK--
-
National Institutes of Health. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. --INVALID-LINK--
-
National Institutes of Health. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. --INVALID-LINK--
-
National Institutes of Health. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. --INVALID-LINK--
-
PubMed. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. --INVALID-LINK--
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. --INVALID-LINK--
-
Medium. (2017). DOT language — Beginner. (Graph description language). --INVALID-LINK--
-
Reddit. (2020). Tips for Pathway Schematic design? --INVALID-LINK--
-
Graphviz. (2024). DOT Language. --INVALID-LINK--
-
Graphviz. (2015). Drawing graphs with dot. --INVALID-LINK--
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitubercular Activity Assays for Imidazo[1,2-a]pyridine Analogs
<
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, necessitating the urgent development of novel therapeutics.[1][2][3][4] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising "drug prejudice" framework in medicinal chemistry due to its potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the antitubercular potential of novel IPA analogs.
As a Senior Application Scientist, the aim is not merely to present protocols but to provide the underlying scientific rationale, ensuring that each experimental step is understood in the context of a robust drug discovery cascade. This guide will detail the methodologies for determining antimycobacterial potency and cytotoxicity, which together establish the selectivity of these promising compounds.
Principle of Antitubercular Drug Screening
The initial evaluation of a compound's potential as an antitubercular agent hinges on its ability to inhibit the growth of M. tuberculosis. This is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacterium. A potent compound exhibits a low MIC value. However, potency alone is insufficient. A viable drug candidate must also be selective, meaning it should be significantly more toxic to the pathogen than to host cells. This is assessed through cytotoxicity assays against mammalian cell lines. The ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC) is known as the Selectivity Index (SI), a critical parameter in prioritizing compounds for further development.
Workflow for In Vitro Evaluation of IPA Analogs
The following diagram illustrates the logical flow for screening and validating novel IPA compounds, from primary antimycobacterial assessment to secondary cytotoxicity profiling.
Caption: Workflow for in vitro screening of imidazo[1,2-a]pyridine analogs.
Part 1: Determination of Antimycobacterial Activity
The cornerstone of antitubercular drug discovery is the accurate determination of a compound's MIC against M. tuberculosis. The choice of assay depends on factors such as throughput requirements, cost, and the need for speed. The Microplate Alamar Blue Assay (MABA) is a widely adopted, cost-effective method, while luciferase-based assays offer a more rapid assessment.[5][6][7]
Protocol 1: Microplate Alamar Blue Assay (MABA)
Principle: This colorimetric assay leverages the metabolic activity of viable mycobacteria. The active ingredient in Alamar Blue, resazurin (a blue, non-fluorescent compound), is reduced to the pink, highly fluorescent resorufin by oxidoreductase enzymes in metabolically active cells.[8][9] The color change provides a visual or quantitative readout of bacterial growth inhibition. A blue color indicates no growth (inhibition), while a pink color signifies growth.[9]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains, including MDR/XDR isolates).
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Sterile 96-well flat-bottom microplates.
-
Test Imidazo[1,2-a]pyridine analogs, dissolved in DMSO.
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls.
-
Alamar Blue reagent.
-
20% Tween 80 solution.
-
Microplate reader (optional, for quantitative results).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase (OD₆₀₀ of ~0.5-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:50 in 7H9 broth to achieve the final inoculum concentration.
-
-
Compound Plating:
-
Prepare serial dilutions of the IPA analogs and control drugs in a separate 96-well plate. Typically, concentrations range from 0.03 to 100 µg/mL.
-
Add 100 µL of 7H9 broth to all wells of the assay plate.
-
Transfer a small volume (e.g., 2-5 µL) of the serially diluted compounds from the dilution plate to the corresponding wells of the assay plate.
-
Include wells for "no drug" (vehicle control, DMSO) and "no bacteria" (sterility control) controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[8]
-
Re-incubate the plates at 37°C for an additional 24 hours.
-
Visually inspect the plates. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[9]
-
For a quantitative result, read the absorbance at 570 nm and 600 nm.
-
Protocol 2: Luciferase Reporter Phage (LRP) Assay
Principle: This rapid assay utilizes a mycobacteriophage genetically engineered to contain the firefly luciferase gene (fflux).[7][10][11] These phages can infect viable M. tuberculosis cells.[10] Upon infection, the luciferase gene is expressed, and in the presence of the substrate luciferin and cellular ATP, light is produced.[7][10][11] The amount of light emitted is directly proportional to the number of viable bacteria. Drug-induced inhibition of bacterial metabolism or viability leads to a reduction in light output.[11]
Materials:
-
Mycobacterium tuberculosis H37Rv.
-
Luciferase reporter phage (e.g., phAE142).
-
Middlebrook 7H9 broth with supplements.
-
Test IPA analogs and control drugs.
-
D-luciferin substrate.
-
White, opaque 96-well microplates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Bacterial Culture and Plating:
-
Grow and prepare the M. tuberculosis inoculum as described for the MABA protocol.
-
Plate the serially diluted compounds and controls in a white, opaque 96-well plate.
-
Add 100 µL of the bacterial inoculum to the appropriate wells.
-
-
Incubation with Compounds:
-
Incubate the plate at 37°C for 48-72 hours to allow the compounds to exert their effect.
-
-
Phage Infection and Luminescence Reading:
-
Add the luciferase reporter phage to each well and incubate for 4-8 hours to allow for infection and reporter gene expression.[10]
-
Add the D-luciferin substrate to each well.
-
Immediately measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the "no drug" control.
-
The MIC is typically defined as the lowest drug concentration that causes a ≥90% reduction in RLU compared to the control.
-
Part 2: Assessment of Host Cell Cytotoxicity
Evaluating the toxicity of IPA analogs against mammalian cells is a critical step to ensure they are selectively targeting the mycobacteria.[12][13][14] This is essential for establishing a therapeutic window.[15] The MTT assay is a standard, reliable method for assessing cell viability.[16][17]
Protocol 3: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[15]
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cells, A549 human lung cells, or RAW 264.7 murine macrophages).[15][18]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Sterile 96-well flat-bottom microplates.
-
Test IPA analogs dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[15]
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen mammalian cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the IPA analogs in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include vehicle-treated (DMSO) wells as a negative control and untreated wells as a baseline.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[15]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[15]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table for clear comparison. This allows for the direct assessment of potency (MIC), toxicity (IC₅₀), and the crucial selectivity index (SI).
Example Data Table
| Compound ID | Mtb H37Rv MIC (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| IPA-001 | 0.1 | >100 | >1000 |
| IPA-002 | 0.5 | 50 | 100 |
| IPA-003 | 5.0 | >100 | >20 |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
| Rifampicin (Control) | 0.1 | 85 | 850 |
Interpretation:
-
MIC: A lower MIC value indicates higher potency against M. tuberculosis. In the example, IPA-001 is the most potent novel analog.
-
IC₅₀: A higher IC₅₀ value indicates lower cytotoxicity to mammalian cells. Both IPA-001 and IPA-003 show very low toxicity.
-
Selectivity Index (SI): A higher SI is desirable, as it indicates a greater therapeutic window. A common threshold for a promising hit is an SI ≥ 10. IPA-001, with an SI >1000, demonstrates excellent selectivity and would be prioritized for further investigation.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of novel imidazo[1,2-a]pyridine analogs as potential antitubercular agents. By systematically determining the MIC to assess potency and the IC₅₀ to evaluate host cell toxicity, researchers can reliably calculate the Selectivity Index. This critical parameter allows for the logical prioritization of compounds, ensuring that only the most promising candidates—those with high potency and low toxicity—are advanced in the drug discovery pipeline. Adherence to these standardized, self-validating protocols is paramount for generating reproducible and trustworthy data, forming the authoritative foundation for subsequent preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bbrc.in [bbrc.in]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 14. criver.com [criver.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of these compounds stems from their ability to interact with various biological targets, such as kinases, enzymes, and structural proteins.[1][5][6][7][8][9] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of these derivatives at the molecular level, thereby guiding the rational design of more potent and selective drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of imidazo[1,2-a]pyridine derivatives. We will delve into the theoretical underpinnings of molecular docking, provide detailed, field-proven protocols for executing a docking workflow, and offer insights into the interpretation and validation of the results.
Theoretical Framework: The "Lock and Key" in the Digital Age
At its core, molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., an imidazo[1,2-a]pyridine derivative) when bound to a second (the receptor, typically a protein) to form a stable complex.[10] This process allows for the estimation of the binding affinity, which is crucial for predicting the biological activity of the ligand. The fundamental principle is analogous to a "lock and key" model, where the ligand (key) fits into the active site (keyhole) of the protein (lock).
Modern docking algorithms employ sophisticated scoring functions to evaluate the fitness of different binding poses. These functions approximate the free energy of binding by considering various intermolecular interactions, such as:
-
Electrostatic interactions: Attraction or repulsion between charged atoms.
-
Van der Waals forces: Weak, short-range interactions between non-bonded atoms.
-
Hydrogen bonds: A specific type of electrostatic interaction involving a hydrogen atom bonded to a highly electronegative atom.
-
Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in an aqueous environment.
By systematically exploring the conformational space of the ligand within the receptor's binding site and evaluating the energy of each pose, docking programs can identify the most probable binding mode.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust and reproducible workflow for the molecular docking of imidazo[1,2-a]pyridine derivatives against a protein target. This guide will utilize widely accessible and validated software tools: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.[10][11][12]
Workflow Visualization
Caption: A generalized workflow for molecular docking studies.
Part 1: Preparation of Receptor and Ligand
1.1. Receptor (Protein) Preparation
The quality of the protein structure is paramount for a meaningful docking study.
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[13] For this example, we will consider tubulin, a common target for anticancer imidazo[1,2-a]pyridine derivatives.[5][6][14] A suitable PDB entry is 1SA0 .
-
Clean the PDB File: Open the downloaded PDB file in a molecular viewer like PyMOL or UCSF Chimera.[15][16]
-
Add Hydrogens and Charges: Using software like AutoDockTools (MGLTools), add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[17] Assign Gasteiger charges to all atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[18] This format includes atomic coordinates, partial charges, and atom types.
1.2. Ligand (Imidazo[1,2-a]pyridine Derivative) Preparation
Accurate 3D representation of the ligand is equally critical.
Protocol:
-
Draw the Ligand: Sketch the 2D structure of the imidazo[1,2-a]pyridine derivative using chemical drawing software such as ChemDraw or Marvin Sketch.[19][20]
-
Convert to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[19]
-
Save in a Suitable Format: Save the ligand structure as a MOL or SDF file.
-
Prepare for Docking: Use AutoDockTools to:
-
Detect the rotatable bonds in the ligand, which allows for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.[21]
-
Part 2: Docking Simulation with AutoDock Vina
2.1. Grid Box Generation
The grid box defines the search space for the docking simulation within the protein's active site.
Protocol:
-
Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through binding site prediction servers.[17][22]
-
Define the Grid Box: In AutoDockTools, define the center and dimensions (in x, y, and z) of the grid box to encompass the entire binding pocket.[23] Ensure the box is large enough to allow for the free rotation of the ligand but not excessively large to avoid unnecessary computational expense.
-
Save the Configuration: Save the grid parameters in a configuration file (e.g., conf.txt). This file will also specify the paths to the receptor and ligand PDBQT files and the output file.[11]
2.2. Running the Docking Simulation
Protocol:
-
Command-Line Execution: AutoDock Vina is typically run from the command line.[24] The command will look something like this:
-
Output Files: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[11] A log file will also be created, which includes the binding affinity values for each pose.
Part 3: Analysis and Validation
3.1. Visualization and Analysis of Docking Results
Protocol:
-
Load Structures in PyMOL: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file.[12][25]
-
Visualize Binding Poses: The output file will contain multiple binding poses. The pose with the lowest binding affinity is generally considered the most favorable.[12]
-
Analyze Interactions: Investigate the intermolecular interactions between the best-ranked pose of the imidazo[1,2-a]pyridine derivative and the protein's active site residues.[25]
-
Identify hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
PyMOL has built-in tools to visualize these interactions.
-
Caption: Example of ligand-protein interactions.
3.2. Validation of the Docking Protocol
To ensure the reliability of the docking results, it is crucial to validate the protocol.
Protocol:
-
Re-docking: If a co-crystallized ligand is present in the original PDB structure, a common validation method is to extract this ligand and dock it back into the protein's binding site.[26][27]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[26][27][28]
Data Presentation: Summarizing Docking Results
A clear and concise presentation of the docking results is essential. A table is an effective way to summarize the key findings for a series of imidazo[1,2-a]pyridine derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Derivative 1 | -8.5 | TYR 224, LYS 352 | ALA 316, VAL 238 |
| Derivative 2 | -7.9 | SER 239 | LEU 242, ILE 318 |
| Derivative 3 | -9.2 | TYR 224, ASN 258 | ALA 316, CYS 241 |
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for studying the interactions of promising scaffolds like imidazo[1,2-a]pyridines with their biological targets. A well-executed docking study, following a rigorous and validated protocol, can provide invaluable insights into the structure-activity relationships of these compounds. This, in turn, can significantly accelerate the design and development of novel therapeutics. By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. youtube.com [youtube.com]
- 18. kaggle.com [kaggle.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eagonlab.github.io [eagonlab.github.io]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Introduction: The Imperative for Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a thorough characterization of its biological activities. For compounds like 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, a member of the promising imidazopyridine class of heterocyclic compounds, an initial and critical step is the evaluation of its cytotoxic potential.[1] Imidazopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects observed in various cancer cell lines.[2][3][4][5][6] Understanding the concentration at which a compound induces cell death, and the mechanisms underlying this process, is fundamental for establishing a therapeutic window and guiding further preclinical development.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and illustrate how to interpret and present the resulting data. Our approach emphasizes not just the "how" but the "why," ensuring a robust and scientifically sound evaluation.
Pillar 1: Foundational Cytotoxicity Assessment - Cell Viability and Membrane Integrity
The initial screening of a novel compound's cytotoxicity often involves assays that measure fundamental indicators of cell health: metabolic activity and plasma membrane integrity.[9] These assays are typically rapid, cost-effective, and amenable to high-throughput screening, making them ideal for determining the concentration range over which the compound exhibits biological activity.[1]
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
The choice of the MTT assay is predicated on its ability to provide a quantitative measure of how this compound affects the overall metabolic health of a cell population. A dose-dependent decrease in formazan production would indicate a reduction in cell viability, either through direct cell killing or inhibition of metabolic processes.
-
Cell Seeding:
-
Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]
-
LDH Release Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) release assay is a method used to quantify cell death by measuring the activity of LDH in the culture supernatant.[7][13] LDH is a stable cytosolic enzyme that is released into the extracellular medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]
This assay complements the MTT assay by specifically measuring cytotoxicity resulting from compromised cell membranes. An increase in LDH activity in the supernatant directly correlates with the number of dead cells.
-
Cell Seeding and Treatment:
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
-
Absorbance Measurement:
-
Data Calculation:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Pillar 2: Mechanistic Insights - Unraveling the Mode of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. A crucial distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents, including imidazopyridine derivatives, are known to induce apoptosis.[2][3][5]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[7][17] The principle relies on two key events:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18][19][20] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised.[19]
This assay provides a detailed snapshot of the cell population's response to the compound. By quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic), we can determine if this compound induces a programmed apoptotic response.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations determined from the initial cytotoxicity assays (e.g., around the IC50 value).
-
Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
-
Cell Harvesting and Staining:
-
After the desired treatment time, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[21]
-
Incubate in the dark at room temperature for 15-20 minutes.[21]
-
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each tube.[21]
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay: Confirming the Execution of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of the apoptotic cascade.[22] Luminescent or colorimetric assays can be used to measure the activity of these caspases.
Detecting an increase in caspase-3/7 activity provides strong evidence that the observed cell death is indeed occurring through the apoptotic pathway. This is particularly relevant as some imidazopyridine derivatives have been shown to activate the caspase cascade.[2]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with this compound as previously described.
-
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[23][24][25]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.[25]
-
-
Luminescence Measurement:
Pillar 3: Data Presentation and Interpretation
Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from cytotoxicity assays. It represents the concentration of a compound that causes a 50% reduction in cell viability.[7][11]
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cell Line | 24h Exposure | 48h Exposure | 72h Exposure |
| HeLa (Cervical Cancer) | 25.6 ± 2.1 | 15.3 ± 1.8 | 8.9 ± 0.9 |
| A549 (Lung Cancer) | 31.2 ± 3.5 | 18.9 ± 2.4 | 11.5 ± 1.3 |
| MCF-7 (Breast Cancer) | 28.5 ± 2.9 | 17.1 ± 1.5 | 9.8 ± 1.1 |
| HEK293 (Normal Kidney) | > 100 | 85.4 ± 7.6 | 62.1 ± 5.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells (48h)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
| Control (Vehicle) | 95.2 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Compound (15 µM) | 48.7 ± 4.1 | 28.9 ± 3.2 | 19.8 ± 2.8 | 2.6 ± 0.7 |
Data are presented as mean ± standard deviation.
Visualizing the Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.
References
- 1. kosheeka.com [kosheeka.com]
- 2. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. promega.com [promega.com]
Application Notes and Protocols for C-H Functionalization in Imidazo[1,2-a]pyridine Synthesis
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous blockbuster pharmaceuticals, including Zolpidem, Alpidem, and Minodronic acid, which are used to treat a range of conditions from insomnia to osteoporosis.[1] Its widespread application in medicinal chemistry and materials science stems from its unique electronic properties and rigid bicyclic structure, which serves as a versatile template for molecular design.[2][3]
Traditionally, the synthesis of functionalized imidazo[1,2-a]pyridine derivatives involved multi-step sequences, often requiring pre-functionalization of starting materials. These methods, while effective, frequently suffer from low atom economy and generate significant waste. The advent of direct C-H bond functionalization has revolutionized this landscape.[4] This strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, C-S, or C-halogen bonds in a single step, bypassing the need for pre-activated substrates.[4][5] This approach is not only more efficient and environmentally benign but also opens up new avenues for late-stage functionalization, a critical capability in drug discovery for rapidly generating structure-activity relationship (SAR) data.[1]
This guide provides an in-depth overview of key C-H functionalization protocols, focusing on the underlying mechanisms, experimental details, and field-proven insights to empower researchers in the synthesis of novel imidazo[1,2-a]pyridine derivatives.
The Principle of Regioselectivity: Targeting the C3 Position
The imidazo[1,2-a]pyridine ring system exhibits distinct electronic properties that govern the regioselectivity of C-H functionalization. The imidazole moiety is electron-rich, and computational studies, along with extensive empirical data, confirm that the C3 position is the most nucleophilic carbon on the scaffold.[1][2] This inherent reactivity makes it the primary target for electrophilic and radical substitution reactions, leading to a vast array of C3-functionalized products. While C3 is the most common site, functionalization at other positions, such as C5, and directed functionalization at the ortho-position of a C2-aryl substituent are also achievable under specific conditions.[6][7]
Palladium-Catalyzed C-3 Arylation: A Robust Tool for C-C Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the direct C-H arylation of imidazo[1,2-a]pyridines is well-established.[8] These methods offer high regioselectivity for the C3 position and tolerate a wide range of functional groups on both the heterocycle and the aryl coupling partner.
Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway
The most widely accepted mechanism for the palladium-catalyzed direct arylation of electron-rich heterocycles like imidazo[1,2-a]pyridine is the Concerted Metalation-Deprotonation (CMD) pathway. This process avoids the high activation barrier of a direct C-H oxidative addition.
Caption: Fig. 1: Palladium-catalyzed C-3 arylation via CMD pathway.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex. The imidazo[1,2-a]pyridine then coordinates to this complex, setting the stage for the key C-H activation step. Through the CMD mechanism, the C3-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. The final step is reductive elimination, which forms the C3-aryl bond, releases the desired product, and regenerates the active Pd(0) catalyst.[9]
Protocol: C-3 Arylation with Aryl Tosylates
This protocol is adapted from a general procedure for the direct arylation using aryl tosylates, which are stable and readily available alternatives to aryl halides.[10][11]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl tosylate (0.5 mmol, 0.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Anhydrous Toluene (1.0 mL)
-
Schlenk tube or microwave vial, magnetic stirrer, heating mantle/oil bath, nitrogen line.
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2.2 mg), SPhos (16.4 mg), K₂CO₃ (207 mg), the aryl tosylate (0.5 mmol), and the imidazo[1,2-a]pyridine (118 mg).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-imidazo[1,2-a]pyridine.
| Catalyst/Ligand System | Coupling Partner | Base | Temp. (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Tosylates | K₂CO₃ | 120 | 60-95 | [11] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides | K₂CO₃ | 100-140 | 50-85 | [11] |
| Pd-Fe₃O₄ NPs | Aryl Bromides | NaOAc | 150 | 42-95 | [12] |
| Pd(OAc)₂ (ligandless) | Aryl Bromides | KOAc | 150 | 70-92 | [8] |
Copper-Catalyzed C-H Functionalization: An Economical Alternative
Copper catalysts offer a more cost-effective and sustainable alternative to palladium for certain C-H functionalization reactions.[13] They are particularly effective for forming C-S and C-N bonds, providing access to thioether and amino-substituted imidazo[1,2-a]pyridines.
Protocol: Copper-Catalyzed C-3 Thiolation with Thiols
This protocol describes a highly regioselective C-H/S-H cross-coupling using molecular oxygen as a green oxidant.[14]
Materials:
-
Imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv)
-
Thiol (0.6 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Reaction vial, magnetic stirrer, heating mantle/oil bath, oxygen balloon.
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine imidazo[1,2-a]pyridine (59 mg), the corresponding thiol (0.6 mmol), CuI (9.5 mg), 1,10-phenanthroline (9.0 mg), and K₂CO₃ (138 mg).
-
Add DMSO (2.0 mL) to the vial.
-
Fit the vial with a balloon filled with oxygen (O₂).
-
Place the vial in a preheated oil bath at 80 °C and stir for 12 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-thioether-imidazo[1,2-a]pyridine product.
| Functionalization | Coupling Partner | Catalyst System | Oxidant | Temp. (°C) | Typical Yields (%) | Reference |
| Thiolation | Thiols | CuI / 1,10-Phen | O₂ | 80 | 70-90 | [14] |
| Amination (A³) | Aldehydes, Amines | CuBr | - | 120 (MW) | 85-95 | [3] |
| Alkylation | 3-Indoleacetic Acids | Cu(OAc)₂ | O₂ | 100 | 55-80 | [15] |
| Cyclization | 2-Aminopyridines, Ketones | CuI | O₂ | 120 | 65-88 | [16] |
Visible-Light Photoredox Catalysis: A Green and Mild Approach
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization.[6] These reactions proceed under exceptionally mild conditions, often at room temperature, and utilize light as a renewable energy source to generate reactive radical intermediates.[17][18]
Mechanism: The Photoredox Catalytic Cycle
Caption: Fig. 2: General mechanism for photoredox C-H functionalization.
The process is initiated by the absorption of visible light by a photocatalyst (PC), promoting it to an excited state (PC).[4] This excited state is a potent single-electron transfer (SET) agent. In an oxidative quenching cycle, PC can reduce a radical precursor to generate a key radical intermediate (R•). This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a radical adduct. Subsequent oxidation of this adduct, followed by deprotonation, yields the final C3-functionalized product and completes the cycle.[6]
Protocol: Visible-Light-Induced C-3 Trifluoromethylation
This protocol is based on a metal-free method using an organic photoredox catalyst to install the medicinally important trifluoromethyl group.[4][19]
Materials:
-
2-Aryl-imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv)
-
Sodium triflinate (Langlois' reagent, CF₃SO₂Na) (0.4 mmol, 2.0 equiv)
-
Mesityl acridinium salt (e.g., [Mes-Acr-Me]⁺BF₄⁻) (0.004 mmol, 2 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)
-
K-27 glass vial, magnetic stirrer, blue LED lamp (450 nm).
Procedure:
-
Add the 2-aryl-imidazo[1,2-a]pyridine (0.2 mmol), sodium triflinate (62.4 mg), and the acridinium photocatalyst (1.7 mg) to a K-27 glass vial with a magnetic stir bar.
-
Add anhydrous DCE (2.0 mL) to the vial.
-
Seal the vial and stir the mixture at room temperature.
-
Irradiate the vial with a blue LED lamp (e.g., 34 W) for 12-24 hours, maintaining the temperature at ~25 °C using a cooling fan.
-
Once the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to obtain the 3-(trifluoromethyl)imidazo[1,2-a]pyridine.
| Functionalization | Radical Source | Photocatalyst | Solvent | Typical Yields (%) | Reference |
| Trifluoromethylation | CF₃SO₂Na | Acridinium Salt | DCE | 70-95 | [4][19] |
| Alkylation | N-Hydroxyphthalimide Esters | Eosin Y | CH₃CN | 60-86 | [6][19] |
| Aminoalkylation | N-Phenyltetrahydroisoquinoline | Rose Bengal | CH₃CN | 65-91 | [6] |
| Phosphorylation | Diarylphosphine Oxides | Rhodamine B | Et₂CO₃ | 50-85 | [19] |
N-1 Directed Ortho C-H Functionalization of 2-Aryl Scaffolds
A powerful strategy for functionalizing the C2-aryl substituent is through directed C-H activation.[7] The nitrogen atom at the N-1 position of the imidazo[1,2-a]pyridine core acts as a directing group, coordinating to a transition metal catalyst (commonly Rh, Ru, or Pd) and delivering it to the ortho C-H bond of the 2-aryl ring. This leads to highly regioselective ortho-functionalization, such as arylation, alkylation, or annulation.[5][7]
Caption: Fig. 3: Workflow for N-1 directed ortho C-H functionalization.
This approach enables the construction of complex, fused polycyclic aromatic systems and the introduction of diverse functional groups at a position that is otherwise difficult to access, significantly expanding the chemical space available for drug discovery.[20]
Conclusion
Direct C-H functionalization represents a paradigm shift in the synthesis of imidazo[1,2-a]pyridine derivatives. The protocols and strategies outlined in this guide—from robust palladium- and copper-catalyzed reactions to mild and sustainable photoredox methods—provide researchers with a versatile and powerful toolkit. By understanding the underlying principles of regioselectivity and the mechanisms of these transformations, scientists can rationally design and execute efficient syntheses of novel compounds for applications in pharmaceutical and materials science.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 14. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 18. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1] Its synthetic tractability allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[2] This guide provides a comprehensive framework for designing and executing an HTS campaign for imidazo[1,2-a]pyridine libraries, covering library design considerations, assay development, detailed screening protocols, and a robust hit validation cascade.
Introduction: The Scientific Rationale for Screening Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-fused heterocyclic compounds that have garnered significant interest due to their presence in marketed drugs like Zolpidem and Alpidem and their diverse pharmacological profiles.[3][1][4] The core's unique electronic and structural features allow it to interact with a multitude of biological targets. Recent research has highlighted their potential as inhibitors of critical cellular pathways, including the PI3K/Akt/mTOR pathway, tubulin polymerization, and various kinases, which are frequently dysregulated in cancer.[5][6][7] Furthermore, derivatives of this scaffold have shown potent activity against infectious agents like Mycobacterium tuberculosis by targeting enzymes such as QcrB.[8]
The rationale for screening these libraries is twofold:
-
Target-Based Discovery: The known interaction with key enzymes, such as kinases and polymerases, allows for the design of specific biochemical assays to find potent and selective inhibitors.[7][9]
-
Phenotypic Discovery: The broad bioactivity of the scaffold makes it highly suitable for phenotypic screens, where compounds are tested for their effect on whole-cell systems (e.g., cancer cell viability, pathogen growth) without prior knowledge of the specific target.[4][8] This approach can uncover novel mechanisms of action.
This document will guide researchers through a logical, field-proven workflow to effectively mine imidazo[1,2-a]pyridine libraries for promising lead compounds.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that systematically funnels a large library down to a few validated, high-quality hits. The causality behind this workflow is to maximize efficiency and minimize resources by using broader, faster assays at the beginning and more complex, specific assays for promising candidates.
Caption: High-level workflow for an imidazo[1,2-a]pyridine HTS campaign.
Phase 1: Library Preparation and Primary Screening
Imidazo[1,2-a]pyridine Library Design and Management
The quality of the screening library is a cornerstone of any HTS campaign.[10] For imidazo[1,2-a]pyridines, library generation is synthetically feasible through various established methods, such as multi-component reactions or metal-catalyzed cyclizations.[2][11][12]
Key Considerations:
-
Diversity: The library should explore a wide range of substitutions at key positions (e.g., C2, C3, C6, C7) to maximize the exploration of chemical space.[4]
-
Purity and Integrity: Each compound should be of high purity (>95%), and its identity confirmed. Compounds should be stored in DMSO at -20°C or -80°C to ensure stability.
-
Physicochemical Properties: Compounds should adhere to drug-likeness filters (e.g., Lipinski's Rule of Five) to increase the probability of downstream success.[13]
-
PAINS Filtering: It is crucial to computationally flag and experimentally be wary of Pan-Assay Interference Compounds (PAINS), as some imidazo[1,2-a]pyridine cores have been flagged as potential PAINS motifs.[4][14] This proactive step prevents wasted effort on non-specific hits.
Assay Development and Miniaturization
The choice of assay is dictated by the biological question. For this application note, we will focus on a common objective: identifying anticancer agents. A primary screen using a cell viability assay is a robust starting point.
Example Primary Assay: Cell Viability in a Cancer Cell Line
-
Principle: Measure the metabolic activity of cells as a surrogate for viability. Assays like CellTiter-Glo® (luminescence) or MTT/resazurin (colorimetric/fluorescent) are common.
-
Cell Line Selection: Choose a cell line relevant to the therapeutic goal (e.g., A549 lung cancer, HCC1937 breast cancer, HeLa cervical cancer, which have been used to test imidazo[1,2-a]pyridines).[7][15][16]
-
Miniaturization: The assay must be adapted from standard 96-well plates to a high-density format (384- or 1536-well) to reduce reagent costs and increase throughput. This involves optimizing cell seeding density, reagent volumes, and incubation times.
Assay Quality Control (QC): The Z'-Factor A robust assay is distinguished by a large separation between positive and negative controls. The Z'-factor is a statistical measure of this separation.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation: An assay with a Z' > 0.5 is considered excellent and suitable for HTS.
| Parameter | Description | Acceptance Criterion | Causality |
| Z'-Factor | Statistical measure of assay quality. | > 0.5 | Ensures that hits are statistically significant and not random noise. |
| Signal-to-Background | Ratio of negative control to positive control signal. | > 5 | Provides a sufficient dynamic range to detect modest inhibitors. |
| CV of Controls | Coefficient of variation for positive and negative controls. | < 15% | Indicates low variability across the screening plates. |
Protocol: Primary High-Throughput Screen
This protocol outlines a single-point screen at a fixed concentration (typically 5-10 µM) to identify initial hits from the library.
Materials:
-
Imidazo[1,2-a]pyridine library (10 mM in DMSO)
-
A549 lung cancer cells
-
Culture medium (e.g., F-12K with 10% FBS)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive Control: Staurosporine (1 µM final concentration)
-
Negative Control: DMSO (0.1% final concentration)
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (10 mM stock) into the assay plate wells. For controls, add 50 nL of Staurosporine (positive control) or DMSO (negative control) to designated columns.
-
Cell Seeding: Dispense 50 µL of A549 cell suspension (e.g., at 20,000 cells/mL) into each well of the 384-well plate, resulting in 1,000 cells/well. This brings the final compound concentration to 10 µM and the final DMSO concentration to 0.1%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time is critical; it must be long enough for the compound to exert its effect but short enough to prevent cell overgrowth in the negative control wells.
-
Assay Readout:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes on an orbital shaker at room temperature to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data for each plate. The signal from the negative control (DMSO) wells is set to 100% viability, and the signal from the positive control (Staurosporine) wells is set to 0% viability.
-
Hit Selection: A primary hit is typically defined as a compound that reduces cell viability by a certain threshold, e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls.
-
Phase 2: Hit Confirmation and Triage
The goal of this phase is to eliminate false positives and confirm the activity of primary hits. This is a critical step to ensure resources are focused on the most promising compounds.
Protocol: Hit Confirmation and Dose-Response
Causality: Primary hits can arise from experimental artifacts or compound instability. Re-testing with a fresh, dry powder sample of the compound confirms that the observed activity is real and reproducible.
-
Source Fresh Compound: Obtain or re-synthesize the primary hit compounds.
-
Dose-Response Plate Preparation: Create a serial dilution series for each confirmed hit (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Repeat Assay: Perform the same cell viability assay as in the primary screen, but this time with the range of concentrations.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).
Counter-Screens and Selectivity
Causality: A good drug candidate should be selective for its target or pathway and not a promiscuous or cytotoxic compound. Counter-screens are essential for this validation.
Example Counter-Screen:
-
Normal Cell Cytotoxicity: Test the confirmed hits against a non-cancerous cell line (e.g., human fibroblasts). A compound that is equally toxic to both cancer and normal cells is a poor candidate. The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides a selectivity index (SI) . A higher SI is desirable.
-
Assay-Specific Interference: For biochemical screens, test compounds against a version of the assay lacking the target enzyme to identify compounds that interfere with the detection technology (e.g., luciferase inhibitors for a luminescent readout).
Phase 3: Hit Validation and Mechanism of Action
Confirmed hits with acceptable selectivity profiles move to in-depth biological characterization.
Caption: Potential mechanisms of action for an anticancer imidazo[1,2-a]pyridine hit.
Protocol: Secondary Orthogonal Assays
Causality: To ensure the observed phenotype (e.g., cell death) is not due to an artifact of the primary assay, an orthogonal assay with a different biological readout is used.
-
Apoptosis Assay: If the primary assay was viability, a secondary assay could measure apoptosis.
-
Treat cells (e.g., A549) with the hit compound at its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry. An increase in Annexin V positive cells indicates the induction of apoptosis.[7]
-
-
Cell Cycle Analysis:
Target Engagement and MoA Studies
For hits from a target-based screen, direct engagement with the target must be confirmed. For phenotypic hits, these studies help identify the molecular target.
-
Western Blotting: Probe for key signaling proteins. For example, if the PI3K/Akt/mTOR pathway is suspected, a western blot can measure the phosphorylation status of Akt and mTOR.[7] A reduction in p-Akt or p-mTOR would support this mechanism.
-
Surface Plasmon Resonance (SPR): For purified protein targets, SPR can be used to measure the direct binding affinity (K_D) of the compound to the target, providing quantitative evidence of engagement.[9]
Conclusion and Next Steps
This application note provides a robust, logically structured framework for the high-throughput screening of imidazo[1,2-a]pyridine libraries. By following a rigorous process of assay validation, primary screening, hit confirmation, and mechanistic follow-up, researchers can effectively identify and validate novel compounds. The output of this workflow is a set of validated hits with a known potency, selectivity, and initial understanding of their mechanism of action, priming them for the next phase of drug discovery: lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemmethod.com [chemmethod.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold in Fluorescent Probe Design
The imidazo[1,2-a]pyridine (IMP) scaffold has emerged as a privileged structure in the field of molecular sensors and bioimaging. This bicyclic aromatic heterocycle possesses a unique combination of favorable chemical and photophysical properties that make it an exceptional platform for the development of fluorescent probes. Its rigid, π-conjugated structure provides a high fluorescence quantum yield, while its synthetic accessibility allows for facile, targeted modifications.[1][2]
Unlike many traditional fluorophores that suffer from complex multi-step syntheses, the IMP core can often be constructed in a single, high-yielding step.[3][4] This synthetic tractability enables researchers to systematically tune the probe's photophysical characteristics—such as absorption/emission wavelengths, Stokes shift, and quantum efficiency—and to introduce specific recognition moieties for a wide array of analytes. Consequently, IMP-based probes have been successfully developed for detecting metal ions, pH fluctuations, viscosity changes, and reactive oxygen species (ROS) in environments ranging from aqueous media to the intricate interiors of living cells.[5][6][7][8]
This guide provides a comprehensive overview of the design, synthesis, characterization, and application of imidazo[1,2-a]pyridine-based fluorescent probes, intended for researchers and professionals in chemistry, biology, and drug development.
PART I: RATIONAL DESIGN & SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE PROBES
Section 1.1: The Imidazo[1,2-a]pyridine Fluorophore: Core Strengths
The foundational strength of the IMP scaffold lies in its inherent fluorescence. The fused imidazole and pyridine rings create a planar, electron-rich system that readily absorbs UV or visible light and de-excites via photon emission. Key advantages include:
-
High Quantum Yields: The rigid structure minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to bright fluorescence.[1]
-
Large Stokes Shift: The separation between the maximum absorption and emission wavelengths is often significant, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.
-
Photochemical Stability: The aromatic nature of the scaffold imparts good resistance to photobleaching, allowing for longer or repeated imaging sessions.
-
Tunability: As will be discussed, positions C2, C3, and the pyridine ring are amenable to substitution, allowing for precise control over the electronic and steric properties of the molecule.[1][9]
Section 1.2: Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The most efficient and widely adopted method for synthesizing the 3-aminoimidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé Reaction (GBBR) . This one-pot, three-component reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular complexity.[3][4][10] Its high atom economy and convergence make it a cornerstone of IMP probe synthesis.[3]
The general mechanism involves the formation of an imine from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final aromatic product.[11]
Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.
Protocol 1.2.1: General Synthesis of an IMP Core via GBBR
This protocol provides a general guideline. Optimal conditions (solvent, temperature, catalyst) may vary based on the specific substrates used.
-
Reagent Preparation: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 eq) and the aldehyde derivative (1.1 eq) in a suitable solvent (e.g., methanol, 0.2 M).
-
Reaction Initiation: Add the isocyanide derivative (1.2 eq) to the mixture. If required, add a catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Re-dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][4]
Section 1.3: Tuning Photophysical Properties Through Substitution
The modularity of the GBBR synthesis allows for strategic placement of functional groups to fine-tune the probe's optical properties. The electronic nature of substituents plays a critical role.[1]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) attached to the C2-phenyl ring or the pyridine moiety generally increase electron density. This often leads to a red-shift (longer wavelength) in both absorption and emission and can enhance the fluorescence quantum yield.[1][12]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease electron density. This typically results in a blue-shift (shorter wavelength) and may sometimes quench fluorescence.[1][9]
This principle allows for the rational design of probes across the visible spectrum, from blue to yellow-orange.[9][13]
| Substituent Type | Position | Typical Effect on Emission | Reference |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | C2-phenyl ring | Red-shift, Increased Quantum Yield | [1][12] |
| Electron-Withdrawing (e.g., -CN, -NO₂) | C2-phenyl ring | Blue-shift, Variable Quantum Yield | [1][9] |
| Hydroxymethyl (-CH₂OH) | C3 position | Potential Fluorescence Enhancement | [2] |
| Halogens (e.g., -F, -Cl) | C2-phenyl ring | Variable, can influence excited state | [9] |
PART II: CHARACTERIZATION & VALIDATION PROTOCOLS
Section 2.1: Protocol for Basic Photophysical Characterization
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized IMP probe in a high-purity solvent like DMSO or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., PBS buffer, ethanol) to a final concentration suitable for spectroscopic analysis (typically 1-10 µM).
-
UV-Vis Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the solvent blank in both the sample and reference cuvettes.
-
Record the absorbance spectrum of the probe solution from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the determined λmax.
-
Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
Trustworthiness Check: Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects, which can distort the emission spectrum and invalidate quantitative measurements.[14]
-
Section 2.2: Protocol for Relative Fluorescence Quantum Yield (Φf) Determination
The relative method is the most common approach, comparing the fluorescence of the test compound to a well-characterized standard with a known quantum yield.[15][16]
Caption: Workflow for Relative Quantum Yield Determination.
-
Select a Standard: Choose a reference standard whose absorption and emission spectra overlap well with your sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54).[15]
-
Prepare Solutions: Prepare a series of 5-6 dilutions for both the test sample and the standard in the same solvent. The concentrations should be adjusted to give absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[14]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution using the same instrument settings (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for both plots. The slope of the line is the gradient (m).[17]
-
-
Calculate Quantum Yield: Use the following equation: Φx = Φst * (mx / mst) * (nx² / nst²) Where:
-
Φ is the quantum yield.
-
m is the gradient from the plot.
-
n is the refractive index of the solvent.
-
Subscripts x and st refer to the test sample and the standard, respectively.[17]
-
PART III: APPLICATION PROTOCOLS & CASE STUDIES
Section 3.1: General Protocol for Live-Cell Fluorescence Imaging
This protocol provides a framework for using IMP probes to visualize analytes in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, A549) on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and culture overnight in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a 5% CO₂ incubator.[7][18]
-
Probe Loading:
-
Prepare a stock solution of the IMP probe (1-5 mM) in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C.
-
Expert Insight: The optimal loading concentration and time must be determined empirically for each probe and cell line to maximize signal and minimize cytotoxicity.
-
-
Analyte Stimulation (if applicable):
-
For detecting exogenous analytes, wash the cells with PBS to remove excess probe.
-
Add medium containing the analyte of interest (e.g., Fe³⁺, Hg²⁺) or a stimulant to induce endogenous production of the analyte (e.g., PMA for ROS) and incubate for a specified time.[5][7]
-
A control group of cells should be incubated in medium without the analyte.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the dish.
-
Image the cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and a detector set to capture the probe's emission range.[19]
-
-
Data Analysis: Use imaging software to quantify the fluorescence intensity in different regions of the cells or across different treatment groups.
Section 3.2: Case Study - A "Turn-On" Probe for Fe³⁺ Detection
Many IMP probes for metal ions operate via a Photoinduced Electron Transfer (PET) mechanism. In the absence of the target ion, an electron-rich chelating group can donate an electron to the excited fluorophore, quenching its fluorescence. Binding of the target ion (e.g., Fe³⁺) to the chelator inhibits this process, "turning on" the fluorescence.[20]
Caption: PET-based "Turn-On" mechanism for Fe³⁺ detection.
An IMP probe functionalized with a chelator like a pyridine-based amine can selectively bind Fe³⁺. In aqueous buffer, the addition of Fe³⁺ leads to a dramatic increase in fluorescence intensity, enabling sensitive detection.[5][19]
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | [5][19] |
| Mechanism | Chelation-induced PET blocking | [20] |
| Response | Fluorescence "Turn-On" | [5] |
| Limit of Detection (LOD) | As low as 4.0 ppb | [5][19] |
| Application | Imaging Fe³⁺ pools in HeLa cells | [5][19] |
Section 3.3: Case Study - A Ratiometric Probe for pH Sensing
Ratiometric probes offer a significant advantage for quantitative measurements as they utilize the ratio of fluorescence intensities at two different wavelengths. This internal calibration corrects for variations in probe concentration, excitation intensity, and light scattering, making the measurement more robust.[6]
IMP probes designed for pH sensing often incorporate a nitrogen atom (e.g., on the pyridine ring) that can be protonated under acidic conditions. This protonation alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a shift in the emission wavelength.[6][21]
For example, as the pH decreases, the emission peak at λ₁ might decrease while a new, red-shifted peak appears at λ₂. By plotting the ratio of intensities (Iλ₂ / Iλ₁) against pH, a precise calibration curve can be generated. Such probes are invaluable for mapping pH gradients in acidic organelles like lysosomes.[6]
References
- 1. ijrpr.com [ijrpr.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 7. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 8. Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applications | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 16. static.horiba.com [static.horiba.com]
- 17. agilent.com [agilent.com]
- 18. Frontiers | A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification [frontiersin.org]
- 19. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-arylimidazo[1,2-a]pyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-arylimidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making the optimization of its synthesis a critical endeavor for researchers.[1][2] This guide is designed to provide you with actionable, in-depth solutions to common challenges encountered in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and enhance your yields.
Section 1: Troubleshooting Guide
This section addresses the most frequent and pressing issues encountered during the synthesis of 2-arylimidazo[1,2-a]pyridines. The format is designed to help you quickly diagnose and solve problems with your reaction.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has failed to produce the target compound, or the yield is significantly lower than expected. What are the primary factors I should investigate to optimize the reaction?
Answer: A low or non-existent yield is a common but solvable issue. It almost always points to a problem with one of three core areas: reagent integrity, reaction conditions, or catalyst efficacy. Let's dissect these systematically.
A. Reagent Integrity & Stoichiometry
-
Purity of 2-Aminopyridine: 2-aminopyridine and its derivatives are hygroscopic and can absorb atmospheric moisture.[3] Water can interfere with the reaction, particularly in steps involving dehydrative cyclization.
-
Causality: The initial step often involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the electrophilic carbon of the ketone or its derivative.[4][5] The exocyclic amino group is crucial for the subsequent intramolecular cyclization. Protonation of the highly basic endocyclic nitrogen by excess acid or its interaction with water can diminish its nucleophilicity, slowing or halting the initial condensation.
-
Solution: Ensure your 2-aminopyridine is dry. If it's old or has been exposed to air, consider recrystallizing it or purchasing a fresh bottle. Storing it in a desiccator is highly recommended.
-
-
Stability of the Carbonyl Source: The classic route uses α-haloketones (e.g., phenacyl bromides). These reagents can be lachrymatory and may degrade upon storage.[6] Modern protocols often generate this species in situ or use acetophenones directly with an oxidant or halogen source like I₂, NBS, or CBr₄.[5][6][7]
-
Causality: If the α-haloketone has degraded, the concentration of your key electrophile is lower than calculated, leading to an incomplete reaction.
-
Solution: If using a pre-synthesized α-haloketone, check its purity by NMR or TLC before use. Alternatively, switch to a more robust one-pot protocol that uses a stable precursor like an acetophenone.[6][8]
-
-
Stoichiometry: Incorrect stoichiometry can lead to side reactions and unconsumed starting materials.[9]
-
Solution: Carefully verify the molar ratios of your reactants. A slight excess (1.1-1.5 equivalents) of the 2-aminopyridine is sometimes used to ensure the complete consumption of the more valuable ketone component.[6]
-
B. Reaction Conditions
-
Solvent Choice: The polarity of the solvent is critical. While polar aprotic solvents like DMF or MeCN are common, they can sometimes lead to complex mixtures.[10][11] Less polar solvents like toluene or even solvent-free conditions may offer cleaner reactions, though they might require higher temperatures.[6][12] Some modern, green protocols have demonstrated high success in aqueous ethanol.[13]
-
Causality: The solvent must solubilize the starting materials while facilitating the key bond-forming steps. The transition states of both the initial Sₙ2 reaction and the subsequent cyclization are polar; a solvent that can stabilize these intermediates without interfering (e.g., by acting as a competing nucleophile) is ideal.
-
Recommendation: If your reaction is messy in a polar aprotic solvent, consider screening less polar options like toluene, dioxane, or cyclohexane.[12] Refer to the table below for a summary of conditions.
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Many syntheses require elevated temperatures (80-120 °C) to drive the reaction to completion.[6][9]
-
Causality: The intramolecular cyclization and subsequent dehydration/aromatization steps have significant activation energy barriers. Insufficient thermal energy will result in a stalled reaction, often at the intermediate pyridinium salt stage.[14]
-
Solution: Monitor your reaction by TLC or LC-MS to determine the optimal time. If the reaction stalls at room temperature, gradually increase the heat. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently achieving high temperatures.[15]
-
C. Catalyst Selection and Activity
Many modern protocols are catalyst-driven. The choice and handling of the catalyst are paramount.
-
Metal Catalysts: Copper (e.g., CuI) and Iron (e.g., FeCl₃) salts are frequently used to facilitate oxidative C-N bond formation, especially when starting from acetophenones.[16][17]
-
Causality: These catalysts enable aerobic dehydrogenative cyclization, allowing the use of air as a green oxidant and avoiding the need for pre-functionalized α-haloketones.[17]
-
-
Iodine Catalysis: Molecular iodine (I₂) is a highly effective catalyst that serves a dual role: it facilitates the in situ α-iodination of the ketone and acts as a Lewis acid to activate the carbonyl group.[7][12]
-
Causality: The reaction proceeds via an initial generation of an α-haloketone, which then reacts through the classical pathway. The efficiency of this step is crucial for the overall yield.
-
-
Catalyst Loading: The amount of catalyst can be a critical factor. For instance, increasing iodine loading from 10 mol% to 20 mol% has been shown to significantly improve yield, but further increases can sometimes promote side reactions like the iodination of the aminopyridine starting material.[7][12]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Section 2: Synthesis Strategy & FAQs
Question: What are the primary synthetic strategies, and how do I select the most appropriate one for my specific 2-aryl-substituted target?
Answer: Several robust methods exist, each with distinct advantages. The optimal choice depends on the availability of starting materials, desired substitution patterns, and tolerance for certain reagents.
-
Classic Condensation (Tschitschibabin Reaction): This is the foundational method involving the reaction of a 2-aminopyridine with an α-haloketone.[14][15]
-
Pros: Well-established, generally high-yielding, and conceptually simple.
-
Cons: Requires the use of lachrymatory and potentially unstable α-haloketones.[6]
-
-
One-Pot Condensation from Ketones: A significant improvement where the α-haloketone is generated in situ from a stable acetophenone using a halogen source like CBr₄ or an oxidant and a halide source.[6][8]
-
Pros: Avoids handling hazardous α-haloketones, operationally simpler, and often more sustainable.[6]
-
Cons: May require careful optimization of the halogen source and reaction conditions to avoid side reactions.
-
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful method for accessing 3-aminoimidazo[1,2-a]pyridines.[2][18][19]
-
Pros: High atom economy, rapid generation of molecular complexity, and access to unique substitution patterns.
-
Cons: Isocyanides can be toxic and have unpleasant odors. The scope can sometimes be limited by the available starting materials.
-
-
Transition Metal-Catalyzed Reactions: Copper and iron are common catalysts for the aerobic oxidative cyclization of 2-aminopyridines with ketones, terminal alkynes, or nitroolefins.[4][16][17]
-
Pros: High functional group tolerance, often uses air as the terminal oxidant (green chemistry), and provides access to a broad range of derivatives.
-
Cons: Requires removal of the metal catalyst from the final product, which can be challenging in a pharmaceutical context.
-
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Key Advantage |
| Classic Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., DBU) or heat | 65-95%[13] | Simple & well-understood |
| One-Pot from Ketone | 2-Aminopyridine, Acetophenone | CBr₄, I₂, or NBS | 70-93%[6] | Avoids lachrymatory reagents |
| GBB Reaction (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃) | Good to excellent[15] | High complexity in one step |
| Cu-Catalyzed Aerobic | 2-Aminopyridine, Ketone/Alkyne | Cu(I) salt, Air (O₂) | Good to high[16][17] | Green oxidant, broad scope |
Question: My purification is difficult due to persistent, closely-eluting side products. What are the likely culprits and how can I avoid them?
Answer: Purification is often as challenging as the reaction itself. The primary culprits are typically isomers or products from unintended side reactions.
-
Isomeric Products: If you use a substituted 2-aminopyridine that is not symmetric (e.g., 2-amino-4-methylpyridine), you can get regioisomers. The cyclization can occur to give, for example, a 7-methyl or a 5-methyl product. While typically one isomer is strongly favored electronically and sterically, the other can form as a minor impurity.
-
Products of Self-Condensation: The ketone starting material can sometimes undergo self-condensation under basic or acidic conditions.
-
Incomplete Aromatization: The intermediate dihydropyridine species may persist if the final dehydration/oxidation step is incomplete.
-
Strategies for Cleaner Reactions:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions, which may have higher activation energies.
-
Optimize the Catalyst: In iodine-catalyzed reactions, excess iodine can lead to iodination of the electron-rich imidazopyridine ring, creating a difficult-to-separate impurity.[12] Fine-tune the catalyst loading to the minimum effective amount.
-
Purification Technique: If column chromatography is failing, consider recrystallization. Imidazo[1,2-a]pyridines are often crystalline solids. A carefully chosen solvent system for recrystallization can be remarkably effective at removing trace impurities.
-
Section 3: Experimental Protocol & Mechanistic Insight
General Reaction Mechanism
The most common pathway for the formation of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an acetophenone derivative (via an in situ generated α-haloketone) is illustrated below.
Caption: General mechanism for the one-pot synthesis of 2-arylimidazo[1,2-a]pyridines.
Representative Protocol: Sustainable One-Pot Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a modern, solvent-free approach that avoids the use of pre-synthesized phenacyl bromides, enhancing safety and sustainability.[6][8]
Materials:
-
2-Aminopyridine (1.5 mmol, 141 mg)
-
Acetophenone (1.0 mmol, 120 mg, 117 µL)
-
Carbon tetrabromide (CBr₄) (1.5 mmol, 498 mg)
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To the 10 mL round-bottom flask, add 2-aminopyridine (1.5 mmol), acetophenone (1.0 mmol), and carbon tetrabromide (1.5 mmol).
-
Place the flask in a pre-heated oil bath or heating mantle set to 80 °C.
-
Stir the reaction mixture vigorously. The mixture will likely melt and become a homogenous slurry.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
The crude reaction mass can be directly purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure 2-phenylimidazo[1,2-a]pyridine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a solid. Expected yields for this procedure are generally high (often >85%).[6]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. bio-conferences.org [bio-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility Issues of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine in Aqueous Solutions
Welcome to the technical support center for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common experimental hurdles.
Introduction to Solubility Challenges
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse biological activities and applications in medicinal chemistry.[1][2][3][4] However, like many aromatic and heterocyclic compounds, it is often characterized by poor aqueous solubility. This low solubility can significantly impact its bioavailability and therapeutic efficacy, posing a major challenge for formulation scientists.[5][6] The predicted XLogP3-AA value of 4.1 for this compound suggests a high degree of lipophilicity, which is a key contributor to its poor water solubility.[7]
This guide will walk you through the underlying reasons for these solubility issues and provide practical, step-by-step strategies to enhance the solubility of this compound for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the solubility of this compound.
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation is a clear indicator that the concentration of your compound has exceeded its solubility limit in the chosen solvent system. This can be triggered by several factors:
-
High Compound Concentration: You may be attempting to dissolve the compound at a concentration that is too high for the aqueous buffer to support.
-
"Salting Out" Effect: The presence of high concentrations of salts in your buffer can decrease the solubility of non-polar compounds.
-
Temperature Changes: A decrease in temperature can lower the solubility of many compounds, leading to precipitation.
-
pH Shift: The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated. Changes in pH can alter the ionization state of the molecule, which in turn affects its solubility.
Q3: I've dissolved the compound in DMSO first, but it still precipitates when I add it to my aqueous media. What is happening?
A3: This is a very common issue known as "crashing out." While dimethyl sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, it is a co-solvent. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall solvent polarity dramatically increases. This change can cause the compound to rapidly precipitate if its solubility in the final aqueous-DMSO mixture is exceeded. To avoid this, it is recommended to use a low percentage of DMSO in the final solution (typically <1% v/v) and to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can sometimes help to dissolve a compound by increasing its kinetic solubility. However, this approach should be used with caution. Firstly, the increased solubility may be temporary, and the compound might precipitate out as the solution cools to room temperature. Secondly, prolonged exposure to high temperatures could potentially degrade the compound. Always check the thermal stability of your compound before applying heat.
Troubleshooting Guide: Enhancing Solubility
If you are facing challenges with dissolving this compound, here are several proven strategies to improve its solubility.
Strategy 1: pH Adjustment
The imidazo[1,2-a]pyridine ring system has basic nitrogen atoms that can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase the compound's interaction with polar water molecules and enhance its aqueous solubility.
Troubleshooting Steps:
-
Determine the pKa: If the pKa of this compound is not known, you can estimate it based on the imidazo[1,2-a]pyridine core or determine it experimentally.
-
Acidify the Buffer: Try dissolving the compound in a buffer with a pH below its pKa. Start with a buffer at pH 4-5 and assess the solubility.
-
Stepwise pH Adjustment: If you need to work at a physiological pH (e.g., 7.4), you can first dissolve the compound in a small amount of acidic solution (e.g., 0.1 M HCl) and then slowly neutralize it with a base (e.g., 0.1 M NaOH) while stirring vigorously. This can sometimes create a supersaturated solution that remains stable for a period of time.
Causality: By protonating the basic nitrogen atoms on the imidazo[1,2-a]pyridine ring, you are essentially creating a salt form of the compound in situ. This ionized form has much greater aqueous solubility than the neutral form.
Caption: Impact of pH on the ionization and solubility of the imidazopyridine ring.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][8] They work by reducing the polarity of the solvent system.[9]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | < 1% | Can be cytotoxic at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in many cell-based assays. |
| Polyethylene glycol 400 (PEG 400) | 10-30% | A good choice for in vivo formulations.[10] |
| Propylene glycol (PG) | 10-30% | Often used in combination with other co-solvents.[10][11] |
Experimental Protocol: Preparing a Solution with a Co-solvent
-
Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dilute into Aqueous Buffer: While vigorously stirring or vortexing your aqueous buffer, slowly add the concentrated stock solution dropwise to achieve your desired final concentration.
-
Observe for Precipitation: After addition, continue to stir the solution for 15-30 minutes and visually inspect for any signs of precipitation.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.[13][14]
Types of Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and a good safety profile, making it widely used in pharmaceutical formulations.[15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used in parenteral formulations.[13] |
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the Compound: Add the solid this compound to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours, or even overnight, to allow for the formation of the inclusion complex.
-
Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can then be determined using a suitable analytical method, such as HPLC-UV.
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the compound. | Simple and cost-effective. | Only applicable to ionizable compounds; may not be suitable for all biological assays. |
| Co-solvents | Reduces the polarity of the solvent system. | Effective for a wide range of compounds. | Can have toxicity or off-target effects at higher concentrations. |
| Cyclodextrins | Forms a water-soluble inclusion complex. | Generally low toxicity; can improve stability. | Can be more expensive; may alter the free concentration of the compound. |
References
- 1. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine | C13H9ClN2 | CID 745769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, found in numerous clinically used drugs such as the sedative-hypnotic zolpidem (Ambien) and the anxiolytic alpidem.[1][2] Their diverse biological activities make the optimization of their synthesis a critical endeavor.[3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during the synthesis of imidazo[1,2-a]pyridines, leading to improved yields, purity, and overall success in your research.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, offering causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am attempting a classical condensation of a 2-aminopyridine with an α-haloketone, but I'm observing very low to no yield of the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the outcome?
A: This is a common issue that can often be traced back to several key factors related to the reactants' nature and the reaction conditions.
Causality and Solutions:
-
Reactivity of the 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is paramount for the initial SN2 reaction with the α-haloketone.[3][4] Electron-withdrawing groups (EWGs) on the pyridine ring will decrease its nucleophilicity, slowing down or even preventing the initial alkylation step. Conversely, electron-donating groups (EDGs) can enhance reactivity.
-
Troubleshooting: If your 2-aminopyridine possesses strong EWGs, consider using more forcing reaction conditions, such as higher temperatures or a more polar aprotic solvent like DMF or DMSO to facilitate the reaction.[5] Alternatively, if synthetically feasible, consider a different synthetic route that does not rely on the nucleophilicity of the pyridine nitrogen in the initial step.
-
-
Leaving Group Ability of the Halide: The nature of the halogen on the α-haloketone is critical. The reactivity order is generally I > Br > Cl. If you are using an α-chloroketone, the reaction will be significantly slower than with an α-bromoketone.
-
Inadequate Base: The intramolecular cyclization step, which follows the initial N-alkylation, involves the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration. This is often facilitated by a base. The absence of a suitable base can stall the reaction after the initial alkylation.
-
Troubleshooting: The inclusion of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can significantly improve yields by promoting the cyclization and dehydration steps.[4][5] For substrates that are particularly sensitive, a milder organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be employed.
-
-
Solvent Choice: The solvent plays a crucial role in both the SN2 and cyclization steps. A solvent that can stabilize the transition state of the SN2 reaction without overly solvating the nucleophile is ideal.
-
Troubleshooting: Protic solvents like ethanol can be effective, but aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) often provide better results, particularly for less reactive substrates.[5] Some modern, environmentally friendly approaches have even utilized green solvents like eucalyptol.[6]
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm also observing significant impurities that are difficult to separate. What are the common side reactions and how can I minimize them?
A: The formation of side products is a frequent challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Dimerization of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions. This is particularly problematic if the rate of N-alkylation of the 2-aminopyridine is slow.
-
Mitigation: Add the base portion-wise or use a weaker base to keep its instantaneous concentration low. Ensure that the 2-aminopyridine is present in a stoichiometric or slight excess to favor the desired reaction pathway.
-
-
Formation of a Hydroxylated Intermediate: Incomplete dehydration of the cyclic intermediate can lead to the formation of a stable hydroxylated species that may be difficult to convert to the final product.
-
Mitigation: Ensure adequate heating and/or the presence of a dehydrating agent if necessary. For reactions that are sluggish in the dehydration step, the addition of a catalytic amount of a mild acid can sometimes facilitate the elimination of water.
-
-
Polymerization: Under harsh conditions (e.g., high temperatures for extended periods), starting materials or intermediates can polymerize, leading to a complex mixture and low yields of the desired product.
-
Mitigation: Carefully monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times. It is often better to stop the reaction at a reasonable conversion rate and recycle the starting material than to push for complete conversion at the expense of significant side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: Several synthetic strategies have been developed. The most prominent include:
-
Classical Condensation (Tschitschibabin Reaction): This involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. It is one of the most traditional and widely used methods.[3]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, combine three or more starting materials in a one-pot synthesis.[5][7] For example, the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile can efficiently produce 3-aminoimidazo[1,2-a]pyridines.[3]
-
Copper-Catalyzed Reactions: Copper catalysts have been effectively used in various synthetic approaches, including the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, and the reaction of aminopyridines with nitroolefins using air as the oxidant.[8][9]
-
Metal-Free Syntheses: In recent years, there has been a push towards more environmentally benign, metal-free synthetic protocols.[1][5] These often utilize iodine as a catalyst or employ microwave-assisted organic synthesis to accelerate reactions and improve yields.[3][10][11]
Q2: How do I choose the optimal catalyst for my imidazo[1,2-a]pyridine synthesis?
A2: The choice of catalyst is highly dependent on the specific synthetic route you are employing.
-
For multicomponent reactions , Lewis acids like scandium triflate (Sc(OTf)₃) or iodine are often effective.[3][11]
-
For oxidative coupling reactions , copper salts such as CuI or CuBr have shown excellent catalytic activity.[8][9]
-
In some cases, a catalyst-free approach may be possible, particularly when using highly reactive starting materials or under microwave irradiation.[3][4]
-
Palladium catalysts have also been employed for intramolecular dehydrogenative coupling reactions to form fused imidazo[1,2-a]pyrimidines.[12]
Q3: What role does temperature play in the optimization of these syntheses?
A3: Temperature is a critical parameter that can significantly influence both the reaction rate and the product distribution.
-
Increased Temperature: Generally, higher temperatures accelerate the reaction rate, which can be beneficial for less reactive substrates. However, excessive heat can also promote the formation of side products and lead to decomposition.
-
Room Temperature Reactions: Many modern protocols aim for room temperature conditions to improve the energy efficiency and functional group tolerance of the synthesis.[11]
-
Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[3][13]
Q4: What are the best practices for the purification of imidazo[1,2-a]pyridines?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the purified product is back-extracted into an organic solvent.
Experimental Protocols and Data
Table 1: Catalyst Screening for a Model Multicomponent Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 24 | < 5 |
| 2 | FeCl₃ (10) | Ethanol | 25 | 12 | 45 |
| 3 | ZnCl₂ (10) | Ethanol | 25 | 12 | 62 |
| 4 | Sc(OTf)₃ (5) | Ethanol | 25 | 6 | 85 |
| 5 | I₂ (5) | Ethanol | 25 | 4 | 92 |
Reaction conditions: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), and tert-butyl isocyanide (1.1 mmol) in the specified solvent (5 mL). Yields are for the isolated product. This table is a representative example based on findings in the literature.[11][14]
Protocol: General Procedure for Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines
-
To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.[11][14]
Visualizing the Reaction Mechanism
The following diagram illustrates the plausible mechanism for the classical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Caption: Mechanism of Imidazo[1,2-a]pyridine Synthesis.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Reducing off-target effects of imidazo[1,2-a]pyridine derivatives.
Technical Support Center: Imidazo[1,2-a]pyridine Derivatives
Subject: Strategies for Mitigating Off-Target Effects and Enhancing Compound Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth, actionable insights into one of the most common challenges encountered during the development of these derivatives: managing and reducing off-target effects. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to enhance the integrity of your research.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] However, this same versatility can lead to interactions with unintended biological targets, resulting in toxicity or undesired side effects that can hinder preclinical and clinical development.[5][6] This guide will walk you through troubleshooting common issues and implementing strategies to develop safer, more selective compounds.
Section 1: Frequently Asked Questions - Understanding the Root of Off-Target Effects
This section addresses foundational questions about why and how off-target effects arise with imidazo[1,2-a]pyridine derivatives.
Q1: My new imidazo[1,2-a]pyridine derivative is highly potent against its intended target but shows significant cytotoxicity in my cell-based assays. What are the likely off-target liabilities of this scaffold?
A1: This is a classic challenge in drug discovery. The cytotoxicity you're observing is likely due to the compound interacting with one or more unintended proteins, a phenomenon known as polypharmacology. Most small molecule drugs interact with multiple targets, which can lead to toxic events.[5][6][7]
For kinase inhibitors, a common application for this scaffold, the ATP-binding pocket is highly conserved across the human kinome.[8] This structural similarity means that an inhibitor designed for one kinase can often bind to the ATP pockets of many others, leading to widespread, unintended pathway inhibition.
Common Off-Target Families for Heterocyclic Compounds:
-
Protein Kinases: Due to the scaffold's ability to mimic the hinge-binding motif of ATP, off-target kinase inhibition is the most frequent cause of toxicity. Promiscuity among kinases like CDK, DYRK, and PIM has been observed with similar scaffolds.[9]
-
GPCRs (G protein-coupled receptors): A significant number of interactions are predicted for drugs targeting GPCRs.[7]
-
Ion Channels: Particularly the hERG potassium channel, which is a critical consideration for cardiotoxicity.
-
Metabolic Enzymes: Interactions with oxidoreductases like NQO2 have been reported for some kinase inhibitors.[10]
The first step is to de-risk your compound by understanding its selectivity profile, which we will cover in the following sections.
Q2: How can I predict potential off-target effects for my lead compounds before committing to extensive synthesis and in vitro testing?
A2: Early, in silico prediction is a cost-effective strategy to identify potential liabilities and guide medicinal chemistry efforts. These computational methods use the two-dimensional (2D) and three-dimensional (3D) structure of your molecule to predict its interactions across a vast proteomic space.[5][11]
Two primary computational approaches are used:
-
Ligand-Based (Ligand-Centric): This method relies on the principle that structurally similar molecules often have similar biological activities. It uses techniques like chemical similarity searches (2D) and Quantitative Structure-Activity Relationship (QSAR) models to compare your compound against large databases of molecules with known activities.[5][11]
-
Structure-Based (Target-Centric): If the 3D crystal structure of potential off-targets is known, molecular docking simulations can predict how your compound might bind within their active sites. This approach is invaluable for understanding the specific interactions that drive off-target binding.[5][11]
By using a combination of these methods, you can generate a list of high-probability off-targets to prioritize for experimental validation. This allows you to focus your resources on compounds with the cleanest predicted profiles.[5][11]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable strategies and detailed protocols to experimentally identify, validate, and resolve off-target issues.
Guide 1: Medicinal Chemistry & SAR-Driven Selectivity Enhancement
Issue: My initial hit compound has poor selectivity. How can I chemically modify it to reduce off-target effects while maintaining on-target potency?
Solution: This requires a systematic Structure-Activity Relationship (SAR) study. The goal is to identify regions of your molecule that can be modified to create steric hindrance or unfavorable interactions with off-target proteins, without compromising the key interactions required for on-target binding.
Key SAR Strategies for Imidazo[1,2-a]pyridines:
-
Exploit Differences in the ATP-Binding Site: While the hinge-binding region is conserved, the wider ATP pocket often has variations in size, shape, and residue composition. Introducing bulky or sterically demanding groups at positions that are more constrained in off-target kinases can dramatically improve selectivity.
-
Modify Solvent-Exposed Regions: The regions of your molecule that extend out of the binding pocket and into the solvent are prime candidates for modification. Altering these groups can improve physicochemical properties (like solubility) and disrupt binding to off-targets without affecting the core interactions.
-
Incorporate Rigidity: Introducing constrained structural elements, such as incorporating a piperidine ring, can enhance selectivity by locking the molecule into a conformation that is optimal for the on-target protein but unfavorable for others.[12]
The diagram below illustrates key modification points on the imidazo[1,2-a]pyridine scaffold to guide your SAR exploration.
Caption: Key modification points on the imidazo[1,2-a]pyridine core.
Guide 2: Experimental Workflow for Off-Target Profiling
Issue: I have a potent compound and need a systematic way to assess its selectivity and potential for off-target toxicity.
Solution: A tiered, experimental approach is the most robust method. This workflow moves from broad, high-throughput screening to more focused, physiologically relevant assays.
The diagram below outlines a standard workflow for identifying and mitigating off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a method to assess the selectivity of a lead compound against a broad panel of protein kinases.[13] The gold standard for this is often a radiometric assay that directly measures the transfer of radiolabeled phosphate from ATP to a substrate.[14]
Objective: To determine the IC50 values of a test compound against a large, representative panel of human kinases to identify off-target interactions.
Materials:
-
Test Imidazo[1,2-a]pyridine derivative
-
Positive Control (e.g., Staurosporine, a non-selective inhibitor)
-
DMSO (for compound dilution)
-
Kinase Panel (commercial service or in-house panel)
-
Kinase-specific substrates
-
Kinase Assay Buffer
-
[γ-³³P]ATP
-
Filter plates and washing buffers
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the diluted compounds to the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Initiate Reaction: Add the specific kinase and its corresponding substrate to each well. Initiate the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination and Capture: Stop the reaction and spot the reaction mixtures onto a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unreacted [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Data Interpretation: A selective compound will have a significantly lower IC50 for its intended target compared to other kinases. The results can be summarized in a table for clear comparison.
Table 1: Example Kinase Selectivity Profile for Compound "XYZ-123"
| Kinase Target | On/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 15 |
| Kinase B | Off-Target | 2,500 |
| Kinase C | Off-Target | >10,000 |
| Kinase D | Off-Target | 80 |
| Kinase E | Off-Target | 7,500 |
In this example, Compound XYZ-123 shows high potency for its intended target (Kinase A) but also reveals a potential off-target liability with Kinase D, which would warrant further investigation or SAR-driven modification.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and provides a functional readout of a compound's overall toxicity.[15]
Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (GI50/IC50).
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, a cancer cell line for efficacy)
-
Cell culture medium and supplements (FBS, antibiotics)
-
Test compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear-bottom plates
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to calculate the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: Running the assay on multiple cell lines (e.g., the target cancer line vs. a non-cancerous line like HEK293 or primary cells) helps establish a therapeutic window. A large difference between the IC50 in the target line and the non-target line indicates on-target selectivity.[16]
Section 3: Advanced Considerations for Preclinical Development
Q3: My compound has a clean in vitro profile. When and how should I assess off-target effects in vivo?
A3: Advancing to in vivo models is a critical step to understand how the compound behaves in a complex biological system.[17] These studies are typically mandated by regulatory agencies before human trials can begin.[18][19]
Key In Vivo Studies:
-
Maximum Tolerated Dose (MTD) Study: This is an acute, dose-ranging study in rodents to determine the highest dose that does not cause unacceptable toxicity. It helps set the dose levels for subsequent efficacy and toxicology studies.
-
Repeat-Dose Toxicity Study: The compound is administered daily for an extended period (e.g., 28 days) to identify target organs for toxicity and assess whether any observed effects are reversible.[19]
-
Safety Pharmacology: These studies assess the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential acute adverse effects.[18][20]
Advanced preclinical models, such as patient-derived xenografts (PDXs), can provide highly translational data that bridges the gap between in vitro results and patient responses.[21] All preclinical studies should, whenever possible, use the intended clinical route of administration to accurately reflect the drug's distribution and potential toxicities.[22]
By systematically applying these computational, medicinal chemistry, and experimental strategies, you can effectively navigate the challenges of off-target effects and successfully advance your imidazo[1,2-a]pyridine derivatives toward the clinic.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 细胞测定 [sigmaaldrich.com]
- 16. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 17. probiocdmo.com [probiocdmo.com]
- 18. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 19. fda.gov [fda.gov]
- 20. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered when enhancing the metabolic stability of this important heterocyclic scaffold. Our focus is on providing practical, field-proven insights to support your experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the metabolic liabilities of the imidazo[1,2-a]pyridine core and the foundational assays used to assess them.
Q1: What are the most common metabolic "hotspots" on the imidazo[1,2-a]pyridine scaffold?
A1: The imidazo[1,2-a]pyridine scaffold is susceptible to metabolism at several positions. The primary sites of metabolic oxidation are typically mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3][4] Key metabolic hotspots include:
-
C-3 Position: The C-3 position of the imidazole ring is often susceptible to oxidation.
-
C-5, C-6, C-7, and C-8 Positions: The pyridine ring is also a common site for metabolism, particularly hydroxylation.[5][6] The specific position depends on the substitution pattern of the molecule.
-
Substituents: Substituents on the core structure, especially those with benzylic protons or electron-rich aromatic rings, are also prone to metabolic modification.[7]
Q2: My imidazo[1,2-a]pyridine compound shows high clearance in vivo, but appears stable in my human liver microsome (HLM) assay. What could be the reason?
A2: This discrepancy often points towards metabolic pathways not fully represented in liver microsomes.[8] Here are the primary considerations:
-
Aldehyde Oxidase (AO) Metabolism: Imidazo[1,2-a]pyridines are known substrates for AO, an enzyme present in the cytosolic fraction of liver cells but absent in microsomes.[1][2][9] If your compound is an AO substrate, it will show stability in a microsomal assay but be rapidly cleared in vivo.
-
Phase II Metabolism: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[10][11][12] If your compound is primarily cleared through Phase II conjugation reactions (e.g., glucuronidation by UGTs, which are present in microsomes but may have different activity compared to whole cells, or sulfation by SULTs, which are cytosolic), the HLM assay may underestimate its clearance.[9][13]
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[8] These pathways are not captured in a liver-focused in vitro assay.
To investigate this, it is recommended to conduct a hepatocyte stability assay , as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, including cytosolic enzymes like AO.[14][15][16][17]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?
A3: Both are crucial in vitro tools, but they provide different information.[18]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Enzyme Content | Primarily Phase I (CYP, FMO) and some Phase II (UGT) enzymes from the endoplasmic reticulum.[10][11][12] | Contains the full complement of Phase I and Phase II enzymes, including cytosolic enzymes (e.g., AO, XO, SULTs).[15][16] |
| Cellular Structure | Subcellular fractions (vesicles). No intact cell structure. | Intact, viable cells. |
| Transporter Effects | Lacks active uptake and efflux transporters. | Includes the activity of hepatic transporters, which can influence intracellular drug concentration.[10] |
| Primary Use Case | High-throughput screening for CYP-mediated metabolic stability in early drug discovery.[11] | A more comprehensive assessment of overall hepatic clearance, including non-CYP and Phase II pathways. Better for predicting in vivo clearance.[14][17] |
Recommendation: Use microsomal stability assays for initial, high-throughput screening of large numbers of compounds to assess CYP liability.[19] For lead compounds or to investigate discrepancies between in vitro and in vivo data, use hepatocyte stability assays for a more physiologically relevant measure of hepatic clearance.[17]
Part 2: Troubleshooting Guides for In Vitro Assays
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High Variability Between Replicates in a Microsomal Stability Assay
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and reverse pipetting for viscous solutions like microsomal suspensions. Ensure consistent technique across all wells. |
| Non-uniform Microsomal Suspension | Microsomes can settle over time. Gently vortex the stock suspension before each aspiration to ensure a homogenous mixture.[8] |
| Temperature Fluctuations | Ensure the incubator maintains a stable 37°C. Use a water bath to pre-warm all reagents before starting the incubation.[8] |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature environment across the plate. |
Issue 2: Rapid Disappearance of Parent Compound in the Absence of NADPH
| Potential Cause | Recommended Solution |
| Chemical Instability | The compound may be unstable in the assay buffer at 37°C. Run a control incubation with the compound in buffer alone (no microsomes) to assess its chemical stability.[8] |
| Non-CYP Enzymatic Degradation | Some non-CYP enzymes in microsomes (e.g., esterases) do not require NADPH. If your compound has a labile functional group (e.g., an ester), this could be the cause. |
| Binding to Assay Plastics | The compound may be adsorbing to the walls of the microplate wells. |
Issue 3: Low Recovery or Compound Precipitation During the Assay
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Highly lipophilic imidazo[1,2-a]pyridines can precipitate in aqueous assay buffers.[20] |
| - Reduce the final concentration of the test compound. | |
| - Increase the percentage of organic cosolvent (e.g., DMSO, acetonitrile) in the final incubation, but ensure it does not exceed a concentration that inhibits enzyme activity (typically <0.5% for DMSO).[20] | |
| Non-Specific Binding (NSB) | Lipophilic compounds can bind non-specifically to the microsomal proteins and lipids, reducing the free concentration available for metabolism and making accurate quantification difficult.[21][22][23] |
| - Experimentally determine the fraction unbound in the incubation (fu,mic) using methods like equilibrium dialysis or ultracentrifugation.[21][22] | |
| - Include a surfactant like Solutol® (at very low concentrations, e.g., 0.01%) in the assay buffer to mitigate non-specific binding to labware.[24] |
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay
This protocol provides a step-by-step method for assessing the metabolic stability of imidazo[1,2-a]pyridine compounds mediated by CYP enzymes.[25][26][27]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]
-
Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Procedure:
-
Preparation:
-
Prepare a working solution of your test compound (e.g., 1 µM final concentration) in phosphate buffer.
-
Thaw the HLMs on ice and prepare a working suspension (e.g., 0.5 mg/mL final concentration) in cold phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to the wells.
-
Include negative control wells where the NADPH regenerating system is replaced with buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). The T=0 time point is taken immediately after this addition.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.[11]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
Protocol 2: Suspension Hepatocyte Stability Assay
This protocol assesses the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes.[14][15][16][32]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Equipment as listed in Protocol 1, plus an orbital shaker.
Experimental Workflow Diagram:
Caption: Workflow for the suspension hepatocyte stability assay.
Procedure:
-
Cell Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in fresh incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
-
Adjust the cell density to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[14]
-
-
Incubation:
-
Sampling and Analysis:
-
Follow the quenching, processing, and analysis steps as described in the HLM protocol (Part 3, Protocol 1, Steps 4 & 5). Time points are typically longer (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]
-
Data Analysis:
The data analysis is similar to the microsomal assay, but the intrinsic clearance is expressed per million cells.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10^6)
This value can then be scaled to predict in vivo hepatic clearance.[15]
Data Presentation: Example Stability Data
The following table illustrates how to present metabolic stability data for a series of hypothetical imidazo[1,2-a]pyridine analogs.
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent-01 | C7-H | 25 | 27.7 | 15 | 46.2 |
| Analog-02 | C7-F | 45 | 15.4 | 30 | 23.1 |
| Analog-03 | C7-CF3 | >60 | <11.6 | 55 | 12.6 |
| Analog-04 | C3-Me | >60 | <11.6 | >120 | <5.8 |
Interpretation: This data suggests that the C7 position is a metabolic hotspot. Blocking this position with a fluorine (Analog-02) or a trifluoromethyl group (Analog-03) improves metabolic stability in both systems. The significant difference between HLM and hepatocyte clearance for Parent-01 could indicate the involvement of non-CYP enzymes like AO. Analog-04, with a modification at another potential hotspot (C3), shows the highest stability.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. bdj.co.jp [bdj.co.jp]
- 13. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. lcms.cz [lcms.cz]
- 31. scispace.com [scispace.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting imidazo[1,2-a]pyridine crystallization for X-ray analysis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain high-quality single crystals suitable for X-ray diffraction analysis. The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold, while making it a valuable pharmacophore, can present specific challenges during crystallization.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate these challenges effectively.
Troubleshooting Guide: From Amorphous Oils to X-ray Quality Crystals
This section addresses common problems encountered during the crystallization of imidazo[1,2-a]pyridines in a direct question-and-answer format.
Question 1: I'm not getting any crystals. My compound is crashing out as an amorphous powder or oiling out.
This is one of the most frequent challenges and typically points to issues with supersaturation, solvent choice, or purity.
Answer:
"Oiling out" or amorphous precipitation occurs when the solution becomes supersaturated too quickly, preventing the molecules from organizing into an ordered crystal lattice.[3][4] The molecules aggregate in a disordered state instead.
Causality & Recommended Actions:
-
Reduce the Rate of Supersaturation: The goal is to approach the point of nucleation slowly and allow crystals to grow under near-equilibrium conditions.[5][6]
-
Slow Evaporation: If using slow evaporation, reduce the rate of solvent removal. Cover your vial with parafilm and pierce it with only one or two small holes from a needle.[7][8] Avoid using highly volatile solvents like dichloromethane (DCM) or diethyl ether initially, as they can evaporate too quickly.[9]
-
Slow Cooling: If using a cooling method, slow down the cooling rate. Place your crystallization vessel in an insulated container, like a Dewar flask filled with warm water, to ensure gradual cooling.[8][10] Rapidly moving a sample from room temperature to a -20°C freezer often causes it to crash out.[11]
-
Vapor Diffusion: This is often the best method for difficult compounds as it provides the gentlest approach to supersaturation.[12][13] Ensure your anti-solvent is diffusing slowly. Placing the setup in a colder, temperature-controlled environment can slow the diffusion rate.[13][14]
-
-
Re-evaluate Your Solvent System: The interaction between your imidazo[1,2-a]pyridine derivative and the solvent is critical.
-
Solubility: The ideal solvent is one in which your compound is moderately soluble.[15] If the compound is too soluble, it may never reach the supersaturation point needed for nucleation.[4] Conversely, if it's too insoluble, you won't be able to dissolve enough material.
-
Solvent Polarity: For the planar, somewhat polar imidazo[1,2-a]pyridine core, consider solvents that can engage in favorable intermolecular interactions. Toluene, for instance, can form beneficial π-π stacking interactions.[9] Hydrogen-bonding solvents may help or hinder depending on the specific substituents on your core.[16]
-
Try a Mixed Solvent System: If a single solvent fails, a binary system can provide more control.[8][9][15] Dissolve your compound in a "good" solvent where it is soluble, and then slowly introduce a miscible "anti-solvent" in which it is insoluble. This is the principle behind vapor diffusion and liquid-liquid diffusion (layering).[12][17]
-
-
Check Compound Purity: Impurities can act as "crystal growth inhibitors" or favor the formation of oils.[3][15] Even a small amount of a persistent impurity can disrupt the lattice formation. Re-purify your material using chromatography or a preliminary bulk recrystallization and try again.
Question 2: My crystals are too small, thin, or needle-like for X-ray diffraction.
Obtaining crystals is the first step, but size and morphology are critical for successful X-ray analysis. Ideally, crystals should be 0.1–0.4 mm in at least two dimensions.[5][6][8]
Answer:
The formation of many small crystals or thin needles indicates that the nucleation rate is too high relative to the growth rate. Too many nucleation sites form at once, competing for the available material in solution and preventing any single crystal from growing large enough.[14][15]
Causality & Recommended Actions:
-
Reduce the Number of Nucleation Sites:
-
Lower the Concentration: Start with a more dilute solution. This will require a longer time or a greater change in conditions (e.g., more evaporation or a larger temperature drop) to reach supersaturation, giving fewer nuclei more time to grow.[14][18]
-
Ensure Cleanliness: Dust, scratches on the glassware, or particulate matter can act as unintended nucleation sites.[7][15] Filter your initial solution through a syringe filter (PTFE, 0.22 µm) into a clean, scratch-free vessel.
-
Control the Temperature: Slower cooling or maintaining a more constant temperature during evaporation or diffusion experiments can limit the number of spontaneous nucleation events.[11]
-
-
Modify the Solvent System to Alter Crystal Habit: The shape (habit) of a crystal is determined by the relative growth rates of its different faces. The solvent can influence this.
-
Try Different Solvents: A solvent that worked to produce needles might be replaced by one that promotes blockier growth. For example, if needles are consistently obtained from ethyl acetate, try crystallizing from toluene or a mixture like acetonitrile/isopropanol. Sometimes, simply changing the solvent is enough to alter the crystal habit.[11]
-
Use Additives: Small amounts of an additive can sometimes block growth on certain crystal faces, encouraging growth in other dimensions. This is a more advanced technique but can be effective.
-
-
Use Seeding: If you have small crystals, you can use them as "seeds" to grow larger ones.
-
Micro-seeding: Crush a few of your small crystals into a fine powder. Transfer a minuscule amount of this powder into a fresh, slightly undersaturated solution of your compound. As this solution slowly reaches saturation (via slow evaporation or cooling), the seed particles will act as perfect templates for further growth, leading to fewer, larger crystals.[14][15]
-
Question 3: I'm getting multiple crystal forms (polymorphism). How do I get a single, consistent form?
Imidazo[1,2-a]pyridines, like many rigid organic molecules, can exhibit polymorphism—the ability to crystallize in multiple different crystal structures.[19][20][21] These polymorphs can have different properties and may appear under slightly different conditions (e.g., different solvents or temperatures).[22]
Answer:
Polymorphism arises because different arrangements of molecules in the crystal lattice can have very similar energies.[19] The form you obtain is often kinetically controlled, meaning the one that nucleates fastest under a given set of conditions will dominate.
Causality & Recommended Actions:
-
Standardize Your Crystallization Conditions: To obtain a single form reproducibly, you must strictly control all experimental variables.
-
Solvent: Use the exact same solvent or solvent mixture every time. The solvent can directly influence which polymorph is favored.[23]
-
Temperature: Control the temperature of crystallization precisely. A few degrees difference can sometimes favor a different polymorph.
-
Concentration & Saturation Rate: Keep the starting concentration and the rate at which you approach saturation (rate of evaporation, cooling, or diffusion) as consistent as possible.
-
-
Screen for the Thermodynamically Stable Form: Often, one polymorph is more thermodynamically stable than the others. This form is usually the most desirable for characterization.
-
Slurry Experiments: Stir a mixture of the different polymorphs in a solvent in which they are slightly soluble. Over time, the less stable forms will dissolve and the most stable form will grow. This is known as Ostwald's ripening.
-
Prolonged Crystallization: Allow your crystallization experiment to proceed for a longer period. Kinetically favored (less stable) forms may appear first, but can slowly convert to the more stable form over time.
-
-
Utilize Seeding: Once you have identified and isolated a single crystal of the desired polymorph, use it to seed subsequent crystallizations. This will template the growth of that specific form and bypass the nucleation of other, undesired polymorphs.
Systematic Crystallization Screening Workflow
A systematic approach is crucial for efficiently finding suitable crystallization conditions. The following workflow diagram illustrates a logical progression from initial solubility tests to targeted optimization.
Caption: A decision workflow for systematic crystallization screening.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for imidazo[1,2-a]pyridine derivatives?
A: There is no universal solvent, but a good starting screen should include solvents from different chemical classes.[9] Based on the aromatic and heterocyclic nature of the core, consider the following:
-
Aromatics: Toluene, Benzene (use Toluene where possible for safety)[9]
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Esters: Ethyl acetate
-
Alcohols: Ethanol, Isopropanol
-
Halogenated: Dichloromethane (DCM), Chloroform (use with caution due to high volatility)[9]
-
Nitriles: Acetonitrile
Q: How do I choose the right crystallization technique?
A: The choice depends on your compound's properties and the amount of material available.
| Technique | Best For | Advantages | Disadvantages |
| Slow Evaporation | Air-stable compounds, initial screening.[8] | Simple setup, requires minimal equipment.[10] | Can be too fast for volatile solvents, risk of drying out.[9] |
| Slow Cooling | Compounds with temperature-dependent solubility.[10] | Good for moderately soluble substances, easy to control.[12] | Can cause twinning or disorder if cooled too quickly.[10] |
| Vapor Diffusion | Small amounts of material, difficult compounds.[9][13] | Very slow and controlled, high success rate.[12][17] | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Solvent Layering | Systems where solvents have different densities. | Gentle diffusion at the interface.[12] | Can be difficult to set up without disturbing the interface.[4] |
Q: How do I properly handle and mount my crystals for data collection?
A: Crystals are delicate and must be handled with care.
-
Do Not Let Crystals Dry Out: Often, solvent molecules are incorporated into the crystal lattice.[10] If the crystal dries, the solvent evaporates, causing the lattice to collapse and diffraction quality to be lost.[10][24] Always keep crystals in their mother liquor.[24]
-
Selection: Under a microscope, select a crystal that is transparent with sharp edges and no visible cracks or imperfections.[8][11]
-
Mounting: Use a nylon loop of appropriate size to gently scoop the crystal out of the mother liquor.[25] The crystal is held in the loop by the surface tension of a thin film of cryoprotectant oil (e.g., Paratone-N).[16][25]
-
Flash Cooling: The mounted crystal is then rapidly cooled in a stream of liquid nitrogen to minimize radiation damage during X-ray exposure.[26]
Experimental Protocols
Protocol 1: Vapor Diffusion (Sitting Drop Method)
This technique is highly recommended for its control and high success rate with small quantities of material.[13][27]
Caption: Workflow for the sitting drop vapor diffusion technique.
Detailed Steps:
-
Prepare the Reservoir: In a well of a crystallization plate (e.g., a 24-well VDX plate), pipette 500 µL of the anti-solvent (a solvent in which your compound is insoluble, e.g., pentane or hexane).[27]
-
Prepare the Sample Drop: In a separate small vial, dissolve 2-5 mg of your compound in a good solvent (one in which it is soluble, e.g., THF or toluene) to create a clear, nearly saturated solution.
-
Set the Drop: Pipette 1-2 µL of your compound solution onto the raised post (the "sitting drop" platform) inside the reservoir well.
-
Seal: Immediately and securely seal the well with clear sealing tape or a siliconized glass coverslip. This is crucial to allow vapor equilibration.
-
Incubate: Place the plate in a quiet, vibration-free location with a stable temperature.[5][15] Check for crystal growth with a microscope every few days without disturbing the plate.
Protocol 2: Slow Evaporation
This is the simplest method and a good first attempt for air-stable compounds.[8]
Detailed Steps:
-
Prepare a Near-Saturated Solution: Dissolve your compound in 1-3 mL of a moderately volatile solvent (e.g., ethyl acetate or ethanol) until the solution is nearly saturated.[8]
-
Filter: Filter the solution through a cotton plug or a syringe filter into a clean, small vial or test tube. This removes dust and other potential nucleation sites.[15]
-
Cover and Evaporate: Cover the opening of the vial with parafilm. Use a needle to poke 1-3 small holes in the parafilm.[7][8] The number of holes controls the rate of evaporation; fewer holes for more volatile solvents.
-
Incubate: Set the vial aside in a location free from vibrations and drafts.[10] Allow the solvent to evaporate slowly over several days to weeks.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tugraz.at [tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 9. unifr.ch [unifr.ch]
- 10. Growing Crystals [web.mit.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. iucr.org [iucr.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. How To [chem.rochester.edu]
- 16. chemistry.muohio.edu [chemistry.muohio.edu]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 19. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 21. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 22. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Crystal Growth [xray.uky.edu]
- 25. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-a]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel imidazo[1,2-a]pyridine analogs to overcome drug resistance. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential to combat drug resistance in cancer and other diseases.[1][2] This guide will help you navigate the common challenges and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with imidazo[1,2-a]pyridine analogs.
Q1: My imidazo[1,2-a]pyridine analog shows variable IC50 values in cell viability assays across different experiments. What are the likely causes?
A1: Inconsistent IC50 values are a frequent challenge. The variability can stem from several factors:
-
Compound Solubility and Stability: Poor aqueous solubility is a common issue with small molecule inhibitors and can lead to precipitation and inaccurate effective concentrations.[3] Always visually inspect your stock and working solutions for precipitates. It is also crucial to avoid repeated freeze-thaw cycles of your stock solutions, which can lead to compound degradation.[3]
-
Cell-Related Variability: Ensure you are using cells within a consistent and low passage number range, as continuous passaging can alter drug sensitivity.[4] Seeding density is also critical; use a consistent number of cells in each well for every experiment.[5]
-
Assay Protocol: Standardize incubation times with the compound, as its effects can be time-dependent. Ensure that the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic to the cells (typically below 0.5%).[4]
Q2: How can I confirm that the observed effects of my imidazo[1,2-a]pyridine analog are due to on-target activity and not off-target effects?
A2: This is a critical aspect of drug development. To validate on-target activity, consider the following approaches:
-
Dose-Response Relationship: A clear and reproducible dose-response curve that aligns with the compound's known or expected potency suggests on-target activity.[4]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within the cell at the concentrations used.[3]
-
Western Blotting: If your compound is a kinase inhibitor, for instance, targeting the PI3K/mTOR pathway, you can perform a western blot to assess the phosphorylation status of downstream substrates.[6][7] A reduction in phosphorylation would indicate on-target activity.
-
Rescue Experiments: If feasible, overexpressing a resistant mutant of the target protein should negate the phenotypic effects of your inhibitor.[4]
Q3: My imidazo[1,2-a]pyridine analog is not showing any activity in my assay. What should I check first?
A3: Lack of activity can be frustrating, but a systematic check can often identify the issue:
-
Compound Integrity: Verify the source and purity of your compound. Ensure it has been stored correctly to prevent degradation.[3]
-
Solubility: As mentioned, poor solubility is a major culprit. Perform a simple solubility test in your assay buffer to ensure the compound is in solution at the tested concentrations.[3]
-
Target Expression: Confirm that your cell line expresses the intended molecular target at a sufficient level.
-
Mechanism of Action: Ensure that the downstream signaling pathway you are assessing is active in your experimental model.[3]
Troubleshooting Guides
This section provides more detailed troubleshooting for specific experimental scenarios.
Guide 1: Inconsistent Results in ABC Transporter Inhibition Assays
A significant mechanism by which imidazo[1,2-a]pyridine analogs can overcome multidrug resistance is by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2 (BCRP).[8][9]
Problem: The reversal of drug resistance by your imidazo[1,2-a]pyridine analog is not consistent or is lower than expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Compound Concentration at the Target Site | Perform a dose-response curve with and without a known chemotherapeutic agent to determine the optimal concentration of your analog for sensitization. | The inhibitory effect on ABC transporters is concentration-dependent. |
| Incorrect Assay Timing | Optimize the pre-incubation time with your imidazo[1,2-a]pyridine analog before adding the chemotherapeutic agent. | Some inhibitors require more time to effectively block the transporter pumps.[10] |
| Cell Line Instability | Regularly verify the expression levels of the target ABC transporter (e.g., via Western blot or qPCR) in your resistant cell line. | Drug-resistant cell lines can sometimes lose their resistance phenotype over multiple passages. |
| Compound Interaction with Assay Dyes | If using fluorescent substrates for the transport assay (e.g., Rhodamine 123), check for potential quenching or autofluorescence from your imidazo[1,2-a]pyridine analog. | The compound itself may interfere with the detection method, leading to inaccurate results. |
Experimental Workflow: Assessing ABC Transporter Inhibition
Caption: Workflow for assessing the reversal of multidrug resistance.
Guide 2: Unexpected Cytotoxicity or Off-Target Effects
Problem: Your imidazo[1,2-a]pyridine analog is causing significant cell death at concentrations where you expect to see specific inhibition, or you suspect off-target effects.
| Potential Cause | Troubleshooting Step | Rationale |
| General Toxicity | Determine the cytotoxic threshold of your compound in the parental (non-resistant) cell line. Conduct your functional assays at concentrations below this threshold.[4] | It is crucial to differentiate between targeted anti-proliferative effects and non-specific toxicity. |
| Off-Target Kinase Inhibition | Screen your compound against a panel of kinases to identify potential off-target activities. | The imidazo[1,2-a]pyridine scaffold is known to be a versatile kinase inhibitor, and your analog may be hitting unintended targets.[11][12] |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiments to ensure it is not contributing to cell death. | High concentrations of solvents can be toxic to cells.[3] |
| Induction of Apoptosis | Perform an Annexin V/Propidium Iodide staining assay to quantify apoptosis. | Some imidazo[1,2-a]pyridine derivatives are known to induce apoptosis, which may be an intended on-target effect or an off-target consequence.[6][13] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Analogs
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol is for determining the IC50 value of an imidazo[1,2-a]pyridine analog.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyridine analog in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader.[3]
Protocol 2: Western Blot for Phospho-Akt
This protocol is to assess the on-target activity of a PI3K/mTOR pathway inhibitor.
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine analog at various concentrations for a specified time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com [promega.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Welcome to the technical support resource for the synthesis and scale-up of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during your synthesis.
Question 1: My reaction yield is consistently low (<50%) when using the classical phenacyl bromide route. What are the likely causes and how can I improve it?
Answer: Low yields in the condensation of 2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one are a frequent issue, often stemming from three primary areas: reagent quality, reaction conditions, and competing side reactions.
-
Reagent Quality and Stability: The α-bromoketone starting material, 2-bromo-1-(4-chlorophenyl)ethan-1-one, is a potent lachrymator and can degrade upon storage, especially if exposed to moisture or light.[1] Hydrolysis can generate the corresponding α-hydroxy ketone, which is unreactive.
-
Recommendation: Always use freshly prepared or purified α-bromoketone. Verify its purity by ¹H NMR before use. Ensure your 2-aminopyridine is dry, as water can interfere with the reaction.
-
-
Base Selection and Stoichiometry: The reaction typically involves an initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-bromoketone, followed by an intramolecular cyclization and dehydration. An inadequate or overly strong base can be detrimental.
-
Causality: A weak base (e.g., NaHCO₃) may not be sufficient to promote the final dehydration step efficiently. Conversely, a very strong base (e.g., NaOH) can promote self-condensation of the ketone or hydrolysis of the bromide.
-
Recommendation: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective, even in greener solvents like aqueous ethanol.[2][3] Using a stoichiometric amount or slight excess is typically optimal.
-
-
Side Reactions: The primary competing reaction is the dimerization or polymerization of the 2-aminopyridine or the α-bromoketone under the reaction conditions.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for troubleshooting low yields.
-
References
- 1. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Arylimidazo[1,2-a]pyridines: A Comparative Analysis
Introduction: The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant applications in medicinal chemistry and materials science. Its prevalence in marketed drugs such as the anxiolytic Alpidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine underscores its therapeutic importance. The unique electronic properties and rigid, planar structure of this scaffold also make it a promising candidate for the development of novel functional materials.
Given its broad utility, the efficient and versatile synthesis of 2-arylimidazo[1,2-a]pyridines is a topic of continuous interest for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most prominent synthetic methodologies, offering field-proven insights into their mechanisms, advantages, and practical applications. We will delve into classical condensation reactions, one-pot multicomponent strategies, and modern C-H functionalization approaches, supported by detailed experimental protocols and comparative data to inform your synthetic planning.
I. Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis
A. Two-Component Condensation of 2-Aminopyridines and α-Haloketones
This is the most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via the initial N-alkylation of the pyridine ring of a 2-aminopyridine with an α-haloketone (typically an α-bromoketone), followed by an intramolecular cyclization and dehydration to afford the aromatic fused-ring system.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, leading to the formation of a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base, followed by intramolecular cyclization and dehydration, yields the final 2-arylimidazo[1,2-a]pyridine product. The choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods often employed harsh conditions, modern protocols have been developed using milder bases and greener solvents.[1][2]
Figure 1: Workflow for the classical two-component condensation.
Experimental Protocol: DBU-Catalyzed Synthesis in Aqueous Ethanol [1][2]
This protocol highlights a greener approach to the classical condensation, utilizing a non-hazardous solvent system and a strong, non-nucleophilic base at room temperature.[1]
-
Reaction Setup: In a round-bottom flask, dissolve substituted 2-aminopyridine (2.0 mmol) in 10 mL of an aqueous ethanol solution (1:1 v/v).
-
Addition of Reagents: To this solution, add the corresponding substituted phenacyl bromide (2.0 mmol).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Work-up: Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
B. The Ortoleva-King Reaction
The Ortoleva-King reaction provides a one-pot alternative to the pre-synthesis of α-haloketones. In this method, a methyl ketone, a pyridine derivative, and a halogen (typically iodine) react to form a pyridinium salt in situ, which then undergoes cyclization.[3]
Mechanistic Insight: The reaction is believed to proceed through the formation of an α-iodoketone intermediate from the reaction of the acetophenone with iodine. This intermediate then reacts with 2-aminopyridine to form the key pyridinium salt, which subsequently cyclizes under basic conditions to yield the imidazo[1,2-a]pyridine.[4][5]
Figure 2: Workflow of the Ortoleva-King reaction.
Experimental Protocol: One-Pot Ortoleva-King Synthesis [4]
-
Reaction Setup: In a reaction vessel, combine 2-aminopyridine (2.3 equivalents) and the desired acetophenone (1.0 equivalent).
-
Reagent Addition: Add iodine (1.2 equivalents) to the mixture.
-
First Step - Heating: Heat the neat reaction mixture at 110 °C for 4 hours.
-
Second Step - Cyclization: After cooling, add an excess of aqueous sodium hydroxide. Heat the mixture at 100 °C for 1 hour to induce cyclization.
-
Work-up and Purification: After cooling to room temperature, extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
II. Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[6][7] The GBB reaction is highly valued for its ability to rapidly generate molecular diversity.[8][9]
Mechanistic Insight: The reaction is initiated by the formation of a Schiff base from the condensation of the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base, followed by tautomerization to yield the final 3-amino-2-arylimidazo[1,2-a]pyridine product.[7]
Figure 3: Workflow of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Ultrasound-Assisted GBB Reaction in Water [6]
This protocol showcases a green and efficient GBB reaction, leveraging ultrasound irradiation and water as the solvent.
-
Reaction Setup: In a suitable vessel, suspend 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of a suitable acid (e.g., NH4Cl) in water.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 60 °C) for the required time (typically 30 minutes to a few hours).[10]
-
Work-up and Purification: After completion, extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product is purified by column chromatography.
III. Modern Synthetic Strategies: C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more atom- and step-economical approach to the arylation of heterocyclic cores. This strategy avoids the need for pre-functionalized starting materials, thereby reducing waste and simplifying synthetic routes.
Palladium-Catalyzed Direct C-H Arylation
This method involves the direct arylation of a pre-formed imidazo[1,2-a]pyridine core with an aryl halide, typically in the presence of a palladium catalyst, a ligand, and a base. The C3 position of the imidazo[1,2-a]pyridine is generally the most reactive site for electrophilic substitution and, consequently, for direct arylation.
Mechanistic Insight: The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step at the C3 position of the imidazo[1,2-a]pyridine. Reductive elimination from the resulting intermediate then furnishes the C-C coupled product and regenerates the active Pd(0) catalyst.
Figure 4: Catalytic cycle for the palladium-catalyzed direct C-H arylation.
Experimental Protocol: Direct C-H Arylation of Imidazo[1,2-a]pyridines [11]
-
Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add K2CO3 (1.5 equivalents), Pd(OAc)2 (2 mol %), PCy3·HBF4 (4 mol %), and pivalic acid (30 mol %).
-
Addition of Reactants: Add the imidazo[1,2-a]pyridine (1.0 equivalent) and the aryl halide (1.0 equivalent).
-
Solvent Addition and Inert Atmosphere: Purge the vial with argon and then add DMA (to make a 0.3 M solution).
-
Heating and Monitoring: Vigorously stir the reaction mixture at 100 °C for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
IV. Comparative Analysis of Synthesis Methods
The choice of synthetic method for a particular 2-arylimidazo[1,2-a]pyridine target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key performance indicators for the discussed methods.
| Method | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., DBU, NaHCO3), Solvent (e.g., EtOH, CH3CN), Room Temp. to Reflux | 65-95%[1] | High yields, broad substrate scope, well-established. | Requires pre-synthesis of lachrymatory α-haloketones. |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone, Iodine | Neat or in a solvent, high temperature (100-110 °C) | 40-60%[4] | One-pot procedure, avoids handling of α-haloketones. | Moderate yields, high reaction temperatures. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)3, HClO4), Solvent (e.g., MeOH, MeCN), RT to 60 °C | 60-98%[6][7] | High atom economy, rapid access to 3-amino derivatives, diversity-oriented. | Limited to 3-amino substituted products, isocyanides can be toxic. |
| Microwave-Assisted Synthesis | Varies (e.g., 2-Aminopyridine, Phenacyl bromide) | Microwave irradiation (100-160 °C), often solvent-free or in green solvents | 80-99%[12][13][14] | Drastically reduced reaction times, high yields, improved energy efficiency. | Requires specialized microwave equipment, scalability can be a concern. |
| Palladium-Catalyzed C-H Arylation | Imidazo[1,2-a]pyridine, Aryl Halide | Pd catalyst, ligand, base, high temperature (100-110 °C) | Moderate to high | High atom and step economy, avoids pre-functionalization. | Requires expensive palladium catalyst, can have regioselectivity issues with certain substrates.[11] |
V. Conclusion and Future Perspectives
For the rapid generation of libraries of 3-amino substituted analogs, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its efficiency and diversity-generating power. The advent of microwave-assisted synthesis has provided a means to significantly accelerate many of these transformations, making them more environmentally benign.
Looking forward, the continued development of more sustainable and efficient catalytic systems, particularly for direct C-H arylation using earth-abundant metals, will undoubtedly further enhance our ability to synthesize these valuable scaffolds. The application of flow chemistry to these synthetic routes also holds great promise for improving scalability, safety, and reproducibility. As our understanding of the biological roles and material properties of imidazo[1,2-a]pyridines continues to expand, so too will the demand for innovative and practical synthetic methodologies.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine analogs across key therapeutic areas: oncology, infectious diseases, and virology. We will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed methodologies, to provide actionable insights for researchers and drug development professionals.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This arrangement confers favorable physicochemical properties, including metabolic stability and good oral bioavailability, making it an attractive starting point for drug design.[6] The core structure offers multiple positions for substitution (primarily at C2, C3, C6, C7, and C8), allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for various biological targets. Several marketed drugs, such as the hypnotic zolpidem and the cardiotonic olprinone, feature this scaffold, underscoring its therapeutic relevance.[1][4][7]
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and metastasis.[8][9][10]
A. Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.[9][11] Several imidazo[1,2-a]pyridine analogs have been developed as potent inhibitors of this pathway.
A key SAR insight is the crucial role of substituents at the C2 and C3 positions. For instance, a 2-methyl group combined with a 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} moiety was identified as a novel PI3K p110α inhibitor with an IC50 of 0.67µM.[12] Optimization of this lead compound by introducing a thiazole group at the C3 position led to a more than 300-fold increase in potency (IC50 = 0.0018µM) and high selectivity for the p110α isoform.[12]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | C2-Substituent | C3-Substituent | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Methyl | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | p110α | - | 0.67 | [12] |
| 2g | Methyl | Optimized pyrazole derivative | p110α | - | 0.0018 | [12] |
| 12 | Methyl | Thiazole derivative | p110α | A375 (Melanoma) | 0.14 | [12][13] |
| 12 | Methyl | Thiazole derivative | p110α | HeLa (Cervical) | 0.21 | [12][13] |
| 15a | Phenyl | Morpholinopyrimidine | PI3K/mTOR | - | Potent | [11] |
| IP-5 | Not specified | Not specified | Not specified | HCC1937 (Breast) | 45 | [14][15] |
| IP-6 | Not specified | Not specified | Not specified | HCC1937 (Breast) | 47.7 | [14][15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for PI3K)
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are expressed and purified. A suitable substrate, such as phosphatidylinositol (PI), is prepared in a lipid vesicle solution.
-
Compound Preparation: Imidazo[1,2-a]pyridine analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (radiolabeled or with a detection-compatible analog), and the test compound in a reaction buffer. The reaction is typically incubated at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection of Product Formation: The amount of phosphorylated product is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated lipid on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive methods, a luminescence-based assay (e.g., ADP-Glo™) can be used to measure ADP production, which is proportional to kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
B. Other Anticancer Mechanisms
Imidazo[1,2-a]pyridine derivatives also exhibit anticancer effects through other mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain analogs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Selective inhibition of CDKs, which are key regulators of the cell cycle, has been achieved with some derivatives.[16]
-
Nek2 Inhibition: A series of imidazo[1,2-a]pyridine analogs have been identified as potent inhibitors of Nek2, a kinase overexpressed in various tumors, with one compound showing an IC50 of 38 nM in MGC-803 gastric cancer cells.[17]
II. Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for designing new antibacterial and antitubercular drugs.[1][18]
A. Antibacterial Agents
SAR studies on antibacterial imidazo[1,2-a]pyridines have revealed that the nature and position of substituents significantly influence their activity spectrum and potency.[1] Key findings include:
-
Influence of C2 and C7 Substituents: The nature of the group on the phenyl ring at the C2 position and the substituent at the C7 position have been shown to be critical for antibacterial activity.[1]
-
Azo-Linked Derivatives: A series of azo-linked imidazo[1,2-a]pyridine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[19] Compound 4e from this series, featuring hydroxyl and aldehyde groups, showed the broadest activity, with MICs of 0.5–1.0 mg/mL.
Comparative Antibacterial Activity of Azo-Linked Imidazo[1,2-a]pyridine Analogs
| Compound ID | Key Structural Features | Bacterial Strain | MIC (mg/mL) | Reference |
| 4c | para-Chlorine on aryl ring | E. coli | - | [19] |
| 4e | Hydroxyl and aldehyde groups | E. coli CTXM | 0.5–0.7 | |
| 4e | Hydroxyl and aldehyde groups | K. pneumoniae NDM | 0.5–0.7 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The imidazo[1,2-a]pyridine analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
B. Antitubercular Agents
Imidazo[1,2-a]pyridine analogs have shown significant promise as antitubercular agents, with some compounds exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[6]
SAR studies of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated that bulky and lipophilic biaryl ethers lead to nanomolar potency.[6] For example, some compounds in this class have shown impressive MIC90 values of ≤0.006 μM against M. tuberculosis.[6]
SAR Visualization for Antimicrobial Activity
Caption: Key SAR trends for antimicrobial imidazo[1,2-a]pyridine analogs.
III. Antiviral Activity: A Scaffold with Broad-Spectrum Potential
Imidazo[1,2-a]pyridines have also been investigated for their antiviral properties, showing activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[20][21][22]
SAR studies of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have identified hydrophobicity (logP) as a critical factor for antiviral activity.[20] Specific analogs have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with therapeutic indices superior to 150 for some compounds.[21]
Experimental Workflow for Antiviral Screening
Caption: A typical experimental workflow for screening antiviral compounds.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C2, C3, and C7 positions are key to optimizing the anticancer, antimicrobial, and antiviral activities of these analogs.
Future research in this area should focus on leveraging the established SAR to design novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced efficacy and reduced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting the human kinome. Its versatile structure allows for chemical modifications that can finely tune its binding affinity and selectivity towards specific protein kinases, making it a cornerstone in the development of targeted therapies for oncology and other diseases. This guide provides a comparative analysis of the cross-reactivity of inhibitors derived from this scaffold, supported by experimental data and methodologies, to offer researchers and drug development professionals a deeper understanding of their selectivity profiles.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to unexpected toxicities and a narrow therapeutic window. Therefore, a thorough understanding of a compound's cross-reactivity across the kinome is paramount for its successful development as a research tool or therapeutic agent.
This guide will use representative examples of 2-phenyl imidazo[1,2-a]pyridine derivatives to illustrate how subtle structural modifications can dramatically alter kinase selectivity. While direct, comprehensive kinome-wide data for the specific compound 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is not extensively published, we can infer its likely behavior and the critical importance of its substitution patterns by examining closely related analogs.
Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives
The kinase selectivity of an imidazo[1,2-a]pyridine derivative is profoundly influenced by the nature and position of substituents on both the phenyl ring and the fused bicyclic system. The following table summarizes inhibitory activities (IC50 or Kd in nM) of several distinct imidazo[1,2-a]pyridine-based inhibitors against a panel of kinases, showcasing the diverse selectivity profiles achievable from a common scaffold.
| Kinase Target Family | Representative Inhibitor | Primary Target(s) | Off-Target Kinase(s) | IC50/Kd (nM) - Primary Target | IC50/Kd (nM) - Off-Target | Reference |
| FLT3 Inhibitors | Imidazo[1,2-a]pyridine-thiophene derivative (5e) | FLT3 | NEK2, RET, EGFR, CSF-1R, Aurora A | Potent (specific nM not provided) | Weaker Inhibition | [1] |
| CDK Inhibitors | AZ703 | CDK1/cyclin B, CDK2/cyclin E | - | 29, 34 | - | [2] |
| SIK Inhibitors | Compound 27 | SIK1 | SIK2, SIK3 | Subnanomolar | >100-fold selective | [3] |
| Dual c-Met/VEGFR2 | Compound 26 | c-Met, VEGFR2 | - | 1.9, 2.2 | - | [4] |
| Dual FLT3/Aurora | Compound 27e | Aurora-A, FLT3 | JAK2, RET, PDGFRB | 7.5 (Kd), 6.2 (Kd) | Significant Inhibition | [5][6] |
This table is a compilation of data from multiple sources to illustrate the concept of differential selectivity.
The data clearly demonstrates that the imidazo[1,2-a]pyridine core is a versatile starting point for developing inhibitors with vastly different selectivity profiles. For instance, while one derivative can be optimized for potent and selective inhibition of FMS-like tyrosine kinase 3 (FLT3), another can be tailored to target Cyclin-Dependent Kinases (CDKs) or Salt-Inducible Kinases (SIKs).[1][2][3] Furthermore, some modifications lead to potent dual inhibitors, such as those targeting both c-Met and VEGFR2, or FLT3 and Aurora kinases.[4][5]
The development of a selective SIK1 inhibitor (Compound 27) from a pan-SIK inhibitor through structure-activity relationship (SAR) studies highlights the power of iterative chemical modification.[3] This process involved identifying a substitution pattern on the phenyl ring that enhanced both potency for SIK1 and selectivity against the closely related SIK2 and SIK3 isoforms.
Methodologies for Assessing Kinase Cross-Reactivity
A multi-faceted approach is essential for accurately profiling the selectivity of a kinase inhibitor. The following experimental workflows are industry standards for generating a comprehensive cross-reactivity profile.
Large-Scale Kinome Profiling (Kinome Scanning)
This is the gold-standard for an unbiased assessment of kinase inhibitor selectivity. Commercially available platforms, such as KINOMEscan™, utilize a binding assay format where the test compound is screened against a large panel of purified kinases (often over 400). The results are typically reported as a percentage of control, indicating the degree of interaction between the inhibitor and each kinase at a fixed concentration.
Enzymatic IC50 Determination
Following the identification of potential off-targets from a kinome scan, it is crucial to determine the potency of inhibition through enzymatic assays. These assays measure the ability of the inhibitor to block the catalytic activity of the kinase.
Protocol: In Vitro Kinase Inhibition Assay (Example for FLT3)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Prepare recombinant human FLT3 enzyme and a suitable peptide substrate.
-
Prepare a solution of ATP at a concentration near its Km for the enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement and Pathway Analysis
Ultimately, it is essential to confirm that the inhibitor engages its intended target in a cellular context and modulates downstream signaling pathways as expected.
For an FLT3 inhibitor, this would involve treating an FLT3-ITD-driven acute myeloid leukemia (AML) cell line, such as MOLM-14, with the compound.[1] Subsequent analysis by Western blot would be used to assess the phosphorylation status of downstream effectors like STAT5 and ERK. A successful on-target effect would result in a dose-dependent decrease in the phosphorylation of these proteins. Additionally, anti-proliferative assays are conducted to determine the concentration of the inhibitor required to halt cell growth (GI50).[1]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the design of protein kinase inhibitors. The experimental data from numerous studies on its derivatives underscore a critical principle in drug discovery: kinase inhibitor selectivity is not an inherent property of a scaffold but is meticulously engineered through iterative structure-activity relationship studies. While this compound itself has not been extensively profiled in the public domain, the wealth of data on its analogs provides a robust framework for predicting its potential targets and, more importantly, for guiding the design of future experiments to precisely characterize its cross-reactivity profile. A rigorous, multi-pronged approach combining large-scale kinome screening, enzymatic IC50 determination, and cell-based pathway analysis is indispensable for validating the selectivity of any new chemical entity based on this valuable scaffold.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine Scaffold Against Established Anticancer Drugs
A Technical Guide for Researchers in Oncology and Drug Development
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide focuses on the anticancer potential of the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine core, a key pharmacophore found in numerous derivatives that have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] While comprehensive data on the specific parent compound, this compound, is limited in publicly available literature, this guide will provide a comparative benchmark of its derivatives against well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.
This analysis is designed to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of this chemical scaffold. We will delve into the mechanistic underpinnings of its anticancer activity, present comparative cytotoxicity data, and provide detailed experimental protocols for in vitro validation.
The this compound Scaffold: A Promising Anticancer Moiety
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that serves as a versatile scaffold for the design of novel therapeutic agents. The introduction of a 4-chlorophenyl group at the 2-position appears to be a critical determinant for the anticancer activity of many of its derivatives. This substitution pattern has been associated with the induction of apoptosis and cell cycle arrest in cancer cells, often through the modulation of key signaling pathways.[2][6][7]
Mechanism of Action: A Multifaceted Approach
Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis: A primary mechanism of action is the initiation of programmed cell death, or apoptosis.[3][7] Studies on various derivatives have shown an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspases, alongside a decrease in anti-apoptotic proteins like Bcl-2.[3] This suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at different phases, most notably at the G2/M or G0/G1 phase.[2][6] This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The arrest is often associated with the modulation of cell cycle regulatory proteins like p53 and p21.[3]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation, has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[2][8][9] By inhibiting this pathway, these compounds can effectively stifle the growth and survival of cancer cells.
The following diagram illustrates the generalized mechanism of action for anticancer compounds, a framework within which derivatives of the this compound scaffold operate.
References
- 1. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selectivity Profile of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine as a Dipeptidyl Peptidase-4 Inhibitor: A Comparative Guide
This guide provides an in-depth analysis of the selectivity profile of the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance with established DPP-4 inhibitors, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Selectivity in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action provides effective glycemic control with a low risk of hypoglycemia.[1][3]
However, DPP-4 belongs to a family of serine proteases that includes several other closely related enzymes, most notably DPP-8 and DPP-9. While the physiological roles of DPP-8 and DPP-9 are not fully elucidated, their inhibition has been associated with severe toxicities in preclinical studies, including multiorgan histopathological changes, thrombocytopenia, and mortality in rats.[4] Therefore, the selectivity of a DPP-4 inhibitor for its target enzyme over DPP-8 and DPP-9 is a critical determinant of its safety profile and therapeutic window. A highly selective inhibitor is expected to elicit the desired anti-diabetic effects with a minimized risk of off-target side effects.
This guide focuses on the promising imidazo[1,2-a]pyridine scaffold, specifically represented by this compound and its close analogs, as a new class of potent and selective DPP-4 inhibitors.
The Imidazo[1,2-a]pyridine Scaffold: A Potent and Selective DPP-4 Inhibitor
Recent research has identified the imidazo[1,2-a]pyridine scaffold as a promising foundation for the development of novel DPP-4 inhibitors. A key study by Li et al. explored the structure-activity relationship of this class of compounds and identified a particularly potent and selective analog, 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine (referred to as compound 5d in the study).[5] Given the close structural similarity, the selectivity profile of this compound serves as a strong representative for the this compound scaffold.
Molecular docking studies have revealed that the imidazo[1,2-a]pyridine core can form key interactions with the active site of the DPP-4 enzyme. Specifically, the pyridine moiety can engage in a π-π stacking interaction with the side chain of Phe357, a key residue in the S2 subsite of DPP-4.[5] This interaction contributes significantly to the high binding affinity and inhibitory potency of this scaffold.
Comparative Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of the representative imidazo[1,2-a]pyridine analog against DPP-4 and its selectivity over DPP-8 and DPP-9, in comparison to several clinically approved DPP-4 inhibitors.
| Compound | DPP-4 IC50 (µM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference |
| 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine (analog) | 0.13 | >215 | >192 | [5] |
| Sitagliptin | ~0.019-0.027 | >2600 | >2600 | |
| Vildagliptin | ~0.05-0.06 | ~200 | ~30 | |
| Saxagliptin | ~0.005 | >400 | >80 | |
| Linagliptin | ~0.001 | >10000 | >10000 | |
| Alogliptin | ~0.01 | >10000 | >10000 |
Note: IC50 values for competitor drugs are compiled from various sources and may not be directly comparable due to differing experimental conditions. The data for the imidazo[1,2-a]pyridine analog provides a strong indication of the high potency and selectivity of this scaffold.
The data clearly demonstrates that the imidazo[1,2-a]pyridine scaffold exhibits potent DPP-4 inhibition, with an IC50 value in the low nanomolar range. More importantly, it displays a high degree of selectivity against both DPP-8 and DPP-9, a crucial feature for a favorable safety profile. While some approved inhibitors like Linagliptin and Alogliptin show even greater selectivity, the profile of the imidazo[1,2-a]pyridine scaffold is comparable to or better than that of Vildagliptin, indicating its potential as a viable therapeutic candidate.
Experimental Protocols for Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. The following section details a representative protocol for determining the in vitro inhibitory activity of a test compound against DPP-4. Similar principles apply to assays for DPP-8 and DPP-9, with the use of the respective purified enzymes.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DPP-4 by measuring the fluorescence of a product generated from a specific substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and bring it to the assay temperature (e.g., 37°C).
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.
-
Add the serially diluted test compound, reference inhibitor, or vehicle control to the respective wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 30 minutes) at the assay temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Signaling Pathway Context: The Role of DPP-4 in Glucose Homeostasis
Understanding the biological context in which DPP-4 inhibitors function is crucial for appreciating the significance of their selectivity. The following diagram illustrates the role of DPP-4 in the incretin pathway and its impact on glucose homeostasis.
Caption: The role of DPP-4 in the incretin signaling pathway.
Conclusion
The this compound scaffold represents a highly promising class of dipeptidyl peptidase-4 inhibitors. As demonstrated by its close analog, this scaffold combines potent enzymatic inhibition with a high degree of selectivity over the closely related proteases DPP-8 and DPP-9. This favorable selectivity profile is a critical attribute for minimizing the risk of off-target toxicities and ensuring a wide therapeutic window.
The experimental protocols detailed in this guide provide a framework for the robust and reliable assessment of the selectivity of novel DPP-4 inhibitor candidates. Further preclinical and clinical development of compounds based on the this compound scaffold is warranted to fully elucidate their therapeutic potential in the management of type 2 diabetes mellitus.
References
- 1. mdpi.com [mdpi.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic and structural features allow for versatile interactions with a wide range of biological targets, including kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[3][4] This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of imidazo[1,2-a]pyridine derivatives, designed for researchers and scientists in the field of drug discovery. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, ensuring a robust and scientifically sound analysis.
The Strategic Importance of Kinase Inhibition
Protein kinases orchestrate a vast array of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Imidazo[1,2-a]pyridine derivatives have shown significant promise as kinase inhibitors, targeting key players like the PI3K/Akt/mTOR and Nek2 pathways.[3][4][6] Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these derivatives within the kinase active site, thereby guiding the rational design of more potent and selective inhibitors.[5]
Experimental Design: A Self-Validating Docking Workflow
Our approach is grounded in creating a self-validating system. This means that at each critical step, we incorporate checks and justifications to ensure the reliability of our final results. We will focus our comparative analysis on a set of hypothetical, yet representative, imidazo[1,2-a]pyridine derivatives targeting the well-characterized Pim-1 kinase, a serine/threonine kinase implicated in apoptosis and cell proliferation.
Caption: Figure 1: Overall workflow for comparative docking analysis.
PART 1: Detailed Experimental Protocol
Step 1: Target Protein Preparation
The foundation of any successful docking study is a high-quality, meticulously prepared protein structure.
-
1.1. Target Selection: We will use Pim-1 kinase. A crystal structure with a co-crystallized inhibitor is ideal as it provides a validated binding pocket. We select PDB ID: 3BGQ from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.
-
1.2. Protein Clean-up: The downloaded PDB file often contains non-essential molecules.
-
Action: Remove all water molecules, co-solvents, and ions from the PDB file. The co-crystallized ligand should be saved separately for validation purposes and then removed from the protein file.
-
Causality: Water molecules can interfere with the docking algorithm by occupying space that could be explored by the ligand. Removing them simplifies the system and focuses the calculation on the protein-ligand interaction. The original ligand's position is our "ground truth" for validating the docking protocol's accuracy.[7]
-
-
1.3. Adding Hydrogens and Assigning Charges:
-
Action: Use software like AutoDockTools or Chimera to add polar hydrogens and assign Gasteiger charges to the protein.
-
Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonding. Correct charge assignment is essential for accurately calculating electrostatic interactions, a major component of the docking score.
-
Step 2: Ligand Preparation
The ligands must be converted into a 3D format with correct stereochemistry and charge.
-
2.1. Ligand Sketching and Optimization:
-
Action: Sketch the 2D structures of the imidazo[1,2-a]pyridine derivatives. Convert them to 3D structures and perform an energy minimization using a force field like MMFF94.[7]
-
Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 3D conversion.
-
-
2.2. Assigning Charges and Torsion Angles:
-
Action: Similar to the protein, assign Gasteiger charges to each ligand. Define the rotatable bonds (torsions).
-
Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the active site, which is critical for finding the optimal binding pose.
-
Step 3: Molecular Docking Simulation
This is the core computational step where the software predicts the binding mode. We will use AutoDock Vina for this protocol.[7]
-
3.1. Grid Box Generation:
-
Action: Define a 3D grid box that encompasses the entire binding site of Pim-1 kinase. The center of the grid should be the geometric center of the co-crystallized ligand's original position. A typical size would be 25 x 25 x 25 Å.[7]
-
Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient and samples irrelevant space.
-
-
3.2. Protocol Validation (Re-docking):
-
Action: Before docking our derivatives, dock the original co-crystallized ligand back into the prepared protein structure.
-
Causality: This is a critical validation step. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose should be less than 2.0 Å.[7] A low RMSD indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, giving us confidence in the results for our novel compounds.
-
-
3.3. Running the Docking Simulation:
-
Action: Dock each prepared imidazo[1,2-a]pyridine derivative into the grid box using AutoDock Vina. Set the exhaustiveness parameter (e.g., to 20) to ensure a thorough search of the conformational space.
-
Causality: The software will generate multiple possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (in kcal/mol).
-
PART 2: Data Analysis and Interpretation
The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.
Step 4: Analysis of Docking Results
-
4.1. Binding Affinity Comparison:
-
Action: The primary output is the binding affinity score for the best pose of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Causality: This score provides a quantitative, albeit estimated, measure of how well the ligand binds to the target. It is the first filter for ranking and comparing the derivatives.
-
-
4.2. Interaction Analysis:
-
Action: Visualize the top-ranked pose for each derivative within the active site using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Causality: The binding score alone is insufficient. Understanding the specific molecular interactions that stabilize the ligand in the binding pocket is crucial for explaining the structure-activity relationship (SAR).[8] For instance, a derivative forming an extra hydrogen bond with a key residue (e.g., the hinge region of the kinase) would be expected to have a better binding affinity.
-
Caption: Figure 2: Key molecular interactions.
PART 3: Comparative Data Presentation
To facilitate a clear comparison, the results should be summarized in a structured table. This allows for an at-a-glance understanding of how structural modifications to the imidazo[1,2-a]pyridine core affect binding affinity and interactions.
Comparative Docking Results
| Derivative | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues (Pim-1 Kinase) | Experimental IC50 (µM) |
| IMP-01 | -H | -7.8 | Glu121, Val104, Leu174 | 1.5 |
| IMP-02 | -Cl (para-phenyl) | -8.5 | Glu121, Val104, Leu174, Lys67 | 0.8 |
| IMP-03 | -OCH3 (meta-phenyl) | -8.1 | Glu121, Val104 | 1.1 |
| IMP-04 | -NH2 (para-phenyl) | -9.2 | Glu121, Val104, Leu174, Lys67, Asp175 | 0.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating workflow for the comparative docking analysis of imidazo[1,2-a]pyridine derivatives against kinase targets. By focusing on meticulous preparation, protocol validation, and detailed interaction analysis, researchers can generate reliable computational data to inform rational drug design. The strength of this approach lies not just in predicting binding affinities but in providing a structural rationale for the observed activities, thereby accelerating the development of novel and effective kinase inhibitors. Future work should involve more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic nature of the protein-ligand complex and further refine our understanding of binding.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating the In Vivo Efficacy of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine in Xenograft Models
Authored for Drug Development Professionals and Cancer Researchers
Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The landscape of cancer therapy is perpetually evolving, driven by the need for targeted agents with improved efficacy and reduced toxicity. Within this landscape, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure"—a molecular framework with a remarkable aptitude for interacting with a diverse range of biological targets.[1][2] IP derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5] These compounds often exert their influence by modulating critical cellular signaling pathways that are frequently dysregulated in cancer, offering a promising avenue for therapeutic intervention.[5][6]
This guide provides an in-depth, technical comparison of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine and its analogues within the context of preclinical xenograft models. We will dissect its mechanism of action, present a comparative analysis against alternative pathway inhibitors, and furnish a detailed, field-tested protocol for conducting robust in vivo efficacy studies. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate this promising class of compounds.
Section 1: Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus
The anticancer activity of many imidazo[1,2-a]pyridine derivatives, including those with a 2-phenyl substitution, is frequently attributed to their potent inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1][6][7] This signaling cascade is a master regulator of cellular growth, proliferation, survival, and metabolism. Its aberrant activation, a hallmark of numerous human cancers, makes it one of the most compelling targets for pharmacological intervention.[8][9]
IP derivatives have been engineered as highly potent and selective inhibitors of PI3K isoforms, particularly the p110α subunit, which is often mutated in cancer.[10] By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of key downstream effectors like Akt and mTOR, ultimately leading to the induction of cell cycle arrest and apoptosis in cancer cells.[1][11] While PI3K/Akt/mTOR inhibition is a primary mechanism, it is crucial to recognize that the IP scaffold is versatile. Various analogues have also been reported to inhibit other key cancer-related targets, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and tubulin polymerization, highlighting the platform's therapeutic potential.[2][3][12]
Section 2: Comparative Efficacy of Imidazo[1,2-a]Pyridine Derivatives in Xenograft Models
The definitive test of a potential anticancer agent lies in its ability to suppress tumor growth in a living system. Several imidazo[1,2-a]pyridine derivatives have demonstrated significant in vivo efficacy in various cell line-derived xenograft (CDX) models. The data underscores the potential of this chemical class to translate from in vitro potency to in vivo activity.
For instance, a thiazole derivative of the IP scaffold was shown to inhibit tumor growth by 37% in a HeLa cervical cancer xenograft model when administered at 25 mg/kg.[10] Another optimized pan-PI3K inhibitor from the imidazopyridine series, compound 14 , demonstrated robust efficacy in a PTEN-deleted A2780 ovarian cancer model.[13][14] Furthermore, a novel IP compound, referred to as compound 6 , was reported to significantly inhibit the growth of HeLa xenografts at a dose of 50 mg/kg.[11] These studies collectively validate the IP scaffold as a viable starting point for developing systemically active anticancer drugs.
| Compound Class | Specific Analogue | Cancer Model (Cell Line) | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Imidazo[1,2-a]pyridine | Thiazole Derivative 12 | Cervical Cancer (HeLa) | Not Specified | 25 mg/kg, i.p. | 37% suppression | [10] |
| Imidazo[1,2-a]pyridine | Pan-PI3K Inhibitor 14 | Ovarian Cancer (A2780) | Not Specified | Not Specified | Efficacious | [13][14] |
| Imidazo[1,2-a]pyridine | Compound 6 | Cervical Cancer (HeLa) | Not Specified | 50 mg/kg | Significant inhibition | [11] |
| PI3K Inhibitor | BKM120 (Buparlisib) | ER+ Breast Cancer | Not Specified | 35 mg/kg, p.o., daily | Effective with Trastuzumab | [15] |
| AKT Inhibitor | MK2206 | NSCLC (H460) | Not Specified | 120 mg/kg/d | Inhibits tumor growth | [16] |
| GSK-3 Inhibitor | 9-ING-41 | Glioblastoma (GBM6 PDX) | Not Specified | 70 mg/kg, i.p., 2x/week | Cures with CCNU | [17] |
| GSK-3 Inhibitor | AR-A014418 | Pancreatic Cancer (PDX) | Not Specified | Not Specified | Inhibits proliferation | [18] |
Section 3: A Rigorous Protocol for Evaluating In Vivo Efficacy in Xenograft Models
The trustworthiness of preclinical data hinges on a meticulously designed and executed experimental protocol. The following section details a comprehensive, self-validating workflow for assessing the efficacy of a compound like this compound in a subcutaneous xenograft model. The causality behind each step is explained to ensure scientific integrity.
Rationale and Experimental Design
The primary goal is to determine if the test article can inhibit the growth of human tumors in an immunodeficient mouse model.
-
Animal Model Selection: NOD-scid gamma (NSG) mice are often preferred due to their profound immunodeficiency, which allows for robust engraftment of human cell lines and patient-derived tissues.
-
Cell Line Selection: Choose a cell line with a known dependency on the pathway being targeted. For a PI3K inhibitor, cell lines with activating PIK3CA mutations or functional loss of the PTEN tumor suppressor are logical choices.[9][15] This provides a mechanistic rationale for the anticipated drug effect.
-
Group Size and Power Analysis: A minimum of 8-10 mice per group is typically required to achieve statistical power, accounting for biological variability.
-
Treatment Groups:
-
Vehicle Control: To control for effects of the drug delivery vehicle.
-
Test Article (e.g., this compound): At least two dose levels to assess dose-response.
-
Positive Control (Optional but Recommended): A clinically relevant inhibitor of the same pathway (e.g., Alpelisib for a PI3K inhibitor) to benchmark efficacy.
-
Step-by-Step Methodology
1. Cell Culture and Preparation:
-
Culture selected cancer cells under standard conditions (e.g., 37°C, 5% CO2) to ~80% confluency.[19] The use of cells in the logarithmic growth phase ensures high viability and tumorigenicity.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer with trypan blue to confirm >90% viability.[19]
-
Resuspend cells in a cold 1:1 mixture of serum-free medium and Matrigel at a concentration of 20-50 x 10⁶ cells/mL. Matrigel provides an extracellular matrix scaffold that significantly improves tumor take rates.
2. Tumor Implantation:
-
Anesthetize 6-8 week old female NSG mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2-5 x 10⁶ cells) into the right flank of each mouse.[19]
3. Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups, ensuring the average tumor volume is similar across all groups. This minimizes bias in the starting tumor burden.
4. Drug Administration and Monitoring:
-
Administer the test article, vehicle, and any positive controls according to the predetermined dose and schedule (e.g., daily oral gavage, twice-weekly intraperitoneal injection).
-
During the treatment period, continue to measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at the same time to monitor for drug-related toxicity. A body weight loss exceeding 15-20% is a common humane endpoint.
-
Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur).
5. Endpoint and Data Analysis:
-
The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration.
-
Euthanize all mice and excise the tumors. Record the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.
Conclusion and Future Directions
The available preclinical data strongly support the continued investigation of this compound and its analogues as targeted anticancer agents. Their primary mechanism via inhibition of the critical PI3K/Akt/mTOR pathway, coupled with demonstrated efficacy in xenograft models, establishes a solid foundation for further development.[10][11][13]
Compared to other pathway inhibitors, the IP scaffold offers significant chemical diversity, allowing for fine-tuning of properties such as potency, selectivity, and pharmacokinetics. Future research should focus on patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors and are more predictive of clinical outcomes.[17] Furthermore, exploring the efficacy of these compounds in combination with standard-of-care chemotherapies or immunotherapies could unlock synergistic effects and overcome resistance mechanisms, ultimately paving the way for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - OAK Open Access Archive [oak.novartis.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Executive Summary
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (CAS RN: 38922-74-6), a heterocyclic building block common in pharmaceutical and materials science research.[1][2][3] Due to its chlorinated nature and classification as a skin and eye irritant, this compound requires management as regulated hazardous waste.[4] Adherence to these procedures is essential not only for regulatory compliance but also for protecting personnel and the environment from potential harm. This document outlines hazard identification, waste segregation, containerization, and the definitive disposal pathway through certified Environmental Health & Safety (EH&S) professionals.
Hazard Identification and Characterization
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is critical. This informs every subsequent step in the waste management process.
Chemical Profile and Inherent Hazards
This compound is a white to light yellow crystalline powder. Its primary documented hazards are causing skin irritation (H315) and serious eye irritation (H319).[5] Beyond acute irritant effects, its chemical structure places it in two key hazard categories that dictate its disposal route:
-
Chlorinated Organic Compound: The presence of a chlorine atom on the phenyl ring makes this a halogenated organic compound. Such compounds are subject to strict disposal regulations because improper disposal (e.g., low-temperature combustion) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins. The U.S. Environmental Protection Agency (EPA) specifically regulates wastewaters and sludges from the production of chlorinated hydrocarbons under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Aromatic Heterocycle: The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system. While this specific molecule's full toxicological profile is not extensively documented, related compounds and the parent pyridine structure are known to be harmful if inhaled, swallowed, or absorbed through the skin.[8]
Therefore, it is imperative to manage all waste streams containing this compound as Regulated Hazardous Waste .
Regulatory Framework
The management of chemical waste in the United States is primarily governed by the EPA under RCRA.[9] This "cradle-to-grave" system ensures that hazardous waste is tracked from the point of generation to its final, safe disposal.[9] Institutional policies, which must be at least as stringent as federal regulations, will further define specific procedures, such as those for labeling and collection.[9]
| Property | Identifier / Information | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 38922-74-6 | |
| Molecular Formula | C₁₃H₉ClN₂ | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [5] |
| Waste Category | Halogenated Organic Waste | [6] |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | [9] |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable steps to ensure safety, compliance, and cost-effective disposal.
Personal Protective Equipment (PPE)
When handling the pure compound or its waste, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[10] Check the manufacturer's glove compatibility chart for breakthrough times.
-
Body Protection: A fully buttoned laboratory coat.[8]
Waste Stream Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams. For this compound, segregation must be practiced as follows:
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. All waste containing this compound must be placed in a container designated for HALOGENATED ORGANIC WASTE . This is because the disposal method for halogenated waste (typically high-temperature incineration) is different and more costly than for non-halogenated waste.
-
Solid vs. Liquid: Do not mix solid and liquid waste in the same container. Maintain separate, clearly labeled containers for each physical state.
-
Avoid Chemical Incompatibilities: Never mix this waste with strong oxidizing agents, acids, or bases.[11][12] Such mixing can cause violent reactions, gas evolution, or container pressurization.[13]
Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14]
-
Container Selection: Use only containers that are in good condition and compatible with the chemical.[15] For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle with a leak-proof, screw-on cap.[16] Do not use corks, stoppers, or parafilm as primary closures.[16]
-
Secondary Containment: Place liquid waste containers in a secondary, chemically compatible container (like a lab tray or basin) that can hold 110% of the volume of the primary container.[16] This prevents the spread of material in case of a leak or spill.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The name of the principal investigator or generator
-
The accumulation start date
-
Step-by-Step Disposal Workflow
The following workflow provides clear, actionable steps for managing different waste streams containing this compound. The ultimate step for all streams is collection by trained EH&S personnel.
Workflow Diagram: Disposal Decision Tree
Caption: Disposal workflow for this compound waste.
Detailed Procedures:
-
Pure/Surplus Solid Chemical:
-
If the material is in its original manufacturer's container, keep it in that container.[16]
-
Ensure the container is in good condition. If not, transfer the solid to a new, suitable container.
-
Deface the original label if it does not accurately reflect that the material is waste.
-
Affix a completed hazardous waste tag and place it in the SAA.
-
-
Contaminated Solid Debris (e.g., gloves, weighing paper, silica gel):
-
Collect all contaminated solid items.
-
Double-bag the waste in clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.[16]
-
Seal the bags, affix a completed hazardous waste tag, and place them in the designated solid waste accumulation bin within the SAA.
-
-
Liquid Waste (e.g., reaction mixtures, chromatography fractions, rinsate):
-
Pour the waste into a designated Halogenated Organic Liquid Waste container.
-
Keep the container securely capped at all times, except when adding waste.[15][16]
-
Do not fill the container beyond 90% capacity to allow for expansion.[14]
-
Once full, or if waste generation is complete, ensure the hazardous waste tag is fully completed and request a pickup from EH&S.
-
-
Empty/Contaminated Containers and Glassware:
-
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.
-
Triple-rinse the container with a small amount of a suitable solvent (e.g., acetone, methanol).[15]
-
Crucially, this rinsate must be collected and treated as hazardous liquid waste. [15] Add it to your halogenated organic liquid waste container.
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash or designated glassware disposal box, as per your institution's policy.[15]
-
Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spills: For a small spill, trained personnel should absorb the material with an inert absorbent (e.g., vermiculite or sand).[11] Wear appropriate PPE, sweep up the material, and place it into a sealed container for disposal as hazardous solid waste.[11] For large spills, evacuate the area, secure it, and contact your institution's emergency response line or EH&S immediately.[11]
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pfw.edu [pfw.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. scribd.com [scribd.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Comprehensive Safety & Handling Guide: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research.
Hazard Analysis & Risk Assessment: Understanding the Compound
This compound is a solid, heterocyclic organic compound. The primary, immediate hazards associated with this compound are:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][2]
-
Potential Respiratory Irritation : As with many fine chemical powders, inhalation may cause respiratory tract irritation.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every researcher must be familiar with the specific hazards and have a clear plan to mitigate them.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles, especially during procedures with a higher risk of splashes, such as when handling bulk quantities or preparing solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated aromatic compounds. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher potential for contamination, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used. |
Expert Insight: The selection of PPE is not a one-size-fits-all approach. The specific task at hand dictates the level of protection required. For instance, weighing out the solid compound presents a greater inhalation risk, mandating the use of a fume hood. In contrast, handling dilute solutions may have a lower inhalation risk but a higher splash risk, emphasizing the need for comprehensive eye and face protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
3.1. Preparation and Engineering Controls:
-
Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials (such as absorbent pads and sand), and waste disposal containers are within reach.
3.2. Donning PPE: A Deliberate and Methodical Approach
The order in which you put on your PPE is crucial for ensuring complete protection.
Figure 1: Recommended PPE Donning Sequence.
3.3. Handling the Compound:
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any airborne particles.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
3.4. Spill Management:
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: If you are trained to handle chemical spills, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the liquid.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container. As this is a halogenated compound, it must be segregated from non-halogenated solvent waste.[3]
4.2. Container Labeling:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The date the waste was first added to the container.
4.3. Disposal Procedure:
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain.
Figure 2: Workflow for the Disposal of this compound Waste.
Doffing PPE: Preventing Contamination
The process of removing PPE is as important as putting it on. An incorrect doffing procedure can lead to self-contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so.
-
Face Shield: Remove the face shield from the back of your head.
-
Goggles: Remove goggles from the back of your head.
-
Lab Coat: Remove your lab coat, rolling it up with the contaminated side inward.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
By adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
